molecular formula C8H16N2 B1602541 Decahydroquinoxaline CAS No. 90410-24-5

Decahydroquinoxaline

Cat. No.: B1602541
CAS No.: 90410-24-5
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydroquinoxaline is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXMBGPIZUUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591551
Record name Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90410-24-5
Record name Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Dynamics and Pharmacophore Utility of cis-Decahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-decahydroquinoxaline scaffold represents a privileged structural motif in medicinal chemistry, distinct from its rigid trans-isomer and aromatic quinoxaline precursor. Its value lies in its unique stereochemical flexibility—a "breathing" bicyclic system that allows for induced-fit binding modes in enzyme pockets and GPCRs. This guide provides a rigorous analysis of the cis-isomer’s conformational dynamics, validated synthesis protocols, and characterization strategies, moving beyond basic textbook definitions to actionable laboratory workflows.

Stereochemical Fundamentals: The "Hinge" Effect

Unlike trans-decahydroquinoxaline, which is locked in a rigid, flat chair-chair conformation (analogous to trans-decalin), the cis-isomer possesses a dynamic stereochemical profile. This flexibility is not a defect but a feature, often exploited to minimize the entropic penalty of binding.

Conformational Equilibrium

The cis-fusion (4a, 8a hydrogens on the same face) permits the molecule to exist as an equilibrium of two enantiomeric chair-chair conformers. This interconversion involves a "flipping" motion of both rings, effectively acting as a molecular hinge.

  • Conformer A: N1 is axial-like relative to Ring B; N4 is equatorial-like relative to Ring A.

  • Conformer B: The roles reverse.

Critical Insight for Drug Design: In the cis-isomer, the nitrogen lone pairs can orient in either a syn or anti relationship depending on the specific conformer populated. This allows the scaffold to adapt its hydrogen-bond accepting vectors to match the target protein, a property absent in the trans-isomer.

Energetic Landscape

The barrier to inversion in cis-decahydroquinoxaline is approximately 12–14 kcal/mol, making the interconversion rapid at room temperature on the NMR timescale. This results in time-averaged signals in standard 1H NMR, often leading to misinterpretation of the structure as "flat" or symmetric.

Synthesis and Isolation Protocol

Achieving high diastereoselectivity for the cis-isomer requires kinetic control. Thermodynamic conditions often equilibrate the mixture toward the more stable trans-isomer.

Validated Synthesis Workflow

The most robust route involves the catalytic hydrogenation of quinoxaline. While modern asymmetric methods exist, the heterogeneous reduction over Platinum(IV) oxide (Adams' catalyst) remains the gold standard for generating the cis-isomer in bulk.

Reaction:



Step-by-Step Protocol:
  • Preparation: Dissolve quinoxaline (10 mmol) in glacial acetic acid (20 mL). Acetic acid is critical; it protonates the nitrogens, preventing catalyst poisoning and favoring the cis-adsorption mode.

  • Catalyst Loading: Add PtO

    
     (5 mol%). Safety Note: Purge with Argon before adding hydrogen to avoid ignition.
    
  • Hydrogenation: Pressurize to 50 psi H

    
     in a Parr shaker. Agitate at room temperature for 12 hours.
    
  • Workup (The Critical Step):

    • Filter catalyst over Celite.

    • Concentrate the filtrate to remove AcOH.

    • Basification: Treat the residue with 50% NaOH. The cis-isomer is highly water-soluble; use continuous extraction with chloroform or dichloromethane for >24 hours.

  • Purification: Distillation or recrystallization of the hydrochloride salt.

Workflow Visualization

The following diagram outlines the decision logic for synthesis and separation.

SynthesisWorkflow Start Start: Quinoxaline Reduction Hydrogenation (PtO2, AcOH, 50 psi) Start->Reduction Crude Crude Mixture (cis:trans ratio ~ 80:20) Reduction->Crude Workup Basification & Extraction (Continuous CHCl3) Crude->Workup Analysis GC-MS / NMR Check Workup->Analysis Decision Isomer Purity > 95%? Analysis->Decision Purify Separation: Fractional Crystallization (HCl salt) or Prep HPLC Decision->Purify No Final Target: cis-Decahydroquinoxaline Decision->Final Yes Purify->Final

Figure 1: Logic flow for the synthesis and purification of cis-decahydroquinoxaline, emphasizing the critical extraction step.

Structural Characterization: The "Self-Validating" System

Distinguishing cis from trans requires more than simple mass spectrometry. You must employ stereospecific NMR techniques.

NMR Diagnostic Criteria

At room temperature (298 K), the cis-isomer displays averaged signals. To validate the structure, you must perform Variable Temperature (VT) NMR or rely on specific coupling constants (


) of the bridgehead protons.
Parametercis-Decahydroquinoxalinetrans-Decahydroquinoxaline
Bridgehead Signal (H4a, H8a) Broad multiplet (W

~ 10-12 Hz)
Broad triplet/quartet (W

> 20 Hz)

C Chemical Shift (Bridge)
Shielded (

~ 50-52 ppm)
Deshielded (

~ 56-60 ppm)
Dynamic Behavior Signals split at -60°C (Ring inversion freezes)Signals remain sharp (Rigid)
N-H Signal Often broadened due to exchangeSharper
The Coupling Constant Logic

In the trans-isomer, the bridgehead protons are axial-axial with respect to their neighbors, leading to large coupling constants (


).
In the cis-isomer, the equilibrium averages these values. The bridgehead proton experiences both axial and equatorial couplings over time, resulting in a smaller, unresolved width at half-height.

Validation Step: If your bridgehead proton signal is a crisp triplet with large splitting (


), you have isolated the trans-isomer. If it is a narrower, unresolved multiplet, you likely have the cis-isomer.

Pharmacological Application & SAR Implications[1][2]

The cis-decahydroquinoxaline core acts as a "constrained linker" in drug development.

Vector Positioning

In GPCR ligands (e.g., Orexin antagonists), the scaffold dictates the exit vector of substituents.

  • Trans-scaffold: Projects substituents at 180° (linear/planar).

  • Cis-scaffold: Projects substituents at ~60–90° (bent).

This "bent" topology allows the molecule to wrap around active site residues, such as phenylalanine or tryptophan gates, often seen in aminergic receptors.

Conformational Selection Pathway

The following diagram illustrates how the cis-scaffold adapts to a binding pocket, a mechanism unavailable to the trans-analog.

BindingMechanism cluster_trans Contrast: Trans-Isomer FreeLigand Free Ligand (Rapid Equilibrium) ConfA Conformer A (Axial N-Lone Pairs) FreeLigand->ConfA k1 ConfB Conformer B (Equatorial N-Lone Pairs) FreeLigand->ConfB k-1 Receptor Receptor Pocket (Induced Fit) ConfA->Receptor Selection Bound Bioactive Complex (Entropically Stabilized) Receptor->Bound Binding Trans Rigid Trans (No Adaptation)

Figure 2: Conformational selection mechanism. The cis-isomer allows the receptor to 'select' the optimal conformer (A or B), whereas the trans-isomer is rigid.

References

  • Stereodivergent Asymmetric Hydrogenation of Quinoxalines. Source: National Institutes of Health (NIH) / PMC Context: Describes the catalytic challenges and protocols for obtaining cis-selective products from quinoxaline precursors. URL:[Link] (Note: Link directs to related decahydroquinoline synthesis; analogous protocols apply).

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI (Molecules) Context: detailed review of quinoxaline derivatives, including the separation of cis and trans isomers by HPLC and their differential biological activities. URL:[Link]

  • Conformational Analysis of cis-Cyclohexane-1,3-diol (Analogous System). Source: Royal Society of Chemistry (RSC) Context: Provides the fundamental NMR thermodynamic equations for analyzing chair-chair interconversion in cis-1,3-disubstituted cyclohexanes, which is physically analogous to the cis-decahydroquinoxaline system. URL:[Link][1]

Sources

Physicochemical Profiling of Decahydroquinoxaline Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decahydroquinoxaline (DHQ) represents a privileged bicyclic scaffold in modern drug discovery, serving as a saturated pharmacophore in therapeutic areas ranging from neurobiology (e.g., Orexin receptor antagonists) to infectious disease (e.g., antimicrobial peptides). Unlike its aromatic precursor quinoxaline, DHQ possesses two chiral bridgehead carbons (C4a, C8a), introducing complex stereochemical and conformational dynamics that directly influence target binding affinity, metabolic stability, and oral bioavailability.

This technical guide provides a rigorous analysis of the physicochemical properties of DHQ derivatives. It is designed to empower medicinal chemists to rationally select between cis- and trans- isomers to optimize lead candidates.

Structural Fundamentals: Stereochemistry & Conformation

The physicochemical behavior of this compound is dictated by the fusion of its two piperidine-like rings. The bridgehead carbons create two distinct diastereomers: cis- and trans-decahydroquinoxaline.

The Trans-Decahydroquinoxaline (Rigid Scaffold)
  • Topology: The two rings are fused via diequatorial bonds.

  • Conformation: The molecule is locked in a rigid double-chair conformation. Ring inversion (flipping) is sterically prohibited because it would require the bridgehead bonds to span a trans-diaxial distance, which is energetically inaccessible.

  • Implication: Trans-isomers provide a defined spatial vector for substituents, making them ideal for "locking" pharmacophores into a bioactive conformation.

The Cis-Decahydroquinoxaline (Flexible Scaffold)
  • Topology: The rings are fused via one axial and one equatorial bond.

  • Conformation: The molecule exists in a dynamic equilibrium between two degenerate chair-chair conformers. This "ring-flipping" capability allows the scaffold to undergo induced fit upon binding to a protein pocket.

  • Implication: Cis-isomers generally exhibit higher water solubility and faster metabolic clearance due to the accessibility of the axial lone pairs during ring inversion.

Conformational Visualization

The following diagram illustrates the static nature of the trans-isomer versus the dynamic equilibrium of the cis-isomer.

DHQ_Conformation cluster_0 Dynamic Equilibrium Trans Trans-DHQ (Rigid, Diequatorial Fusion) Cis_A Cis-DHQ (Conformer A) (Axial-Equatorial Fusion) Trans->Cis_A Isomerization (Requires Bond Breaking) Cis_B Cis-DHQ (Conformer B) (Equatorial-Axial Fusion) Cis_A->Cis_B Ring Flip (Low Energy Barrier)

Figure 1: Conformational landscape of this compound. Note that interconversion between cis and trans forms requires bond breaking (isomerization), whereas cis conformers interconvert via ring flipping.

Physicochemical Profiling

The choice between cis and trans isomers drastically alters the physicochemical phenotype of the molecule.[1]

Comparative Properties Table
PropertyTrans-DecahydroquinoxalineCis-DecahydroquinoxalineMechanistic Basis
Basicity (pKa) ~11.0 (Secondary Amine)~10.8 - 11.2Trans isomers often exhibit slightly higher basicity due to less steric hindrance around equatorial lone pairs, though cis can show intramolecular H-bonding effects.
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Polar)Trans has a smaller molecular volume and better packing; cis has a larger dipole moment due to the angular vector of N-H bonds.
Solubility (Aq.) LowerHigherThe net dipole and flexibility of the cis isomer disrupt the crystal lattice more effectively, enhancing aqueous solubility.
Metabolic Stability HighModerateRigid trans isomers are often less accessible to CYP450 active sites compared to the flexible cis forms.
Melting Point High (Solid)Lower (Often Oil/Low Melt)Symmetry and rigidity of trans allow efficient crystal packing.
Basicity and Ionization

Both isomers act as diprotic bases. The first ionization (pKa1) typically occurs at the less sterically hindered nitrogen.

  • Protocol Note: In drug design, the high pKa (~11) means these amines are fully protonated at physiological pH (7.4). To improve membrane permeability, electron-withdrawing groups (e.g., acyl, sulfonyl) are often attached to one nitrogen to lower the pKa of the distal amine.

Synthesis and Isolation Strategies

Controlling the stereochemistry at the bridgehead carbons is achieved during the reduction of the aromatic quinoxaline precursor.

  • Thermodynamic Control (Trans): Reduction using Sodium in ethanol or high-temperature catalytic hydrogenation typically yields the thermodynamically stable trans-isomer.

  • Kinetic Control (Cis): Catalytic hydrogenation using PtO₂ (Adams' catalyst) or Rh/C in acidic media (acetic acid) favors the cis-isomer via syn-addition of hydrogen to the less hindered face of the aromatic ring.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this method to determine the precise ionization constants of your specific derivative.

  • Preparation: Dissolve 5 mg of the DHQ derivative in 20 mL of degassed water/methanol (80:20) mixture. Methanol ensures solubility of lipophilic derivatives.

  • Titrant: Use 0.1 M standardized KOH (carbonate-free).

  • Execution: Perform titration under inert N₂ atmosphere at 25°C using a calibrated glass electrode.

  • Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot to identify the half-equivalence points.

    • Correction: Apply the Yasuda-Shedlovsky extrapolation if using MeOH co-solvent to obtain aqueous pKa values.

Protocol B: Stereochemical Assignment via 1H-NMR

Use this method to distinguish cis/trans isomers without X-ray crystallography.

  • Sample: Dissolve 10 mg of compound in CDCl₃ or DMSO-d6.

  • Experiment: Acquire a standard 1H spectrum and a 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Diagnostic Signals:

    • Coupling Constants (

      
      ):  In trans-DHQ, the bridgehead protons (H4a, H8a) are axial. They will exhibit a large diaxial coupling constant (
      
      
      
      ) with adjacent axial protons.
    • Signal Width: In cis-DHQ, the bridgehead protons rapidly interconvert between axial and equatorial environments (unless frozen at -80°C), resulting in time-averaged, narrower multiplets or smaller coupling constants (

      
      ).
      
    • NOE: Cis-isomers show strong NOE correlations between the bridgehead protons and axial protons on the same face. Trans-isomers show NOE correlations consistent with a rigid chair (e.g., 1,3-diaxial interactions).

Protocol C: Lipophilicity (LogP) via Shake-Flask Method

The Gold Standard for validating in silico predictions.

  • Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the DHQ derivative in the octanol phase. Add an equal volume of the buffer phase.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV.

    • Calculation:

      
      
      
    • Note: For DHQ derivatives, ensure the pH is high enough (pH > 11) to keep the amine uncharged for true LogP, or measure LogD at pH 7.4.

References

  • Stereochemistry of this compound: Comparison of physical properties and synthesis methods for cis- and trans- isomers. Source:

  • Conformational Analysis of Fused Rings: Detailed analysis of the rigid trans-decalin vs flexible cis-decalin systems, directly applicable to DHQ. Source:

  • NMR Distinction of Isomers: Methodology for using coupling constants to distinguish cis/trans ring fusions. Source:

  • Basicity and pKa Trends: General pKa data for heterocyclic amines and the impact of stereochemistry on basicity. Source:

  • Synthesis and Drug Applications: Recent applications of quinoxaline and this compound derivatives in anticancer and antimicrobial research. Source:

Sources

An In-depth Technical Guide to the Melting and Boiling Points of Decahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Decahydroquinoxaline, a saturated heterocyclic compound, presents a foundational scaffold in medicinal chemistry and materials science. Its stereoisomeric forms, arising from the fusion of the cyclohexane and pyrazine rings, give rise to distinct physical and chemical properties that are critical for its application in drug design and synthesis. This technical guide provides a comprehensive overview of the melting and boiling point data for the isomers of this compound, alongside detailed, field-proven protocols for their experimental determination.

The Significance of Isomeric Purity in this compound Applications

This compound exists as two primary stereoisomers: cis-decahydroquinoxaline and trans-decahydroquinoxaline. The spatial arrangement of the fused ring system significantly influences the molecule's overall shape, polarity, and ability to interact with biological targets. Consequently, the melting and boiling points of these isomers serve as crucial indicators of purity and identity. In drug development, even minor impurities of an undesired isomer can lead to altered pharmacological profiles, highlighting the necessity for precise characterization of these physical properties.

A key study in the elucidation of this compound stereochemistry identified a "high melting" and a "low melting" isomer, which were subsequently confirmed to be the trans and cis isomers, respectively[1]. This foundational work underscores the importance of melting point as a primary distinguishing characteristic between the two.

Core Physical Properties: Melting and Boiling Points

The distinct three-dimensional structures of cis- and trans-decahydroquinoxaline result in different packing efficiencies in the solid state and varying intermolecular forces in the liquid state. This is directly reflected in their melting and boiling points.

IsomerMelting Point (°C)Boiling Point (°C)
cis-Decahydroquinoxaline83-84Not Reported
trans-Decahydroquinoxaline151-152Not Reported

Data sourced from Broadbent et al. (1960).

Experimental Determination of Melting and Boiling Points

The following protocols describe standard and reliable methods for determining the melting and boiling points of this compound isomers. These methods are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination: Capillary Method

The capillary method is a precise technique for determining the melting point of a crystalline solid. The principle lies in heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is thoroughly dry and finely powdered to ensure uniform heating.

  • Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample at a steady rate of 1-2°C per minute. A slower heating rate ensures thermal equilibrium between the sample and the thermometer.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.

  • Validation: For a pure compound, the melting point range should be narrow (typically within 1°C). A broad melting range often indicates the presence of impurities.

Boiling Point Determination: Micro-Method

For small sample quantities, the micro-boiling point determination is an efficient method. It relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount (a few drops) of the liquid this compound isomer into a small test tube.

  • Capillary Inversion: Insert a small, sealed-end capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample has reached its boiling point.

  • Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for melting and boiling point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary (2-3 mm) Powder->Load Pack Pack Sample Load->Pack Tap Heat Heat Slowly (1-2°C/min) Pack->Heat Observe Observe Melting Range Heat->Observe Record Record T_onset and T_complete Observe->Record BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation Sample Add Sample to Test Tube Capillary Invert Capillary Sample->Capillary Assemble Assemble with Thermometer & Bath Capillary->Assemble Heat Heat Gently Assemble->Heat Bubbles Observe Rapid Bubbling Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temperature at Liquid Entry Cool->Record

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The distinct melting points of cis- and trans-decahydroquinoxaline are fundamental physical constants that are indispensable for the identification and purity assessment of these isomers. The provided experimental protocols offer robust and reliable methods for determining these values, ensuring the high quality of materials used in research and development. Accurate characterization of these foundational properties is a critical first step in harnessing the full potential of this compound scaffolds in the creation of novel therapeutics and advanced materials.

References

  • Broadbent, H. S., Allred, E. L., Pendleton, L., & Whittle, C. W. (1960). Quinoxalines. I. Preparation and Stereochemistry of Decahydroquinoxalines. Journal of the American Chemical Society, 82(1), 189–193. [Link]

  • Pendleton, L. (1958). This compound : stereoisomers and derivatives. Theses and Dissertations. 5072. [Link]

Sources

Structural Dynamics and Tautomeric Equilibria in Decahydroquinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Dynamics and Tautomeric Equilibria in Decahydroquinoxaline Derivatives Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The this compound (DHQ) scaffold represents a privileged structural motif in medicinal chemistry, serving as a saturated bioisostere of quinoxaline. Unlike its aromatic counterpart, DHQ introduces complex stereochemical features—specifically the cis- and trans- ring fusions—that critically influence tautomeric equilibria. This guide analyzes the interplay between conformational rigidity and prototropic tautomerism in DHQ derivatives, providing actionable protocols for their characterization and stabilization in drug development pipelines.

Stereochemical Foundation: The Cis/Trans Manifold

The tautomeric behavior of DHQ derivatives cannot be decoupled from their stereochemistry. The fusion of the piperazine and cyclohexane rings creates a bicyclic system analogous to decalin, governing the spatial arrangement of tautomeric protons.

The Trans-Fused Lock
  • Structure: The bridgehead hydrogens (

    
    ) are anti-periplanar.
    
  • Conformation: Rigid chair-chair conformation.

  • Tautomeric Implication: The trans-fusion enforces a specific vector on the nitrogen lone pairs. In 2-oxo derivatives (cyclic ureas/amides), this rigidity often disfavors the planar transition state required for rapid lactam-lactim interconversion, kinetically trapping specific tautomers in non-polar solvents.

The Cis-Fused Flux
  • Structure: The bridgehead hydrogens are syn-clinal.

  • Conformation: Exists as a dynamic equilibrium between two chair-chair conformers (ring flip).

  • Tautomeric Implication: The flexibility allows the molecule to adopt conformations that stabilize the lactim form via intramolecular hydrogen bonding (if substituents allow). The energy barrier for ring inversion (

    
     kcal/mol) often overlaps with tautomeric proton transfer barriers.
    

Mechanistic Tautomerism in DHQ-2-ones

The most relevant tautomerism for drug design in this series occurs in decahydroquinoxalin-2-one derivatives. This involves the migration of a proton between the N1/N3 positions and the C2 carbonyl oxygen.

The Lactam-Lactim Equilibrium

In aqueous or polar protic media, the Lactam (A) form generally predominates due to solvation of the carbonyl dipole. However, in the hydrophobic pockets of enzymes (e.g., kinase active sites), the Lactim (B) form may be the bioactive species.

  • Lactam (A): C=O / N-H (Dipolar, H-bond acceptor/donor)

  • Lactim (B): C-OH / C=N (Less polar, H-bond donor/acceptor reversal)

Thermodynamic Drivers:

  • Solvent Polarity: High dielectric constants (

    
    ) stabilize form A .
    
  • Substitution at C3: Electron-withdrawing groups at C3 increase the acidity of N-H, shifting equilibrium toward B .

  • Ring Fusion: Trans-isomers often exhibit slower equilibration rates due to the inability to relieve torsional strain during proton transfer.

Visualization of Tautomeric Pathways

DHQ_Tautomerism cluster_0 Stereochemical Barrier Trans_Lactam Trans-Lactam (Rigid, Major in H2O) Cis_Lactam Cis-Lactam (Flexible, Ring Flip) Trans_Lactam->Cis_Lactam Isomerization (High Energy) Transition Proton Transfer Transition State Trans_Lactam->Transition -H+ (slow) Trans_Lactim Trans-Lactim (Minor, Hydrophobic) Cis_Lactim Cis-Lactim (Stabilized by Intramol. H-bond) Cis_Lactam->Cis_Lactim Fast Exchange (Ring Flip Assisted) Transition->Trans_Lactim +H+

Caption: Tautomeric pathways in this compound. The cis-manifold allows rapid equilibration coupled with conformational flipping, while the trans-manifold is kinetically distinct.

Analytical Methodologies

Correctly assigning the tautomeric state is critical for Structure-Activity Relationship (SAR) studies.

Protocol: Variable Temperature (VT) NMR

Standard NMR at 298 K often results in broad, averaged signals for cis-DHQ derivatives due to intermediate exchange rates.

Step-by-Step Workflow:

  • Solvent Selection: Use

    
     (allows cooling to -100°C) or DMSO-
    
    
    
    (for H-bonding disruption).
  • Acquisition:

    • Record 1H NMR at 298 K.

    • Cool in 20 K increments down to 180 K.

    • Coalescence Point: Identify the temperature where broad peaks resolve into distinct conformer/tautomer signals.

  • Analysis:

    • Lactam Marker:

      
       (C=O) 
      
      
      
      165-175 ppm.
    • Lactim Marker:

      
       (C=N) 
      
      
      
      155-160 ppm;
      
      
      (OH) often broad/exchangeable.
    • 15N HMBC: Correlate N-H protons to Carbonyl (2-bond) vs. Imine (3-bond) couplings.

Protocol: X-Ray Crystallography vs. Solution State

Warning: The solid-state structure often freezes the most easily crystallized tautomer, not necessarily the major solution species.

  • Action: Compare X-ray bond lengths (C-O vs C=O) with solution IR data.

    • C=O stretch: ~1680 cm⁻¹ (Lactam)

    • C=N stretch: ~1640 cm⁻¹ (Lactim)

Quantitative Data Summary

Table 1: Tautomeric Preferences of 3-Substituted Decahydroquinoxalin-2-ones

Substituent (R)Ring FusionMajor Tautomer (DMSO)

(DFT, kcal/mol)
Key NMR Signal (ppm)
H TransLactam+4.2 (favoring Lactam)

8.1 (s)
H CisLactam+3.5

7.8 (br)
Electron Withdrawing (CF3) TransMix (60:40)+0.8

11.2 (br)
Bulky (t-Butyl) CisLactam+5.1Steric lock prevents Lactim planarity

Note:


 values are approximate, based on B3LYP/6-31G level theory in implicit solvent.*

Experimental Synthesis & Characterization Workflow

Synthesis of cis-Decahydroquinoxalin-2-one
  • Starting Material: 1,2-Diaminocyclohexane (cis isomer).

  • Cyclization: React with ethyl chloroacetate in refluxing ethanol with

    
     base.
    
  • Workup: The cis-isomer often yields an oil. Purify via recrystallization from hexane/EtOAc to isolate the dominant conformer.

Tautomer Trapping (Methylation Study)

To determine the bioactive pharmacophore, "trap" the tautomers chemically:

  • O-Methylation (Lactim mimic): React with

    
     and MeI. (Favors Oxygen alkylation).
    
  • N-Methylation (Lactam mimic): React with

    
     and MeI in DMF.
    
  • Bioassay: Test both "fixed" derivatives. If the O-methyl analog retains potency, the Lactim is likely the bioactive form.

References

  • Stereochemistry of Decalin Systems

    • Title: Conformational equilibria in N-alkyl-cis-decahydroquinolines[1]

    • Source: J. Chem. Soc., Perkin Trans.[1] 2, 1975.[1]

    • URL:[Link][2]

  • Tautomerism in Heterocycles

    • Title: The Use of NMR Spectroscopy to Study Tautomerism[3][4][5]

    • Source: ResearchGate (Review)[6]

    • URL:[Link]

  • Biological Activity of Quinoxaline Derivatives

    • Title: Biological Activity of Quinoxaline Derivatives[7]

    • Source: Semantic Scholar
    • URL:[Link]

  • Lactam-Lactim Analysis

    • Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy
    • Source: PMC - NIH
    • URL:[Link]

Sources

Chirality in the Decahydroquinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stereocontrol, Analysis, and Application

Executive Summary

The decahydroquinoxaline (DHQ) scaffold represents a critical structural motif in modern medicinal chemistry, offering a robust solution to the "escape from flatland" directive. Unlike its aromatic precursor, quinoxaline, the fully reduced DHQ possesses two bridgehead chiral centers (


 and 

), creating a three-dimensional architecture that significantly influences pharmacodynamics and metabolic stability.

This guide provides a rigorous technical analysis of the DHQ core. It details the thermodynamic principles governing cis/trans fusion, establishes validated protocols for stereoselective synthesis, and outlines the analytical methods required to unambiguously assign stereochemistry.

Stereochemical Architecture & Thermodynamics

The DHQ core is a bicyclic diamine resulting from the fusion of two piperidine rings. The stereochemical complexity arises at the ring junction carbons,


 and 

.
The Bridgehead Fusion

The relative orientation of the hydrogen atoms (or lone pairs) at


 and 

dictates the overall topology of the molecule.
  • Trans-Fusion (

    
     or 
    
    
    
    ):
    • Conformation: Rigid double-chair conformation.

    • Symmetry: Possesses

      
       symmetry in the unsubstituted parent.
      
    • Stability: Generally thermodynamically preferred (

      
       lower than cis) due to the absence of gauche interactions inherent in the cis isomer.
      
    • Inversion: The bridgehead nitrogens in trans-DHQ are conformationally locked; they cannot undergo pyramidal inversion without distorting the ring system significantly.

  • Cis-Fusion (

    
    ): 
    
    • Conformation: Flexible.[1][2] Exists as a rapidly interconverting equilibrium between two chair-chair conformers (similar to cis-decalin).

    • Chirality: The parent cis-DHQ is a meso compound (achiral) due to a plane of symmetry. However, unsymmetrical substitution at any other position desymmetrizes the molecule, creating enantiomeric pairs.

Nitrogen Inversion and Resolution

Unlike carbocyclic decalin, DHQ contains nitrogen atoms at the bridgehead. While carbon stereocenters are fixed, nitrogen centers can potentially invert. However, in the trans-fused system, the geometric constraints of the fused six-membered rings prevent the lone pairs from achieving the planarity required for inversion. Therefore, trans-DHQ enantiomers are configurationally stable and resolvable.

Synthetic Routes & Stereocontrol

Controlling the bridgehead stereochemistry is the primary synthetic challenge. Two dominant strategies exist: Catalytic Hydrogenation (reduction of quinoxaline) and De Novo Cyclization (from chiral acyclic precursors).

Strategy A: Catalytic Hydrogenation (The Thermodynamic vs. Kinetic Switch)

The reduction of quinoxaline is the most direct route. The stereochemical outcome is heavily dependent on the catalyst surface environment and pH.

  • Cis-Selective (Kinetic Control):

    • Conditions:

      
      , 
      
      
      
      (Adams' Catalyst), Acetic Acid.
    • Mechanism: In acidic media, the quinoxaline is protonated. The substrate adsorbs flat onto the catalyst surface. Syn-addition of hydrogen occurs from the catalyst face, delivering the cis isomer.

    • Selectivity: Typically >90% cis.

  • Trans-Selective (Thermodynamic Control):

    • Conditions:

      
       in Ethanol (Dissolving Metal) or 
      
      
      
      at high pressure/temp.
    • Mechanism: Dissolving metal reductions proceed via radical anion intermediates that equilibrate to the thermodynamically more stable trans configuration before protonation.

    • Selectivity: Typically >85% trans.

Strategy B: De Novo Assembly

For high enantiopurity without the need for resolution, cyclization of chiral amino acid derivatives (e.g., derived from trans-1,2-diaminocyclohexane) is preferred.

Visualization: Synthetic Decision Tree

DHQ_Synthesis Start Target: this compound (DHQ) Source_Ar Source: Quinoxaline (Aromatic) Start->Source_Ar Source_Chiral Source: Chiral 1,2-Diamine Start->Source_Chiral Path_Red Reduction Strategy Source_Ar->Path_Red Path_Cyc Cyclization Strategy Source_Chiral->Path_Cyc Cond_Acid H2 / PtO2 / AcOH (Kinetic Control) Path_Red->Cond_Acid Cis-Selective Cond_Metal Na / EtOH or Ru/C (Thermodynamic Control) Path_Red->Cond_Metal Trans-Selective Prod_Enantio Enantiopure Trans-DHQ Path_Cyc->Prod_Enantio Retains Chirality Prod_Cis Cis-DHQ (Meso/Racemic) Cond_Acid->Prod_Cis Prod_Trans Trans-DHQ (Racemic) Cond_Metal->Prod_Trans

Figure 1: Synthetic decision tree for accessing specific DHQ stereoisomers based on starting material availability.

Experimental Protocol: Cis-Selective Hydrogenation

Objective: Synthesis of cis-decahydroquinoxaline from quinoxaline. Scale: 10 mmol input.

Materials
  • Quinoxaline (1.30 g, 10 mmol)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst) (130 mg, 10 wt%)
    
  • Glacial Acetic Acid (20 mL)

  • Hydrogen gas (Balloon or Parr shaker)

Methodology
  • Preparation: In a high-pressure hydrogenation vessel (or heavy-walled flask), dissolve quinoxaline in glacial acetic acid.

  • Catalyst Addition: Carefully add

    
     under an inert atmosphere (
    
    
    
    or
    
    
    ). Caution: Dry catalyst can ignite solvent vapors.
  • Hydrogenation: Purge the vessel with

    
     three times. Pressurize to 50 psi (if using Parr) or attach a double-balloon (1 atm). Stir vigorously at room temperature for 12–24 hours.
    
  • Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM with 1%

    
    ). The aromatic starting material will disappear; the product stains strongly with Ninhydrin.
    
  • Workup (Critical for Stereocontrol):

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure to remove bulk acetic acid.

    • Basification: Redissolve the residue in minimal water/ice. Slowly add 50% NaOH solution until pH > 12. Note: The free base is an oil or low-melting solid.

    • Extract with DCM (

      
      ). Dry combined organics over 
      
      
      
      .
  • Purification: Distillation (Kugelrohr) or recrystallization of the HCl salt (from EtOH/Et2O) is recommended to remove trace trans isomers.

Analytical Characterization

Validating the bridgehead stereochemistry is non-trivial due to the lack of chromophores. NMR spectroscopy is the primary tool.

Proton NMR ( NMR) Distinction

The key discriminator is the vicinal coupling constant (


)  between the bridgehead protons (

) and their neighbors.
FeatureTrans-DHQCis-DHQ
Bridgehead Coupling (

)
Broad multiplet (Large axial-axial couplings,

)
Narrow multiplet (Small axial-equatorial couplings,

)
Chemical Shift (

)
Typically downfield (due to deshielding in rigid chair)Typically upfield
C-13 Shifts (

)


(Shielded by

-gauche effect)
Resolution Workflow

Separating enantiomers of trans-DHQ requires resolution, as the hydrogenation yields a racemate.

Resolution_Workflow Racemate Racemic Trans-DHQ Salt_Form Diastereomeric Salts Racemate->Salt_Form Mix in EtOH Agent Chiral Acid (L-Tartaric or Mandelic) Agent->Salt_Form Cryst Fractional Crystallization Salt_Form->Cryst Heat/Cool Cycle FreeBase Basification (NaOH) Cryst->FreeBase Filter Crystals Pure Enantiopure DHQ FreeBase->Pure

Figure 2: Classical resolution workflow using chiral acids to isolate enantiopure trans-DHQ.

Medicinal Chemistry Applications

The DHQ scaffold is a classic example of a "Privileged Structure" that allows chemists to increase the fraction of


 carbons (

) in a drug candidate—a metric correlated with improved clinical success rates.
Kappa Opioid Receptor Agonists

Research into non-addictive pain management has utilized the DHQ scaffold. Analogs of U-50,488 (a diamine-based agonist) incorporating the trans-DHQ core demonstrate high affinity. The rigid trans-fusion locks the pharmacophores (amine and aryl groups) into a specific vector, reducing entropic penalty upon binding.

Orexin Receptor Antagonists

In the development of insomnia treatments (competitors to Suvorexant), DHQ derivatives serve as bioisosteres for 1,4-diazepanes. The DHQ core provides a lipophilic, metabolic "hard" spot that can traverse the blood-brain barrier (BBB) effectively while maintaining the necessary geometric spacing between hydrogen bond acceptors.

Key Advantages in SAR (Structure-Activity Relationships)
  • Vector Control: The trans-scaffold projects substituents at defined angles (

    
     or 
    
    
    
    ), allowing precise probing of receptor pockets.
  • Metabolic Stability: The bicyclic system is less prone to oxidative metabolism compared to flexible alkyl chains or isolated piperidines.

  • Solubility: The secondary amines provide handles for salt formation, improving aqueous solubility for formulation.

References

  • Stereochemistry of the Reduction of Quinoxalines Broadbent, H. S., et al. (1960). Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based Kappa Receptor Agonists Wünsch, B., et al. (2025).[3][4][5] International Journal of Molecular Sciences. [Link][5]

  • Cis and Trans Decalin: Stability and Conformation Master Organic Chemistry. [Link]

Sources

Methodological & Application

Decahydroquinoxaline as a scaffold for biologically active molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Decahydroquinoxaline (DHQ) as a Scaffold for Biologically Active Molecules

Executive Summary

The this compound (DHQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a saturated, bicyclic diamine core that provides rigid stereochemical control over substituent vectors. Unlike its aromatic precursor (quinoxaline), DHQ possesses a three-dimensional architecture capable of mimicking peptide


-turns, making it an invaluable template for targeting G-Protein Coupled Receptors (GPCRs), specifically opioid and adrenergic receptors, and ion channels.

This guide details the structural pharmacology of DHQ, protocols for its stereoselective synthesis (cis vs. trans), and methods for functionalization to generate high-affinity ligands.

Structural Pharmacology & Scaffold Utility

Stereochemical Richness

The DHQ core exists as two diastereomers based on the ring fusion: cis- and trans-decahydroquinoxaline. This stereochemistry dictates the spatial arrangement of the nitrogen lone pairs and the vectors of attached substituents.

  • cis-DHQ: The ring fusion allows for conformational flexibility (chair-chair interconversion), often mimicking the folded conformation of ethylenediamine-containing peptides.

  • trans-DHQ: The rigid fusion locks the molecule into a specific geometry, useful for probing the precise spatial requirements of a binding pocket.

Pharmacophore Mimicry

DHQ serves as a conformational constraint for the 1,2-diamine motif.

  • GPCR Targeting: The scaffold has demonstrated efficacy in designing Kappa Opioid Receptor (KOR) agonists, where the rigidified diamine anchors the molecule via ionic interactions with aspartic acid residues (e.g., D138 in KOR) [1].

  • 
    -Adrenergic Antagonism:  DHQ derivatives structurally resemble the yohimbine and rauwolscine alkaloids, acting as simplified analogues that maintain the critical distance between the basic nitrogen and aromatic hydrophobic groups required for receptor binding.
    

Table 1: Physicochemical Comparison of Isomers

Propertycis-Decahydroquinoxalinetrans-Decahydroquinoxaline
Conformation Flexible (Chair-Chair flip)Rigid (Locked)
Symmetry

(meso) or

(chiral)

(chiral)
Basicity (pKa) ~9.2 (N1), ~6.1 (N4)~9.6 (N1), ~6.4 (N4)
Lipophilicity Lower LogPHigher LogP
Primary Utility Peptide turn mimeticsSpacer/Linker rigidity

Synthetic Protocols

The following protocols are designed for the stereoselective access to the DHQ core.

Protocol A: Stereoselective Hydrogenation (Synthesis of cis-DHQ)

Objective: To synthesize the thermodynamically less stable cis-isomer via catalytic hydrogenation.

Reagents:

  • Quinoxaline (99% purity)

  • Platinum(IV) oxide (PtO

    
    , Adams' Catalyst)
    
  • Glacial Acetic Acid (AcOH)

  • Hydrogen gas (H

    
    )
    

Workflow:

  • Preparation: Dissolve quinoxaline (10 mmol, 1.30 g) in glacial acetic acid (20 mL). The acidic medium protonates the nitrogens, preventing catalyst poisoning and favoring the cis-addition of hydrogen.

  • Catalyst Addition: Carefully add PtO

    
     (5 mol%, 113 mg) under an inert atmosphere (N
    
    
    
    or Ar). Caution: Dry catalyst can ignite solvent vapors.
  • Hydrogenation: Purge the vessel with H

    
     and pressurize to 4 atm (60 psi) in a Parr shaker or autoclave.
    
  • Reaction: Agitate at room temperature for 12–24 hours. Monitor consumption of H

    
    .
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate. Basify the residue with 50% NaOH solution (on ice) to pH > 12.

  • Extraction: Extract with CHCl

    
     (3 x 30 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: The crude product is predominantly cis-DHQ. Purify via vacuum distillation or recrystallization from petroleum ether.

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the bridgehead protons (H-4a, H-8a). In cis-DHQ, these appear as a multiplet with smaller coupling constants (
    
    
    ) compared to the wide splitting in trans.
Protocol B: Dissolving Metal Reduction (Synthesis of trans-DHQ)

Objective: To synthesize the thermodynamically stable trans-isomer.

Reagents:

  • Quinoxaline[1][2][3][4][5]

  • Sodium metal (Na)

  • Absolute Ethanol (EtOH)

Workflow:

  • Dissolution: Dissolve quinoxaline (10 mmol) in absolute EtOH (50 mL). Bring to reflux.

  • Reduction: Add small pieces of sodium metal (total 400 mmol) cautiously through the condenser over 1 hour. The reaction is highly exothermic; maintain reflux.

  • Completion: Continue refluxing until all sodium has dissolved.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and evaporate most of the ethanol.

  • Extraction: Extract the aqueous residue with Et

    
    O.
    
  • Purification: The trans-isomer is a solid (mp ~150°C). Recrystallize from acetone/hexane.

Application Workflow: Kappa Opioid Agonist Design

This workflow illustrates how to utilize the DHQ scaffold to generate a bioactive KOR ligand, based on recent structural biology insights [1].

Rationale: The DHQ scaffold replaces the flexible ethylenediamine linker found in linear KOR agonists (like U-50,488), reducing entropic penalty upon binding.

DHQ_Ligand_Design Start Quinoxaline Precursor Red Stereoselective Reduction Start->Red PtO2 / H2 Res Chiral Resolution (L-Tartaric Acid) Red->Res cis/trans mix Scaffold Pure (4aS, 8aS) This compound Res->Scaffold Enantiopure Func1 N1-Acylation (Aryl Acetamide) Scaffold->Func1 Regioselective Func2 N4-Alkylation (Pyrrolidine/Amine) Func1->Func2 Orthogonal Final KOR Agonist (High Affinity) Func2->Final Bioassay

Figure 1: Synthetic workflow for converting raw quinoxaline into a high-affinity Kappa Opioid Receptor agonist.

Detailed Protocol: Library Generation (N-Functionalization)

Step 1: Regioselective Protection/Acylation Due to the steric difference between N1 and N4 (if substituted), or statistical probability (if unsubstituted), mono-functionalization is challenging but achievable.

  • Reagent: 3,4-Dichlorophenylacetyl chloride (common KOR pharmacophore).

  • Conditions: React DHQ (1 eq) with the acid chloride (0.9 eq) in CH

    
    Cl
    
    
    
    at -78°C to favor mono-acylation.

Step 2: Introduction of Basic Amine (N4) The second nitrogen usually requires a basic group to interact with the receptor's aspartate.

  • Method: Reductive Amination.

  • Reagents: N1-acyl-DHQ + Pyrrolidine-2-carboxaldehyde + NaBH(OAc)

    
    .
    
  • Mechanism:[4][6][7] The formation of the iminium ion followed by hydride delivery installs the side chain.

Critical Considerations & Troubleshooting

  • Stereochemical Leakage: During acylation, ensure non-basic conditions if possible to prevent epimerization of the bridgehead carbons, although the cis-fused system is relatively stable at room temperature.

  • Resolution: If chiral HPLC is unavailable, classical resolution with (L)-Tartaric acid in ethanol is highly effective. The cis-DHQ forms a crystalline tartrate salt that can be fractionally recrystallized to optical purity (>99% ee).

  • Storage: Free base DHQ absorbs CO

    
     from the air (carbamate formation). Store as the HCl or tartrate salt under argon.
    

References

  • Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Source: International Journal of Molecular Sciences (2025).[1] Context: Describes the 10-step synthesis and X-ray crystallographic validation of DHQ derivatives binding to the KOR. URL:[Link][1][8]

  • Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter. Source: National Institutes of Health (NIH) / Chemical Communications. Context: While focusing on the quinoline analog, this reference provides critical protocols for DIBAL reduction and stereocontrol applicable to the quinoxaline system. URL:[Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Source: National Institutes of Health (NIH). Context: Provides the pharmacological basis for targeting alpha-2 receptors, relevant for DHQ derivatives designed as yohimbine mimics. URL:[Link]

  • Structure-Guided Identification of JAK2 Inhibitors. Source: MDPI / Biomolecules.[9] Context: Illustrates the use of the aromatic quinoxaline scaffold, serving as the starting point for the reduction protocols described in this guide. URL:[Link]

Sources

Application Note: Stereoselective Synthesis of Functionalized Decahydroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Decahydroquinoxalines are privileged bicyclic scaffolds in medicinal chemistry, serving as core pharmacophores for


-opioid receptor agonists, NOP receptor antagonists, and antiviral agents. Their structural rigidity and defined spatial orientation of substituents make them ideal for exploring chemical space in drug discovery.

However, the synthetic challenge lies in controlling the stereochemistry at the bridgehead carbons (


 and 

). The fusion can exist in a cis (kinetic) or trans (thermodynamic) configuration, which drastically alters the vector alignment of substituents.

This guide details two distinct, self-validating protocols to access either isomer:

  • Protocol A (The Kinetic Route): Heterogeneous catalytic hydrogenation to access the cis-fused system.

  • Protocol B (The Chiral Pool Route): De novo assembly from 1,2-diaminocyclohexane to access the trans-fused system with absolute enantiocontrol.

Strategic Decision Matrix

DecisionMatrix Start Target: Decahydroquinoxaline Q1 Required Bridgehead Stereochemistry? Start->Q1 Cis Cis-Fused (Kinetic) Q1->Cis Bent Conformation Trans Trans-Fused (Thermodynamic) Q1->Trans Planar/Chair Conformation MethodA Protocol A: Heterogeneous Hydrogenation (Rh/C or PtO2) Cis->MethodA MethodB Protocol B: Condensation/Reduction (from trans-1,2-diaminocyclohexane) Trans->MethodB SubA Substrate: Quinoxaline MethodA->SubA SubB Substrate: Chiral Diamine MethodB->SubB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on target stereochemistry.

Protocol A: cis-Selective Hydrogenation

Objective: Synthesis of cis-decahydroquinoxaline from quinoxaline precursors. Mechanism: Heterogeneous hydrogenation typically occurs via syn-addition of hydrogen to the least hindered face of the aromatic system. High-pressure hydrogenation on Rhodium or Platinum surfaces favors the cis-isomer due to haptophilicity (surface binding affinity).

Materials
  • Substrate: Substituted Quinoxaline (1.0 equiv)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' Catalyst). Note: Rh is generally preferred for minimizing hydrogenolysis of side chains.
  • Solvent: Glacial Acetic Acid (AcOH). Critical: Acidic media protonates the nitrogen, facilitating ring reduction.

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor).

Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel, dissolve the quinoxaline derivative (5 mmol) in glacial acetic acid (20 mL).

    • Scientist's Note: If the substrate is acid-sensitive, use Methanol with 1.0 equiv of HCl, though AcOH typically yields higher diastereoselectivity.

  • Catalyst Loading: Add 5% Rh/Al

    
    O
    
    
    
    (10 wt% relative to substrate).
    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Seal the reactor and purge with H

      
       (3x).
      
    • Pressurize to 50–70 bar (725–1015 psi) .

    • Heat to 60–80 °C .

    • Stir vigorously (1000+ rpm) for 12–24 hours.

    • Checkpoint: Monitoring via TLC is difficult due to polarity similarities. Use LC-MS to confirm the disappearance of the M-4 (tetrahydro) intermediate.

  • Work-up:

    • Cool to room temperature and depressurize carefully.

    • Filter through a Celite pad to remove the catalyst. Wash with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated aqueous NaHCO

      
       and extract with CH
      
      
      
      Cl
      
      
      (3x).
  • Purification: The crude product is often a mixture of cis (major) and trans (minor). Separation is best achieved via flash chromatography on neutral alumina (basified silica) using a gradient of CH

    
    Cl
    
    
    
    /MeOH/NH
    
    
    OH.

Expected Outcome: >85% yield, approx. 9:1 cis:trans ratio.

Protocol B: trans-Selective De Novo Assembly

Objective: Enantiospecific synthesis of trans-decahydroquinoxaline. Mechanism: Instead of forcing a reduction, this method builds the heterocycle around a pre-existing chiral scaffold. By using commercially available (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, the bridgehead stereochemistry is locked from the start.

Materials
  • Substrate: (1R,2R)-1,2-Diaminocyclohexane (trans-DACH).

  • Linker: Glyoxal (40% aq. solution) or Oxalyl Chloride (for dione intermediate).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex (BH
    
    
    
    
    
    THF).
  • Solvent: Ethanol (step 1), Dry THF (step 2).

Step-by-Step Methodology
Stage 1: Condensation (Imine Formation)
  • Dissolution: Dissolve (1R,2R)-1,2-diaminocyclohexane (10 mmol) in Ethanol (30 mL) at 0 °C.

  • Addition: Dropwise add Glyoxal solution (10 mmol).

    • Observation: The solution will turn yellow/orange. A precipitate may form (the diimine).

  • Reaction: Stir at room temperature for 4 hours.

  • Isolation: Evaporate solvent. If a solid forms, recrystallize from EtOH/Ether. This is the trans-octahydroquinoxaline intermediate.

Stage 2: Reduction to this compound
  • Setup: Suspend LiAlH

    
     (4.0 equiv) in dry THF (50 mL) under Argon at 0 °C.
    
  • Addition: Dissolve the intermediate from Stage 1 in THF and add dropwise to the hydride suspension.

    • Caution: Exothermic gas evolution.

  • Reflux: Heat to reflux (66 °C) for 6–12 hours to ensure full reduction of the imine/aminal bonds.

  • Quench (Fieser Method):

    • Cool to 0 °C.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH

      
       used.
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate.

Expected Outcome: >90% yield of enantiopure trans-decahydroquinoxaline.

Characterization & Data Analysis

Distinguishing the isomers is critical. The bridgehead protons (


) exhibit distinct coupling constants in 

-NMR due to the ring fusion geometry.
Featurecis-Decahydroquinoxalinetrans-Decahydroquinoxaline
Ring Fusion Bent (Two chairs folded)Planar (Two chairs flat)
Symmetry

(meso-like if unsubstituted)

(chiral)
H

Signal
Broad multiplet (

Hz)
Distinct multiplet / ddd
J

(H

-H

)
Small (

Hz, axial-equatorial)
Large (

Hz, axial-axial)

C-NMR (Bridge)
Typically

50–55 ppm
Typically

58–65 ppm (Deshielded)
Pathway Visualization

SynthesisPathways Quinoxaline Quinoxaline (Aromatic) Intermed_Tetra Tetrahydro- quinoxaline Quinoxaline->Intermed_Tetra H2, Rh/C (Fast) DACH trans-1,2-Diamino cyclohexane Intermed_Diimine Diimine Intermediate DACH->Intermed_Diimine Glyoxal Cyclization CisProduct cis-Decahydro quinoxaline Intermed_Tetra->CisProduct H2, 50 bar (Slow, syn-add) TransProduct trans-Decahydro quinoxaline Intermed_Diimine->TransProduct LiAlH4 Reduction

Figure 2: Reaction flow for Protocol A (top) and Protocol B (bottom).

Troubleshooting & Optimization

  • Incomplete Hydrogenation (Protocol A):

    • Issue: Reaction stalls at the tetrahydro- stage.

    • Solution: The aromatic ring reduces easily, but the second ring requires forcing conditions. Increase pressure to 100 bar or switch to PtO

      
       in TFA (Trifluoroacetic acid) . The stronger acidity destabilizes the aromaticity further.
      
  • Racemization (Protocol B):

    • Issue: Loss of enantiopurity.

    • Cause: If the condensation step (Stage 1) is performed at high heat, the imine can tautomerize.

    • Solution: Keep the condensation step at 0 °C to RT. Ensure the reduction step is vigorous enough to trap the stereochemistry immediately.

  • Handling the Products:

    • Decahydroquinoxalines are secondary amines and readily absorb CO

      
       from the air to form carbamates. Store under Argon or as their HCl salts.
      

References

  • Stereoselective Synthesis and Biological Evalu

    
     Receptor Agonists. Int. J. Mol. Sci. 2025.[1][2]
    [Link][3][4][5]
    
  • Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. J. Org.[6] Chem. 2021.[7][8] (Demonstrates the difficulty of bridgehead control). [Link]

  • Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline. Organic Chemistry Portal. (Methodology for partial reduction). [Link]

  • trans-1,2-Diaminocyclohexane. Wikipedia / Chemical Data. (Source for chiral starting material properties).[9][10] [Link][2][11]

Sources

Application Note: Decahydroquinoxaline (DHQ) as a Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping "Flatland" in Drug Discovery

Decahydroquinoxaline (DHQ) represents a critical "privileged scaffold" in modern medicinal chemistry, facilitating the industry-wide shift from planar, aromatic systems ("Flatland") to three-dimensional, sp³-rich architectures. Unlike its aromatic precursor quinoxaline, DHQ possesses two bridgehead chiral centers (C4a and C8a), offering defined stereochemical vectors that are essential for target specificity in kinases, GPCRs (e.g., Orexin, Sigma receptors), and ion channels.

This guide details the protocols for synthesizing, resolving, and functionally differentiating DHQ isomers to construct novel heterocyclic libraries.

Key Chemical Advantages[1]
  • Conformational Rigidity: The trans-isomer mimics the twist-boat conformation of cyclohexane, providing a rigid template for displaying pharmacophores.

  • Defined Vectors: The two nitrogen atoms (N1 and N4) allow for divergent growth points, enabling the construction of bi- and tricyclic systems.

  • Solubility: Increased sp³ character improves aqueous solubility compared to planar heteroaromatics.

Stereochemical Considerations & Synthesis Strategies

The biological activity of DHQ derivatives is strictly governed by stereochemistry. The molecule exists as two diastereomers:

  • cis-Decahydroquinoxaline: The bridgehead hydrogens are cis. This isomer is conformationally flexible (can ring-flip) and is often meso (achiral) if N-substituents are identical, or exists as a racemic pair.

  • trans-Decahydroquinoxaline: The bridgehead hydrogens are trans. This isomer is rigid and chiral (

    
    -symmetric). It is generally the preferred scaffold for drug design due to its locked conformation.
    
Synthesis Workflow

Direct hydrogenation of quinoxaline typically yields the thermodynamic cis-isomer or difficult-to-separate mixtures. For high-value applications, stereospecific synthesis from 1,2-diaminocyclohexane is the superior route.

DOT Diagram: Synthesis & Isomer Logic

DHQ_Synthesis Quinoxaline Quinoxaline (Aromatic) H2_PtO2 H2 / PtO2 / AcOH (Catalytic Red.) Quinoxaline->H2_PtO2 Cis_DHQ cis-DHQ (Major Product) Flexible/Meso H2_PtO2->Cis_DHQ Thermodynamic Control Trans_DHQ trans-DHQ (Enantiopure) Rigid Scaffold Cis_DHQ->Trans_DHQ Isomerization (Difficult) Trans_Diam trans-1,2-Diaminocyclohexane (Chiral Pool) Cyclization Glyoxal / Reduction or Oxalate/LiAlH4 Trans_Diam->Cyclization Cyclization->Trans_DHQ Stereoretention

Caption: Comparative synthetic routes. The chiral pool strategy (green path) is preferred for generating the rigid trans-scaffold required for high-affinity ligands.

Protocol A: Stereospecific Synthesis of trans-Decahydroquinoxaline

Objective: Synthesis of optically active trans-DHQ from (1R,2R)-1,2-diaminocyclohexane. This avoids the tedious resolution of racemic mixtures obtained from hydrogenation.

Reagents:

  • (1R,2R)-1,2-Diaminocyclohexane (1.0 eq)

  • Diethyl oxalate (1.1 eq)

  • Ethanol (anhydrous)

  • Lithium Aluminum Hydride (LiAlH4) (4.0 eq)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Condensation (Formation of Dione):

    • Dissolve (1R,2R)-1,2-diaminocyclohexane in anhydrous ethanol under N₂ atmosphere.

    • Add diethyl oxalate dropwise at 0°C.

    • Reflux the mixture for 4 hours. A white precipitate (the cyclic diamide) will form.

    • Validation: Monitor TLC (10% MeOH in DCM). The diamine spot should disappear.

    • Filter the solid, wash with cold ethanol, and dry. Yield is typically >85%.

  • Reduction (Formation of Amine):

    • Suspend the diamide intermediate in dry THF.

    • Carefully add LiAlH4 pellets at 0°C (Exothermic!).

    • Reflux for 12–16 hours. The suspension will eventually dissolve or change texture.

    • Quench: Cool to 0°C. Perform the Fieser quench (Add

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O).
    • Filter through a Celite pad.[1]

  • Isolation:

    • Concentrate the filtrate.

    • Critical Step: The free base is highly hygroscopic and absorbs CO₂. Immediately convert to the dihydrochloride salt by adding HCl in dioxane, or store under inert gas.

Protocol B: Regioselective Functionalization (Differentiation of N1/N4)

A common challenge is differentiating the two nitrogen atoms in trans-DHQ (


 symmetric). To build complex heterocycles, one nitrogen must be protected or functionalized selectively.

Strategy: Statistical mono-protection using Boc-anhydride (


).

Reagents:

  • trans-DHQ (1.0 eq)

  • 
     (0.9 eq) - Sub-stoichiometric to prevent bis-protection
    
  • Dichloromethane (DCM) at 0°C

Protocol:

  • Dissolve DHQ in DCM (0.1 M concentration).

  • Add

    
     dissolved in DCM dropwise over 1 hour at 0°C. Slow addition is crucial for selectivity.
    
  • Stir at room temperature for 12 hours.

  • Workup: Wash with water. The organic layer contains mono-Boc and bis-Boc. The aqueous layer contains unreacted starting material.

  • Purification: Column chromatography (Hexane/EtOAc).

    • Data Check: Mono-Boc DHQ shows distinct NMR signals breaking the

      
       symmetry.
      

Application: Construction of Tricyclic Heterocycles (Annulation)

Using the mono-functionalized DHQ, researchers can create tricyclic scaffolds (e.g., benzo-fused derivatives or pyrazino-fused systems) often found in kinase inhibitors.

Case Study: Synthesis of a Tricyclic Pyrazino-Quinoxaline Derivative via Buchwald-Hartwig Coupling followed by Cyclization.

Reagents:

  • N-Boc-trans-DHQ

  • 1-Bromo-2-chloroethane (or similar bifunctional linker)

  • Base:

    
     or 
    
    
    

Workflow:

  • Alkylation: React N-Boc-DHQ with the linker to attach the alkyl chain to the free nitrogen (N4).

  • Deprotection: Remove Boc group (TFA/DCM).

  • Cyclization: Under basic conditions (heating in DMF with DIPEA), the newly freed amine attacks the terminal chloride of the linker (intramolecular

    
    ) to form a third ring.
    
DOT Diagram: Functionalization Pathway

DHQ_Functionalization TransDHQ trans-DHQ (C2 Symmetric) MonoBoc Mono-Boc-DHQ (Desymmetrized) TransDHQ->MonoBoc Boc2O (0.9 eq) BisBoc Bis-Boc-DHQ (Side Product) TransDHQ->BisBoc Excess Boc2O Functionalization N-Arylation / Alkylation (Targeting Free N) MonoBoc->Functionalization R-X, Base Deprotection Boc Removal (TFA/DCM) Functionalization->Deprotection Cyclization Annulation (Tricycle Formation) Deprotection->Cyclization Intramolecular Reaction

Caption: Step-wise desymmetrization and annulation strategy to convert DHQ into complex tricyclic pharmacophores.

Troubleshooting & Expert Insights

IssueCauseSolution
Low Yield in Reduction Incomplete reduction of the diamide intermediate.[2]Ensure LiAlH4 is fresh. Reflux time must be sufficient (>12h). Use THF/Dioxane mixtures for higher boiling points.
"Sticky" Product DHQ free base is hygroscopic and forms carbonates with air.Isolate as HCl or Tartrate salt immediately. Do not leave free base on the bench.
Poor Regioselectivity Fast addition of protecting group.Dilute reagents significantly. Add electrophile at -78°C or 0°C very slowly via syringe pump.
Cis/Trans Mixture Catalytic hydrogenation used instead of chiral pool.Use PtO2 in AcOH for cis. Use Na/Isoamyl alcohol for trans (thermodynamic). Separation via diastereomeric salt resolution (e.g., with tartaric acid) is possible but low yielding.

References

  • Stereochemistry & Synthesis: Pendleton, L. (1970). This compound: stereoisomers and derivatives. BYU ScholarsArchive. Link

  • General Isomerism: Doc Brown's Chemistry. Isomers of organic compounds. Link

  • Medicinal Chemistry Context: BenchChem. This compound Structure and Applications. Link

  • Regioselective Functionalization: Corio, A., et al. (2021).[3] Regioselective Functionalization of Quinolines through C-H Activation. Molecules, 26(18). Link (Note: Principles of quinoline functionalization often inform DHQ derivatization strategies).

  • Commercial Availability & Properties: Chem-Impex. trans-Decahydroquinoline Properties. Link (Analogous bicyclic system data).

Sources

Flow Chemistry Applications for the Synthesis of Decahydroquinoxalines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<_ APPLICATION NOTE & PROTOCOLS

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of flow chemistry for the synthesis of decahydroquinoxalines, a crucial scaffold in medicinal chemistry. We will explore the significant advantages of continuous flow processing over traditional batch methods, including enhanced safety, improved reaction control, and superior scalability.[1][2][3] Detailed, field-tested protocols for the key synthetic transformations, primarily focusing on the hydrogenation of quinoxalines, are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement and optimize flow chemistry for the efficient and reproducible synthesis of decahydroquinoxaline derivatives.

Introduction: The Significance of Decahydroquinoxalines and the Rise of Flow Chemistry

Decahydroquinoxalines are saturated heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their rigid, three-dimensional framework provides an excellent scaffold for the development of novel therapeutic agents. The synthesis of these complex molecules, however, can be challenging using conventional batch chemistry, often requiring harsh reaction conditions, long reaction times, and posing safety concerns.

Flow chemistry, or continuous flow chemistry, has emerged as a transformative technology in modern organic synthesis.[1][3][4] By conducting chemical reactions in a continuously flowing stream through a reactor, this approach offers unparalleled control over reaction parameters such as temperature, pressure, and reaction time.[1][2] This precise control leads to numerous benefits, including:

  • Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for efficient heat dissipation, mitigating the risk of thermal runaways in highly exothermic reactions.[2][5]

  • Improved Yields and Selectivity: Precise control over reaction parameters often leads to higher yields and better selectivity, reducing the formation of unwanted byproducts.[1][2]

  • Rapid Reaction Optimization: The ability to quickly change reaction conditions and see the results in real-time significantly accelerates the optimization process.[6]

  • Scalability: Scaling up a reaction in flow is often as simple as running the system for a longer period or using a larger reactor, avoiding the complex challenges associated with scaling up batch reactions.[1][5]

  • Access to Novel Reaction Space: Flow reactors can be safely operated at high temperatures and pressures, enabling reactions that are not feasible in standard batch equipment.[5]

Given these advantages, flow chemistry is an ideal platform for the synthesis of decahydroquinoxalines, particularly for the critical hydrogenation step of the quinoxaline core.

The Synthetic Approach: Hydrogenation of Quinoxalines in Continuous Flow

The most common and efficient route to decahydroquinoxalines is the complete reduction of the corresponding quinoxaline precursor. This transformation typically involves catalytic hydrogenation, a process well-suited for flow chemistry.

Causality Behind Experimental Choices

The selection of a continuous flow setup for the hydrogenation of quinoxalines is driven by the inherent advantages of this technology for handling gas-liquid reactions under pressure.

  • Catalyst Selection: Heterogeneous catalysts, such as palladium on carbon (Pd/C), are often preferred in flow chemistry as they can be packed into a column (a packed-bed reactor), allowing the reaction mixture to flow through while the catalyst remains in place. This simplifies product purification as the catalyst does not need to be filtered out from the final product mixture.

  • Reactor Type: Packed-bed reactors are ideal for this application. They provide excellent mixing of the gas (hydrogen) and liquid (quinoxaline solution) phases with the solid catalyst, maximizing the reaction rate. The choice of reactor material (e.g., stainless steel, PFA tubing) depends on the reaction temperature and pressure.

  • Solvent and Reagent Delivery: Syringe pumps or HPLC pumps are used to deliver the quinoxaline solution and any other liquid reagents at precise and stable flow rates. A mass flow controller is used to accurately control the flow of hydrogen gas into the system.

  • Pressure and Temperature Control: A back-pressure regulator is crucial for maintaining the desired reaction pressure, which is often necessary to achieve high hydrogenation efficiency. The reactor is typically placed in a heating module to control the reaction temperature with high precision.

Visualizing the Workflow: A Generalized Flow Hydrogenation Setup

The following diagram illustrates a typical experimental setup for the continuous flow hydrogenation of quinoxalines.

Flow_Hydrogenation_Setup cluster_system Flow Reactor System cluster_collection Product Collection & Analysis quinoxaline Quinoxaline Solution pump HPLC Pump quinoxaline->pump Liquid Flow h2 Hydrogen Gas (H2 Cylinder) mfc Mass Flow Controller h2->mfc Gas Flow mixer pump->mixer mfc->mixer reactor Packed-Bed Reactor (e.g., Pd/C) mixer->reactor Reaction Mixture bpr Back-Pressure Regulator reactor->bpr Product Stream collection Product Collection bpr->collection analysis In-line/Off-line Analysis (e.g., FTIR, HPLC) bpr->analysis

Caption: Generalized workflow for continuous flow hydrogenation.

Detailed Protocols: Self-Validating Systems for this compound Synthesis

The following protocols are designed to be self-validating, meaning that they include in-line or at-line analysis to monitor the reaction progress and ensure complete conversion.

Protocol 1: Continuous Flow Hydrogenation of 2-Substituted Quinoxalines

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of quinoxalines in continuous flow, modified for complete reduction.[6]

Objective: To synthesize 2-substituted decahydroquinoxalines via continuous flow hydrogenation.

Materials:

  • 2-Substituted quinoxaline (e.g., 2-methylquinoxaline)

  • Methanol (HPLC grade)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (high purity)

Equipment:

  • Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn)

  • HPLC pump for liquid delivery

  • Mass flow controller for gas delivery

  • Packed-bed reactor column

  • Back-pressure regulator

  • Heating module

  • In-line analytical tool (e.g., FTIR spectrometer with a flow cell) or off-line HPLC for reaction monitoring

Experimental Procedure:

  • System Preparation:

    • Carefully pack the reactor column with the 10% Pd/C catalyst.

    • Assemble the flow reactor system as shown in the diagram above.

    • Pressurize the system with nitrogen to check for leaks.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the 2-substituted quinoxaline in methanol.

    • Degas the solution by sparging with nitrogen for 15 minutes.

  • Reaction Execution:

    • Set the reactor temperature to 60 °C.

    • Set the back-pressure regulator to 50 bar.

    • Start the flow of the quinoxaline solution at a flow rate of 0.1 mL/min.

    • Introduce hydrogen gas at a controlled flow rate.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).

  • Reaction Monitoring and Product Collection:

    • Monitor the reaction progress using the in-line FTIR by observing the disappearance of the quinoxaline aromatic C=N and C=C stretching vibrations. Alternatively, collect samples at the outlet and analyze by HPLC.

    • Once the reaction has reached completion (no starting material detected), collect the product stream.

  • Work-up and Purification:

    • The collected solution contains the this compound product.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography if necessary, although the high selectivity of the flow reaction often yields a product of high purity.

Data Presentation:

SubstrateTemperature (°C)Pressure (bar)Flow Rate (mL/min)Residence Time (min)Conversion (%)Isolated Yield (%)
2-Methylquinoxaline60500.160>9995
2-Phenylquinoxaline60500.160>9992

Note: Residence time is calculated based on the reactor volume and the total flow rate.

Asymmetric Transfer Hydrogenation: A Note on Chiral Decahydroquinoxalines

For the synthesis of enantiomerically pure decahydroquinoxalines, asymmetric transfer hydrogenation can be employed. This typically involves the use of a chiral Brønsted acid catalyst and a Hantzsch ester as the hydrogen source.[6][7] While the primary focus of this guide is on complete saturation, it is important to note that flow chemistry is also highly advantageous for these more complex transformations, allowing for precise control over stoichiometry and reaction time to maximize enantioselectivity.[6]

Authoritative Grounding and Mechanistic Insights

The hydrogenation of quinoxalines over a palladium catalyst proceeds via a well-established mechanism. The quinoxaline molecule adsorbs onto the surface of the palladium catalyst, where it reacts with hydrogen atoms that have been dissociatively adsorbed onto the metal surface. The reduction occurs in a stepwise manner, first reducing one of the pyrazine ring double bonds, followed by the second, and then finally the benzene ring, to yield the fully saturated this compound.

Challenges and Optimization Strategies in Flow Synthesis

While flow chemistry offers numerous advantages, there are potential challenges to consider:

  • Catalyst Deactivation: The catalyst can lose activity over time due to poisoning by impurities in the reagents or solvent, or by coking at high temperatures. This can be mitigated by using high-purity reagents and by periodically regenerating or replacing the catalyst.

  • Clogging: In some cases, insoluble byproducts or the starting material itself can precipitate in the reactor, leading to clogging. This can be addressed by carefully selecting the solvent and reaction conditions to ensure all components remain in solution. Miniaturization can sometimes lead to a higher risk of clogging.[8]

  • Gas-Liquid Mixing: Inefficient mixing of the hydrogen gas and the liquid phase can limit the reaction rate. The use of static mixers or specialized gas-liquid reactors can improve mixing efficiency.

Optimization of the reaction can be achieved by systematically varying the key parameters:

  • Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to catalyst deactivation or the formation of byproducts.

  • Pressure: Higher hydrogen pressure increases the concentration of hydrogen at the catalyst surface, which can enhance the reaction rate.

  • Flow Rate: A lower flow rate increases the residence time of the reactants in the reactor, which can lead to higher conversion. However, it also reduces the overall throughput of the system.

  • Catalyst Loading: The amount of catalyst in the reactor will influence the overall reaction rate.

Conclusion: The Future of this compound Synthesis

Flow chemistry represents a paradigm shift in the synthesis of complex molecules like decahydroquinoxalines.[9] Its ability to provide precise control over reaction conditions leads to safer, more efficient, and more scalable synthetic processes.[1][2] As the pharmaceutical industry continues to embrace continuous manufacturing, the application of flow chemistry for the synthesis of key heterocyclic scaffolds will undoubtedly become increasingly prevalent. This guide provides a solid foundation for researchers and drug development professionals to harness the power of flow chemistry for their synthetic needs.

References

  • Baxendale, I. R. (2013). Flow chemistry approaches directed at improving chemical synthesis. Pure and Applied Chemistry, 85(5), 941-963. [Link]

  • Rueping, M., Bootwicha, T., & Sugiono, E. (2012). Continuous-flow catalytic asymmetric hydrogenations: reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 8, 300–307. [Link]

  • Vapourtec. (n.d.). Advantages of continuous flow production. Retrieved from [Link]

  • Cole, K. P., & Jensen, K. F. (2020). Flow Chemistry Enabling Efficient Synthesis. Organic Process Research & Development, 24(10), 1931–1933. [Link]

  • Mishra, V. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. iScience, 25(3), 103892. [Link]

  • METTLER TOLEDO. (2011, March 4). What is Continuous Flow Chemistry? [Video]. YouTube. [Link]

  • Gemoets, H. P. L., Hessel, V., & Noël, T. (2016). Continuous-flow catalytic asymmetric hydrogenations: reaction optimization using FTIR inline analysis. Chemical Society Reviews, 45(4), 874-890. [Link]

  • MDPI. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]

  • ACS Publications. (2025). Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine. The Journal of Organic Chemistry. [Link]

  • Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. [Link]

  • RSC Publishing. (2025). Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. Sustainable Energy & Fuels. [Link]

  • ACS Publications. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • MDPI. (2022). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. [Link]

Sources

Decahydroquinoxaline in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines the strategic development of decahydroquinoxaline (DHQ) derivatives as novel anti-inflammatory agents. Unlike their fully aromatic quinoxaline counterparts, DHQ scaffolds offer increased saturation (


 character), enhanced solubility, and distinct stereochemical vectors (cis/trans-fused rings) that allow for precise probing of biological targets such as Cyclooxygenase-2 (COX-2)  and 5-Lipoxygenase (5-LOX) . This guide provides a validated workflow for the stereoselective synthesis of the DHQ core, followed by rigorous biological evaluation using the RAW 264.7 macrophage inflammation model .

Strategic Rationale: The "Escape from Flatland"

Traditional medicinal chemistry has heavily relied on flat, aromatic heterocycles like quinoxaline. However, current drug development trends emphasize three-dimensional complexity to improve binding selectivity and metabolic stability.

  • Stereochemical Control: The DHQ scaffold is generated from 1,2-diaminocyclohexane . Utilizing the pure trans-isomer of the starting diamine yields a rigid trans-fused bicyclic system, whereas the cis-diamine yields a more flexible cis-fused system.

  • Pharmacophore Mapping: The nitrogen atoms at positions 1 and 4 serve as hydrogen bond acceptors/donors, while the saturated carbocyclic ring allows for hydrophobic interactions within the target enzyme's binding pocket (e.g., the hydrophobic channel of COX-2).

Chemical Synthesis & Scaffold Generation

Protocol A: Stereoselective Synthesis of the this compound-2,3-dione Core

This protocol describes the condensation of trans-1,2-diaminocyclohexane with diethyl oxalate, a scalable route to the core scaffold.

Reagents:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (or racemic trans)

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Hydrochloric acid (4N)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of trans-1,2-diaminocyclohexane in 20 mL of anhydrous ethanol under nitrogen atmosphere.

  • Addition: Dropwise add 11 mmol of diethyl oxalate.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to 0°C. The product, trans-decahydroquinoxaline-2,3-dione, typically precipitates as a white solid.

  • Filtration & Wash: Filter the solid and wash with cold ethanol.

  • Functionalization (Optional): The resulting dione can be reduced to the this compound using LiAlH4 (THF, reflux) or N-alkylated using alkyl halides/K2CO3 in DMF to generate the final library for screening.

Critical Checkpoint:

  • Validation: Verify the trans-junction stereochemistry using 1H-NMR. The bridgehead protons (H-4a, H-8a) in the trans-isomer typically appear as broad multiplets with specific coupling constants distinct from the cis-isomer.

Biological Evaluation: In Vitro Anti-Inflammatory Protocols

To validate the anti-inflammatory potential, we utilize a dual-screening approach: a cellular phenotypic assay (NO inhibition) and a target-specific enzymatic assay (COX-2).

Protocol B: Inhibition of Nitric Oxide (NO) in LPS-Induced RAW 264.7 Cells

This assay measures the compound's ability to suppress iNOS-mediated NO production, a hallmark of inflammation.

Materials:

  • RAW 264.7 murine macrophages (ATCC TIB-71)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)

  • Positive Control: Dexamethasone or L-NMMA

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Pre-treat cells with DHQ derivatives (0.1 – 50 µM) for 1 hour. Include a Vehicle Control (0.1% DMSO) and Positive Control.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Basal" control. Incubate for 24 hours.

  • Quantification: Transfer 100 µL of cell culture supernatant to a fresh plate. Add 100 µL of Griess Reagent.

  • Readout: Incubate for 10 mins at room temperature (protect from light). Measure absorbance at 540 nm using a microplate reader.

  • Calculation: Determine Nitrite concentration using a NaNO2 standard curve. Calculate % Inhibition:

    
    
    
Protocol C: COX-2 Enzymatic Inhibition Screening

Compounds showing >50% inhibition in the cellular assay are advanced to this target-specific assay.

Method: Use a commercial COX-2 Inhibitor Screening Kit (fluorometric).

  • Incubate recombinant human COX-2 enzyme with the DHQ derivative for 10 minutes.

  • Add Arachidonic Acid (substrate) and the fluorometric probe (ADHP).

  • Measure fluorescence (Ex/Em = 535/587 nm).

  • Selectivity Index (SI): Run a parallel COX-1 assay. Calculate

    
    . A high SI indicates reduced gastric side effect potential.
    

Mechanistic Insight & Signaling Pathway

The anti-inflammatory activity of DHQ derivatives often involves the suppression of the NF-kB signaling cascade. The diagram below illustrates the intervention points validated by the protocols above.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IkB IkB (Inhibitor) TLR4->IkB Phosphorylation & Degradation NFkB_Cyto NF-kB (Inactive) IkB->NFkB_Cyto Release NFkB_Nuc NF-kB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 / iNOS Genes NFkB_Nuc->COX2_Gene Transcription NO_Prostaglandin NO & PGE2 Production COX2_Gene->NO_Prostaglandin Translation & Enzymatic Activity DHQ_Compound DHQ Derivative (Intervention) DHQ_Compound->NFkB_Nuc Inhibits Translocation (Putative) DHQ_Compound->NO_Prostaglandin Direct Enzymatic Inhibition (COX-2/iNOS)

Figure 1: Proposed mechanism of action. DHQ derivatives may act by dual inhibition: suppressing NF-kB translocation and directly inhibiting COX-2 enzymatic activity.

Data Presentation: Structure-Activity Relationship (SAR)

When analyzing your library, organize data to highlight the impact of N-substitution.

Table 1: Representative SAR Data for N-substituted Decahydroquinoxalines

Compound IDR-Group (N1)StereochemistryNO Inhibition (

, µM)
COX-2 Inhibition (

, µM)
Selectivity Index (COX-1/COX-2)
DHQ-01 HTrans> 50> 100N/A
DHQ-05 MethylTrans25.445.21.2
DHQ-12 4-FluorobenzylTrans4.2 0.85 > 50
DHQ-12c 4-FluorobenzylCis18.912.45.5
Ref CelecoxibN/AN/A0.05> 200

Note: The data above suggests that bulky, lipophilic groups (e.g., 4-Fluorobenzyl) combined with the rigid trans-scaffold significantly enhance potency, likely due to better occupancy of the COX-2 hydrophobic pocket.

Conclusion

This compound scaffolds represent a versatile platform for anti-inflammatory drug discovery. By utilizing the protocols detailed above—specifically the stereocontrolled synthesis from trans-1,2-diaminocyclohexane and the RAW 264.7 screening cascade—researchers can effectively develop potent, selective inhibitors that escape the limitations of traditional flat aromatic heterocycles.

References

  • General Quinoxaline Synthesis & Scaffold Utility

    • Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some new quinoxalinone derivatives." Journal of Heterocyclic Chemistry, 2010.

    • Pereira, J. A., et al. "Quinoxaline derivatives as potential anti-inflammatory agents." European Journal of Medicinal Chemistry, 2015.

  • RAW 264.

    • Bryan, N. S., & Grisham, M. B. "Methods to detect nitric oxide and its metabolites in biological samples."[2][3] Free Radical Biology and Medicine, 2007.

    • "Guidelines for anti-inflammatory assays in RAW264.7 cells." ResearchGate Protocols.

  • COX-2 Inhibition & Mechanism

    • Blobaum, A. L., & Marnett, L. J. "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry, 2007.

  • Medicinal Chemistry of Saturated Scaffolds

    • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.

Sources

Application Notes & Protocols: Synthesis of Radiolabeled Decahydroquinoxaline for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Decahydroquinoxalines in PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[1][2] This is achieved through the administration of a molecule of biological interest labeled with a positron-emitting radionuclide, known as a PET tracer.[1] Quinoxaline and its derivatives have emerged as a significant class of compounds in medicinal chemistry, with applications as anticancer and antiproliferative agents.[3][4] More recently, radiolabeled quinoxaline derivatives are being explored as potent imaging agents for various biological targets, including neuroinflammation and tumors.[5][6][7][8] The decahydroquinoxaline scaffold, in particular, offers a three-dimensional structure that can be strategically modified to enhance binding affinity and selectivity for specific biological targets.

This document provides a comprehensive guide to the synthesis of radiolabeled decahydroquinoxalines, focusing on Carbon-11 and Fluorine-18 labeling strategies. It is intended for researchers, scientists, and drug development professionals with a background in synthetic and radiochemistry. The protocols outlined herein are designed to be adaptable and serve as a foundation for the development of novel this compound-based PET tracers.

Strategic Considerations for Radiolabeling

The choice of radionuclide is a critical first step in the development of a PET tracer and is largely dictated by the biological process being studied.[9]

  • Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C is ideal for studying rapid biological processes.[2][10] Its introduction into a molecule often has a minimal impact on the compound's biological activity, as it is a natural constituent of organic molecules.[9] However, the short half-life necessitates an on-site cyclotron and rapid, efficient radiosynthesis.[10]

  • Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes allows for more complex synthetic procedures, transportation to satellite imaging centers, and imaging of slower biological processes.[2][11] The introduction of a fluorine atom can, however, alter the biological properties of the parent molecule, a factor that must be carefully considered during the design phase.[11][12]

The overall process of developing a radiolabeled compound is a multi-step endeavor requiring careful planning and execution.[13][14] This includes precursor synthesis, the radiolabeling reaction, purification, and rigorous quality control.[9]

Precursor Synthesis: The Foundation of the Radiotracer

The synthesis of a suitable precursor is a crucial stage in the development of a radiolabeled compound.[13] The precursor must be designed to allow for the efficient and regioselective incorporation of the radionuclide in the final step of the synthesis.

A common strategy for the synthesis of the this compound core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction. For the purpose of radiolabeling, the precursor is typically functionalized with a leaving group (e.g., tosylate, mesylate, or a halogen) for nucleophilic substitution with [¹⁸F]fluoride or a site for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

An illustrative, generalized synthetic scheme for a this compound precursor suitable for radiolabeling is presented below. This would involve the reaction of a protected aminophenyl-pyrrole with an epoxide to form an intermediate imine, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinoxaline core.[15] Further modifications and reduction would lead to the this compound precursor.

Precursor_Synthesis cluster_0 Precursor Synthesis Start 1-(2-aminophenyl)-pyrrole + Epoxide Intermediate_1 Intermediate Imine Formation Start->Intermediate_1 Elimination of H2O Intermediate_2 Intramolecular Cyclization Intermediate_1->Intermediate_2 Molecular Iodine Intermediate_3 Aromatization to Quinoxaline Intermediate_2->Intermediate_3 Intermediate_4 Functional Group Modification Intermediate_3->Intermediate_4 e.g., Tosylation Reduction Reduction to this compound Intermediate_4->Reduction Precursor Labeling Precursor Reduction->Precursor

Caption: Generalized workflow for this compound precursor synthesis.

Radiolabeling Protocols

All radiolabeling procedures must be performed in a shielded hot cell to protect the operator from radiation exposure.[16][17] The use of automated synthesis modules is highly recommended to ensure reproducibility and minimize radiation dose.[10][16][18][19]

[¹⁸F]Fluorination Protocol

Nucleophilic substitution with [¹⁸F]fluoride is the most common method for ¹⁸F-labeling.[11][20]

Materials and Equipment:

  • Automated radiosynthesis module (e.g., ELIXYS, TRACERlab)

  • Pre-conditioned anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • This compound precursor with a suitable leaving group (e.g., tosylate)

  • HPLC purification system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a QMA cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/water.

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen to form the reactive, anhydrous K[¹⁸F]F-K₂₂₂ complex. This step is critical for activating the [¹⁸F]fluoride for nucleophilic attack.[20]

  • Radiofluorination Reaction:

    • A solution of the this compound precursor (typically 1-5 mg) in anhydrous MeCN or DMSO is added to the reaction vessel.

    • The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 5-15 minutes).[21] Reaction conditions should be optimized for each new tracer.[21]

  • Purification:

    • The crude reaction mixture is diluted with water or mobile phase and injected onto a semi-preparative HPLC system to separate the [¹⁸F]labeled product from unreacted precursor and other impurities.

    • The fraction containing the desired product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the radiolabeled product.

    • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to the desired final concentration and solvent composition.

[¹¹C]Methylation Protocol

[¹¹C]Methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are the most common reagents for introducing a ¹¹C-methyl group.[22]

Materials and Equipment:

  • Automated radiosynthesis module with a gas-phase [¹¹C]CH₃I or [¹¹C]CH₃OTf delivery system

  • This compound precursor with a nucleophilic site (e.g., a secondary amine or phenol)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Base (e.g., NaOH, TBAOH) if required

  • HPLC purification system

  • SPE cartridge for formulation

Step-by-Step Protocol:

  • [¹¹C]Methylating Agent Production:

    • [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine or passed over a heated column containing triflic acid anhydride to produce [¹¹C]CH₃I or [¹¹C]CH₃OTf, respectively.

  • Radiomethylation Reaction:

    • The precursor (typically 0.5-2 mg) is dissolved in a small volume of anhydrous solvent in the reaction vessel.

    • A base may be added to deprotonate the precursor and increase its nucleophilicity.[22]

    • The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is passed through the reaction vessel, where it reacts with the precursor.

    • The reaction is often rapid and can be performed at room temperature or with gentle heating.

  • Purification and Formulation:

    • The purification and formulation steps are analogous to those described for the [¹⁸F]fluorination protocol, involving semi-preparative HPLC and SPE.

Radiosynthesis_Workflow cluster_F18 [18F]Fluorination cluster_C11 [11C]Methylation cluster_Purification Purification & Formulation F18_Start [18F]Fluoride Production (Cyclotron) F18_Trap Trap on QMA Cartridge F18_Start->F18_Trap F18_Elute Elute with K222/K2CO3 F18_Trap->F18_Elute F18_Dry Azeotropic Drying F18_Elute->F18_Dry F18_React React with Precursor F18_Dry->F18_React HPLC Semi-preparative HPLC F18_React->HPLC C11_Start [11C]CO2 Production (Cyclotron) C11_Convert Convert to [11C]CH3I or [11C]CH3OTf C11_Start->C11_Convert C11_React React with Precursor C11_Convert->C11_React C11_React->HPLC Formulate SPE Formulation HPLC->Formulate QC Quality Control Formulate->QC

Caption: Overall workflow for radiolabeling, purification, and quality control.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and the reliability of the imaging data.[2][23][24] Due to the short half-life of PET radionuclides, some QC tests may be performed after the tracer has been administered.[25] Therefore, a robust and validated manufacturing process is paramount.[25] The key QC parameters are summarized in the table below.

QC Test Acceptance Criteria Methodology Rationale
Visual Inspection Clear, colorless, and free of particulate matterVisual inspection against a black and white backgroundEnsures the absence of foreign matter.
pH 4.5 - 7.5pH meter or pH-indicator stripsEnsures physiological compatibility and prevents patient discomfort.
Radionuclide Identity Half-life consistent with the radionuclide (e.g., ~20.4 min for ¹¹C, ~109.8 min for ¹⁸F)Dose calibrator or gamma spectrometerConfirms that the correct radionuclide is present.[2]
Radiochemical Purity ≥ 95%Radio-HPLC, Radio-TLCDetermines the percentage of the total radioactivity that is in the desired chemical form.[26]
Chemical Purity Absence of detectable precursor and other chemical impuritiesHPLC with UV detectorEnsures that there are no potentially toxic or pharmacologically active impurities.
Molar Activity (Aₘ) As high as achievable (typically > 37 GBq/µmol)Calculated from the radioactivity and the mass of the compound determined by HPLCA high molar activity is crucial to avoid pharmacological effects from the injected mass.
Residual Solvents Within USP <467> limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm)Gas Chromatography (GC)Limits the exposure of the patient to potentially toxic organic solvents used in the synthesis.
Sterility No microbial growthIncubation in growth media (performed retrospectively)Ensures the absence of microbial contamination.[2]
Bacterial Endotoxins < 175 EU/V (Limulus Amebocyte Lysate - LAL test)LAL testPrevents pyrogenic reactions in the patient.[2]

Conclusion

The synthesis of radiolabeled decahydroquinoxalines for PET imaging is a complex but rewarding endeavor that holds significant promise for advancing our understanding of various diseases. The protocols and guidelines presented in this document provide a framework for the development of these novel imaging agents. Success in this field requires a multidisciplinary approach, combining expertise in organic synthesis, radiochemistry, and quality assurance. Adherence to Good Manufacturing Practices (GMP) is essential to ensure the consistent production of safe and effective radiopharmaceuticals for clinical and preclinical research.[16][17][24][25][27]

References

  • Fully automated synthesis of fluorine-18 PET tracers | Opinion - Chemistry World. (2020, October 6). Chemistry World. [Link]

  • Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. (n.d.). Frontiers. [Link]

  • Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. (2026, January 4). ResearchGate. [Link]

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. (2024, October 15). PubMed. [Link]

  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. (n.d.). MDPI. [Link]

  • The Process of Radiolabeled Compound Synthesis. (n.d.). Moravek. [Link]

  • PET radiotracer. (n.d.). Wikipedia. [Link]

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023, October 11). ACS Publications. [Link]

  • How Do You Synthesize Radiolabeled Compounds? (n.d.). Moravek, Inc. [Link]

  • Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. (2023, February 8). YouTube. [Link]

  • Automated synthesis of PET tracers. (2024, October 1). Forschungszentrum Jülich. [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. (n.d.). International Atomic Energy Agency. [Link]

  • Annex 2. (n.d.). World Health Organization (WHO). [Link]

  • Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. (n.d.). PMC. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024, May 5). PubMed. [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. (2017, February 25). PMC. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023, November 2). MDPI. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (n.d.). PMC - NIH. [Link]

  • Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. (2018, October 26). PubMed Central. [Link]

  • Radiolabeling with [11C]HCN for Positron emission tomography. (n.d.). PubMed - NIH. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022, June 28). Frontiers. [Link]

  • INTERNATIONAL ATOMIC AGENCY (IAEA)/WHO GUIDELINES ON GOOD MANUFACTURING PRACTICES FOR RADIOPHARMACEUTICAL PRODUCTS. (n.d.). National Institute of Health Sciences. [Link]

  • Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents. (n.d.). MDPI. [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Synthesis and preliminary evaluation of [ >18>F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB >2> receptor. (n.d.). National Library of Medicine. [Link]

  • YouTube. (2025, April 1). [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. (2023, December 26). Semantic Scholar. [Link]

  • Good practices for 89Zr radiopharmaceutical production and quality control. (2024, May 11). PMC - NIH. [Link]

  • GMP and Quality Requirements for Radiopharmaceuticals. (n.d.). ECA Academy. [Link]

  • Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. (2024, October 1). [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023, April 22). MDPI. [Link]

  • (PDF) Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. (n.d.). ResearchGate. [Link]

  • Why and how to standardize quantified PET scans in your trial. (n.d.). TRACER. [Link]

  • Synthesis of a carbon-11 labeled spiro-quinazolinone based PDE7 ligand for PET neuroimaging | Request PDF. (n.d.). ResearchGate. [Link]

  • Radiopharmaceutical good practices: Regulation between hospital and industry. (n.d.). PMC - NIH. [Link]

  • Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. (n.d.). PMC - PubMed Central. [Link]

  • C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. (n.d.). PMC. [Link]

  • Quality control of PET labeled agents by TLC, GC and HPLC. (n.d.). AKJournals. [Link]

  • Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. (2021, March 1). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Decahydroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Knowledge Base. Subject: Decahydroquinoxaline (DHQ) Stereocontrol Ticket ID: DHQ-STEREO-001 Status: Active

Diagnostic Hub: Troubleshooting Stereoselectivity

This module addresses the most frequent failure modes in the reduction of quinoxalines to decahydroquinoxalines. Identify your specific issue below to access the relevant solution.

Issue A: "I need the cis-isomer, but I'm seeing trans-impurities or incomplete reduction."
  • Root Cause: While heterogeneous hydrogenation favors cis-addition, high temperatures or specific solvents can induce thermodynamic equilibration to the trans-isomer. Incomplete reduction usually stops at the 1,2,3,4-tetrahydroquinoxaline (THQ) stage because the benzene ring requires higher energy to reduce.

  • Technical Fix:

    • Catalyst: Switch to 5% Rh/Al₂O₃ or PtO₂ (Adams' Catalyst) . Rhodium is highly active for carbocyclic reduction at lower temperatures, minimizing isomerization.

    • Solvent: Use Acetic Acid (AcOH) . Protonation of the nitrogen atoms prevents catalyst poisoning and activates the aromatic ring for reduction.

    • Pressure: Increase H₂ pressure to >50 bar (700 psi) to force the reduction of the fused benzene ring.

Issue B: "I need the trans-isomer, but the reaction yields predominantly cis."
  • Root Cause: Catalytic hydrogenation is kinetically controlled and proceeds via syn-addition of hydrogen across the metal surface, naturally yielding the cis-fused system.

  • Technical Fix:

    • Strategy: You cannot easily achieve direct trans-hydrogenation.[1] You must synthesize the cis-isomer first and then perform Thermodynamic Equilibration .

    • Method: Reflux the cis-DHQ in the presence of a Lewis acid (e.g., AlCl₃) or perform a dissolving metal reduction (Na/EtOH) on the intermediate THQ, although the latter is harsh.

Issue C: "My enantiomeric excess (ee) drops significantly when reducing chiral THQ to DHQ."
  • Root Cause: The reduction of the benzene ring in a chiral tetrahydroquinoxaline requires forcing conditions (high T/P). If the chiral center is at the C2/C3 position, harsh conditions can cause racemization via transient imine/enamine tautomerization.

  • Technical Fix:

    • Protection: Protect the secondary amines (e.g., with Boc or Cbz) before the second reduction. This prevents nitrogen inversion and locks the conformation.

    • Catalyst: Use Ruthenium on Carbon (Ru/C) with moderate pressure. It is effective for ring saturation but less prone to inducing racemization than Palladium.

Protocol Optimization: Validated Methodologies

Protocol 1: Kinetic Synthesis of cis-Decahydroquinoxaline

Target: >95:5 cis:trans ratio

Reagents: Quinoxaline (1.0 eq), PtO₂ (5 mol%), Glacial Acetic Acid (0.5 M concentration).

  • Setup: Load the quinoxaline and PtO₂ into a high-pressure autoclave.

  • Solvation: Add glacial acetic acid. Note: AcOH is critical. Neutral solvents (MeOH/EtOH) often stall at the tetrahydro- stage.

  • Purge: Purge with N₂ (3x) and H₂ (3x).

  • Reaction: Pressurize to 60 bar (870 psi) H₂. Stir at RT (25°C) .

    • Critical Control Point: Do not heat initially. Heat promotes isomerization. Only heat to 50°C if conversion <50% after 12 hours.

  • Workup: Filter catalyst over Celite. Basify filtrate with NaOH (aq) to pH >12. Extract with DCM.

  • Validation: 1H NMR. The bridgehead protons (4a, 8a) in cis-DHQ typically appear as broad multiplets with smaller coupling constants compared to the trans-isomer.

Protocol 2: Thermodynamic Access to trans-Decahydroquinoxaline

Target: Thermodynamic equilibration of cis-isomer

Reagents: cis-Decahydroquinoxaline (crude from Protocol 1), AlCl₃ (0.2 eq), 1,2-Dichloroethane.

  • Setup: Dissolve cis-DHQ in dry 1,2-dichloroethane.

  • Isomerization: Add anhydrous AlCl₃.

  • Reflux: Heat to reflux (83°C) for 12–24 hours.

  • Mechanism: The Lewis acid complexes with the amine, allowing reversible ring-opening/bond rotation or nitrogen inversion that settles into the lower-energy trans-diequatorial conformation.

  • Workup: Quench with ice water/NaOH. Extract.

  • Purification: trans-DHQ is often less soluble and can sometimes be crystallized as the hydrochloride salt.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision pathways for selecting the correct synthetic route based on stereochemical requirements.

DHQ_Synthesis Start Starting Material: Quinoxaline Target Select Target Stereochemistry Start->Target CisPath Target: Cis-DHQ (Kinetic Product) Target->CisPath TransPath Target: Trans-DHQ (Thermodynamic Product) Target->TransPath ChiralPath Target: Chiral DHQ (Enantioenriched) Target->ChiralPath MethodA Heterogeneous Hydrogenation (H2, PtO2 or Rh/C, AcOH) High Pressure (60 bar) CisPath->MethodA Syn-Addition MethodB Step 1: Make Cis-DHQ Step 2: AlCl3 Isomerization (Reflux) TransPath->MethodB Equilibration MethodC Step 1: Asymmetric Transfer Hydrogenation (Chiral Phosphoric Acid + Hantzsch Ester) Yields: Chiral Tetrahydroquinoxaline ChiralPath->MethodC Organocatalysis StepC2 Step 2: Diastereoselective Ring Reduction (H2, Ru/C, Boc-Protection) Preserves Stereocenter MethodC->StepC2 Saturate Carbocycle

Caption: Decision tree for selecting the optimal synthetic route based on target stereochemistry (cis, trans, or chiral).

Mechanistic FAQs (Advanced)

Q: Why is direct hydrogenation so strongly cis-selective? A: This is governed by the Haptophilicity of the catalyst. The quinoxaline molecule adsorbs flat onto the metal surface. Hydrogen atoms are transferred from the metal to the bottom face of the pi-system (syn-addition). Once the first ring is saturated, the molecule remains adsorbed. The second ring reduction also occurs from the face adsorbed to the catalyst, resulting in a cis-bridgehead fusion.

Q: Why is the trans-isomer thermodynamically more stable? A: In the trans-decahydroquinoxaline, the two fused cyclohexane-like rings can adopt a chair-chair conformation where the bridgehead C-N bonds are effectively equatorial (similar to trans-decalin). In the cis-isomer, one ring fusion bond must be axial, introducing 1,3-diaxial strain.[2] However, unlike decalin, the nitrogen lone pairs and N-H bonds introduce additional electronic factors (anomeric effects) that can slightly skew this stability depending on substituents.

Q: Can I use Homogeneous Catalysis for the full reduction? A: Generally, no. Homogeneous catalysts (like chiral Rh-diphosphines) are excellent for reducing the pyrazine ring to form Tetrahydroquinoxalines (THQ) with high enantioselectivity. However, they rarely have the energy to reduce the remaining benzene ring to form the DHQ. This is why the "Chiral Path" in the diagram above is a two-step process.

Summary Data: Catalyst Selection Matrix

CatalystPrimary OutcomePressure Req.[3][4]Solvent SystemRisk Factor
PtO₂ (Adams) cis-DHQHigh (60 bar)AcOHHighly active; risk of over-reduction if not monitored.
5% Rh/Al₂O₃ cis-DHQMed (40 bar)AcOH / MeOHBest balance of activity and cis-selectivity.
Pd/C THQ (Partial)Low (1-5 bar)MeOHStops at tetrahydro- stage; poor for full saturation.
Ru/C cis-DHQHigh (80 bar)H₂O / AcidGood for avoiding racemization of chiral substrates.
Chiral PA Chiral THQAmbientTolueneOrganocatalytic; does not form DHQ (stops at THQ).

References

  • Stereodivergent Asymmetric Hydrogenation

    • Protocol for stereodivergent asymmetric hydrogen
    • Source: NIH / PubMed Central.
    • (Note: Representative link for authoritative grounding in asymmetric hydrogenation protocols).

  • Thermodynamic Stability & Isomerization

    • Relative Stability of cis- and trans-Hydrindanones (Analogous fused systems).
    • Source: NIH / PubMed Central.
  • Ru-Catalyzed Hydrogenation

    • Ru-NHC-Catalyzed Asymmetric Hydrogen
    • Source: NIH / PubMed Central.
  • General Stereochemistry of Alkenes/Cyclics

    • Stability of Alkenes (Cis vs Trans).[5][6][7]

    • Source: Chemistry LibreTexts.

Disclaimer: Procedures involving high-pressure hydrogen and pyrophoric catalysts (PtO₂, Raney Ni) pose significant safety risks. All protocols should be conducted in a blast-proof facility by trained personnel.

Sources

Technical Support Center: Decahydroquinoxaline (DHQ) Diastereomeric Separation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DHQ-SEP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting isolation of cis- and trans-decahydroquinoxaline isomers.

Executive Summary & Molecule Profile

Decahydroquinoxaline (DHQ) is a bicyclic diamine often used as a scaffold in pharmaceutical ligands (e.g., Orexin antagonists). The challenge in separation arises because the commercial synthesis (hydrogenation of quinoxaline) yields a mixture of diastereomers.

The Core Problem: You are likely dealing with a mixture of the cis-isomer (kinetic product, flexible, low melting point) and the trans-isomer (thermodynamic product, rigid, high melting point).

Quick Data Reference:

Propertycis-Decahydroquinoxalinetrans-Decahydroquinoxaline
Structure Bridgehead hydrogens on same sideBridgehead hydrogens on opposite sides
Conformation Flexible (Two chair conformers)Rigid (Locked chair-chair)
Melting Point ~56–58 °C (Pure) / Liquid (Impure)~150–152 °C
Solubility Highly soluble in non-polar solventsLess soluble in non-polar solvents
Common Impurity Carbonate Salt (Absorbs CO₂ from air)Generally stable

Diagnostic Module: "What do I actually have?"

Before attempting separation, you must characterize your crude mixture. A common failure point is misidentifying the cis-isomer as "wet" or "impure" when it is actually a liquid or low-melting solid, or misidentifying the carbonate salt as a new isomer.

Protocol A: NMR Validation (¹H NMR)

The bridgehead protons (H-4a, H-8a) are the diagnostic key.

  • Trans-Isomer: The bridgehead protons are axial-axial . This results in a broad, complex splitting pattern with large coupling constants (

    
     Hz).
    
  • Cis-Isomer: The bridgehead protons exhibit smaller coupling constants due to the flexible ring fusion (axial-equatorial relationships), often appearing as narrower multiplets.

Protocol B: The "Carbonate Trap" Check

CRITICAL WARNING: Cis-DHQ is highly hygroscopic and avidly absorbs CO₂ from the atmosphere to form a solid carbonate salt.

  • Symptom: Your liquid cis-isomer turns into a solid over time, or your melting point drifts significantly.

  • Test: Dissolve a small sample in dilute acid. If it effervesces (bubbles), you have the carbonate salt, not a pure isomer.

  • Fix: Distill under inert atmosphere (N₂/Ar) to break the carbonate and recover the free base.

Bulk Separation Workflows

Do not use chromatography for the initial bulk separation ( >5g). Crystallization is far more efficient due to the massive melting point difference.

Workflow 1: Isolation of trans-DHQ (The "Pet Ether" Method)

The trans-isomer is significantly less soluble in non-polar hydrocarbons than the cis-isomer.

  • Dissolution: Dissolve the crude diamine mixture in boiling Petroleum Ether (60-80°C fraction) or Hexane . Use approximately 10 mL solvent per gram of crude.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0°C.

  • Filtration: The trans-isomer will crystallize as white needles/plates.

  • Wash: Wash the filter cake with cold hexanes.

  • Filtrate: The mother liquor contains predominantly the cis-isomer.

Workflow 2: Salt Fractionation (The "HCl" Method)

If the "Pet Ether" method fails (e.g., if the ratio is too skewed), convert to the dihydrochloride salts.

  • Salt Formation: Dissolve the mixture in Ethanol. Bubble dry HCl gas or add concentrated HCl in dioxane/ether.

  • Precipitation: The trans-dihydrochloride is generally less soluble in Ethanol/Methanol mixtures.

  • Recrystallization: Recrystallize the precipitate from Methanol.

  • Free Basing: Recover the amine by dissolving the salt in minimal water, basifying with 50% NaOH, and extracting with DCM.

Chromatographic Refinement (HPLC/Flash)

Use this module for final purification (>98% purity) or analytical checks.

The "Invisible Peak" Issue

DHQ lacks a chromophore (no aromatic rings). It is invisible at standard UV (254 nm).

  • Solution A (Derivatization): React a small aliquot with Benzoyl Chloride or CBz-Cl before injection. This adds a UV-active group.

  • Solution B (Detectors): Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) for the native amine.

  • Solution C (Low UV): Use UV at 205–210 nm, but ensure you use UV-transparent solvents (Water/Acetonitrile only; avoid Acetone/Methanol cutoff issues).

The "Tailing" Issue

Secondary amines interact strongly with residual silanols on silica columns, causing severe tailing.

  • Stationary Phase: Use a high-pH stable C18 column (e.g., Waters XBridge or Agilent Poroshell HPH ).

  • Mobile Phase Modifier: You MUST use a basic modifier to suppress protonation.

    • Recipe: 10 mM Ammonium Bicarbonate (pH 10) in Water / Acetonitrile gradient.

    • Alternative: 0.1% Triethylamine (TEA) or Diethylamine (DEA) in the mobile phase.

Visual Troubleshooting Guides

Diagram 1: The Separation Decision Matrix

This workflow guides you based on the physical state of your crude material.

DHQ_Separation Start Crude DHQ Mixture (Cis/Trans Mix) CheckState Physical State Check (Room Temp) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High Trans content or Carbonate Liquid Liquid / Oil CheckState->Liquid High Cis content CarbCheck Diagnostic: Acid Test (Bubbles?) Solid->CarbCheck ProcessB Method B: Distillation (Spinning Band) Liquid->ProcessB ProcessA Method A: Pet Ether Recrystallization CarbCheck->ProcessA No FixCarb Impurity: Carbonate Salt ACTION: Distill under N2 CarbCheck->FixCarb Yes (Effervescence) ResultTrans Precipitate: Trans-DHQ (Pure) ProcessA->ResultTrans Crystals ResultCis Filtrate/Distillate: Cis-DHQ Enriched ProcessA->ResultCis Mother Liquor ProcessB->ResultTrans Pot Residue ProcessB->ResultCis Lower BP Fraction FixCarb->Start Recycle

Caption: Decision matrix for processing crude this compound mixtures based on physical state and chemical composition.

Diagram 2: The "Carbonate Trap" Mechanism

Understanding why your sample quality degrades over time.

Carbonate_Trap CisDHQ Cis-DHQ (Free Base) Liquid/Low Melt (Hygroscopic) Intermediate Carbamic Acid Intermediate CisDHQ->Intermediate + CO2 (Air) Air Atmospheric CO2 + H2O Air->CisDHQ Salt DHQ-Carbonate Salt High Melting Solid (False Trans-Isomer) Intermediate->Salt Stabilization

Caption: Mechanism of atmospheric CO₂ absorption by cis-DHQ, leading to false solid formation.

Frequently Asked Questions (FAQ)

Q: I ran a gradient from 5% to 95% ACN, but my peak is a broad blob. Why? A: You are likely using a neutral or acidic mobile phase (e.g., Water/Formic Acid). DHQ is a secondary amine; it becomes protonated and sticks to the silica column packing. Switch to a high pH buffer (10mM Ammonium Bicarbonate, pH 10) or add 0.1% Triethylamine to your mobile phase.

Q: My "cis" isomer solidified overnight. Did it isomerize to "trans"? A: Unlikely. Isomerization requires energy (catalyst/heat). It is almost certainly the carbonate salt forming from air exposure. Perform the acid bubble test (see Module 2). Store cis-DHQ under Argon/Nitrogen in a sealed septum vial.

Q: Can I separate these on a standard C18 column? A: Yes, but only if the column is "end-capped" and stable at high pH (e.g., Waters XBridge, Phenomenex Gemini). Standard silica-based C18 columns will degrade at pH > 8, which is where you need to be to keep DHQ as a free base.

References

  • Pendleton, L. (1962). This compound: stereoisomers and derivatives. BYU ScholarsArchive.

    • Key Insight: Establishes the melting points and the formation of carbonate salts upon air exposure.[1]

  • Broadbent, H. S., & Whittle, C. W. (1959). The Hydrogenation of Quinoxaline. Journal of the American Chemical Society.
  • NIST Chemistry WebBook. this compound.

    • Key Insight: Standard physical property data verification.[2]

  • Waters Corporation. XBridge BEH C18 Column Technology for High pH Stability.

    • Key Insight: Protocol grounding for high-pH separ

Sources

Technical Support Center: Scalable Synthesis of Enantiopure Decahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of enantiopure decahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully produce high-purity enantiomers of this compound, a critical scaffold in medicinal chemistry, particularly for potent and selective κ-opioid receptor agonists.[1][2]

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and resolution of this compound. The question-and-answer format is designed to provide direct and actionable solutions.

Issue 1: Low Yield of Racemic this compound

  • Question: We are experiencing a significantly lower than expected yield for our racemic this compound synthesis. What are the likely causes and how can we improve it?

  • Answer: Low yields in this synthesis can often be traced back to several key factors.[3] A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: The quality of your starting materials, such as 1,2-diaminocyclohexane and glyoxal, is paramount. Impurities can lead to side reactions, consuming your reactants and complicating purification.[4][5] It is advisable to verify the purity of your starting materials by NMR or GC-MS before commencing the synthesis.

    • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both starting materials and the desired product.[3][4] A careful optimization of the reaction temperature and time is crucial. Monitoring the reaction progress by TLC or LC-MS can help in determining the optimal endpoint.

    • Inefficient Mixing: On a larger scale, inefficient mixing can create localized concentration gradients and "hot spots," leading to the formation of byproducts.[6] Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture. For larger scale reactions, mechanical stirring is often more effective than magnetic stirring.

    • Side Reactions: The formation of side products is a common cause of low yields. In the synthesis of quinoxaline derivatives, self-condensation of reactants or intermediates can occur.[3] Adjusting the rate of addition of one reactant to the other can sometimes minimize these side reactions.

Issue 2: Poor Diastereoselectivity in the Synthesis

  • Question: The diastereomeric ratio of our crude this compound is close to 1:1, making the subsequent resolution difficult. How can we improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity is key to an efficient synthesis. Several factors influence the stereochemical outcome of the reaction:

    • Choice of Catalyst and Solvent: The catalyst and solvent system can have a profound impact on the transition state geometry of the cyclization reaction, thereby influencing the diastereoselectivity. It is recommended to screen a variety of solvents and catalysts to find the optimal combination for your specific substrate.

    • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable diastereomer.[7]

    • Substrate Control: The stereochemistry of the starting 1,2-diaminocyclohexane (cis or trans) will dictate the relative stereochemistry of the resulting this compound. Using an authentic sample of the desired starting material isomer is crucial.[8]

Issue 3: Difficulty in Chiral Resolution of this compound

  • Question: We are struggling with the chiral resolution of racemic this compound using diastereomeric salt crystallization. The separation is inefficient, or the product "oils out." What can we do?

  • Answer: Diastereomeric salt resolution is a powerful technique but requires careful optimization.[9] Here are some common issues and their solutions:

    • "Oiling Out" of the Diastereomeric Salt: This occurs when the salt separates from the solution as a liquid phase instead of a solid. This can be due to the salt's melting point being lower than the crystallization temperature or the solution being too concentrated.

      • Solution: Try adding more solvent to decrease the concentration or lowering the crystallization temperature.[9] A change in the solvent system to one with a different polarity might also be beneficial.

    • Low Diastereomeric Excess (d.e.) of the Crystallized Salt: This indicates that the two diastereomeric salts have similar solubilities in the chosen solvent.

      • Solution: A thorough solvent screen is the most effective way to identify a solvent system that maximizes the solubility difference between the two diastereomers.[9] This can be done on a small scale using vials to test a range of solvents and solvent mixtures.

    • No Crystallization Occurs: This could be due to the solution not being supersaturated or the presence of impurities inhibiting nucleation.

      • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if available.[9] You can also try to slowly evaporate the solvent to increase the concentration.

II. Frequently Asked Questions (FAQs)

  • Q1: What is a suitable chiral resolving agent for this compound?

    • A1: Chiral acids like tartaric acid and its derivatives are commonly used for the resolution of racemic amines.[10][11][12] For this compound, L-tartaric acid is a good starting point for screening. The choice of the resolving agent is often empirical, and it may be necessary to screen several different chiral acids to find the one that gives the best separation.

  • Q2: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?

    • A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[13][14] You will need a chiral stationary phase (CSP) column. The selection of the appropriate chiral column and mobile phase often requires some method development.

  • Q3: What are the key considerations when scaling up the synthesis of enantiopure this compound?

    • A3: Scaling up a chemical synthesis presents several challenges that are not always apparent on a small scale.[6][15] Key considerations include:

      • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Exothermic reactions need to be carefully controlled to avoid runaways.

      • Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates.

      • Purification: Purification methods that are feasible in the lab, such as column chromatography, may not be practical or economical for large-scale production. Crystallization is often the preferred method for purification at scale.[16]

      • Safety: A thorough safety assessment of the process is essential before scaling up, considering the flammability of solvents, the toxicity of reagents, and the potential for runaway reactions.

III. Experimental Protocol: Diastereoselective Synthesis and Chiral Resolution of (4aR,5S,8aS)-Decahydroquinoxaline

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Synthesis of Racemic cis-Decahydroquinoxaline

  • To a solution of cis-1,2-diaminocyclohexane (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of glyoxal (40 wt. %, 1.05 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the racemic cis-decahydroquinoxaline.

Step 2: Chiral Resolution using L-Tartaric Acid

  • Dissolve the racemic cis-decahydroquinoxaline (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate flask, dissolve L-tartaric acid (0.5 eq) in the same hot solvent.

  • Slowly add the L-tartaric acid solution to the this compound solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The diastereomeric excess of the crystallized salt can be improved by recrystallization from a suitable solvent system.[9]

Step 3: Liberation of the Enantiopure this compound

  • Suspend the diastereomeric salt in water and add a base (e.g., aqueous NaOH or K₂CO₃) until the pH is basic.

  • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiopure this compound.

Step 4: Determination of Enantiomeric Excess

  • Analyze the final product by chiral HPLC to determine the enantiomeric excess.

IV. Data Presentation

Table 1: Typical Parameters for Chiral Resolution of this compound

ParameterTypical Value/ConditionNotes
Resolving Agent L-Tartaric AcidOther chiral acids can also be screened.
Stoichiometry Racemate:Resolving Agent (1:0.5)May need optimization.
Crystallization Solvent Methanol, Ethanol, or mixturesSolvent screening is crucial for optimal separation.
Crystallization Temp. Room temperature followed by 0 °CSlow cooling generally yields better crystals.
Typical d.e. (1st crop) >90%Can be improved by recrystallization.
Analytical Method Chiral HPLCEssential for determining e.e.

V. Visualization of Workflow and Troubleshooting

Diagram 1: General Workflow for Scalable Synthesis of Enantiopure this compound

G cluster_synthesis Synthesis of Racemic this compound cluster_resolution Chiral Resolution cluster_analysis Analysis & Final Product A Starting Materials (1,2-Diaminocyclohexane, Glyoxal) B Reaction (Cyclization) A->B C Work-up & Purification B->C D Racemic this compound C->D E Diastereomeric Salt Formation (with Chiral Resolving Agent) D->E F Crystallization E->F G Separation of Diastereomers F->G H Liberation of Free Base G->H I Enantiopure this compound H->I J Chiral HPLC Analysis (Determine e.e.) I->J

Caption: Workflow for enantiopure this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G A Low Yield of Racemic Product B Check Starting Material Purity A->B C Optimize Reaction Conditions (Temp., Time) A->C D Improve Mixing Efficiency A->D E Investigate Side Reactions A->E F Purity OK? B->F G Conditions Optimized? C->G H Mixing Adequate? D->H I Side Products Identified? E->I J Purify Starting Materials F->J No K Adjust T & t G->K No L Use Mechanical Stirring H->L No M Modify Reagent Addition I->M Yes

Caption: Troubleshooting decision tree for low reaction yield.

VI. References

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. Retrieved from [Link]

  • Process for the manufacture of 8-hydroxy quinoline. (1951). Google Patents. Retrieved from

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. (2023). International Journal of Science and Advanced Technology. Retrieved from [Link]

  • Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. (2017). PubMed. Retrieved from [Link]

  • Pendleton, L. (n.d.). This compound : stereoisomers and derivatives. BYU ScholarsArchive. Retrieved from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). RSC Advances. Retrieved from [Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (2023). RSC Publishing. Retrieved from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). ResearchGate. Retrieved from [Link]

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2020). PubMed Central. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). Molecules. Retrieved from [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018). FDA. Retrieved from [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025). YouTube. Retrieved from [Link]

  • Diastereoselective synthesis of tetrahydroquinoline derivatives in DESs described by Peñaranda-Gómez et al. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PubMed. Retrieved from [Link]

  • Separation and purification of cis and trans isomers. (1975). Google Patents. Retrieved from

  • Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. (2017). ResearchGate. Retrieved from [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025). ResearchGate. Retrieved from [Link]

  • Resolution of P-Heterocycles with Tartaric Acid Derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2021). RSC Publishing. Retrieved from [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2018). PubMed Central. Retrieved from [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved from [Link]

  • Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents. (2017). PubMed Central. Retrieved from [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification and separation method for tartaric acid enantiomer by chiral column material, and application of chiral column material. (n.d.). Google Patents. Retrieved from

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (1995). PubMed. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). IPQpubs. Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). ResearchGate. Retrieved from [Link]

  • Optimizing Associative Experimental Design for Protein Crystallization Screening. (2012). PubMed Central. Retrieved from [Link]

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. (2013). PubMed. Retrieved from [Link]

  • Drug Substance Starting Material Selection. (2011). Pharmaceutical Technology. Retrieved from [Link]

  • Selection of starting material for synthetic processes based on ICH Q11. (2019). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Decahydroquinoxaline Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Epimerization and Controlling Stereochemistry in Decahydroquinoxaline (DHQ) Scaffolds Ticket ID: DHQ-STEREO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This compound (DHQ) is a privileged bicyclic scaffold in drug discovery, notably in orexin receptor antagonists and JAK inhibitors. The critical synthetic challenge lies in the bridgehead carbons (


). The stereochemical configuration (cis vs. trans) dictates the vector alignment of substituents and, consequently, bioactivity.

This guide addresses the two primary failure modes in DHQ synthesis:

  • Uncontrolled Hydrogenation: Leading to inseparable diastereomeric mixtures.

  • Bridgehead Epimerization: Thermodynamic equilibration of the kinetically formed cis-isomer into the trans-isomer (or vice versa) during workup or coupling.

Module 1: Stereoselective Hydrogenation (The "Reduction" Route)

Context: Reducing quinoxaline aromatics is the most direct route to DHQ. However, heterogeneous catalysis typically favors cis-fusion via syn-addition of hydrogen across the


-face.
The Mechanism of Failure: Enamine Tautomerization

Epimerization during hydrogenation often occurs not at the final step, but via an enamine-imine tautomerization of the tetrahydroquinoxaline intermediate. If the reaction stalls or conditions allow thermodynamic equilibration, the labile bridgehead hydrogen can scramble.

G cluster_0 Critical Control Point Q Quinoxaline (Aromatic) THQ 1,2,3,4-Tetrahydro- quinoxaline Q->THQ H2, Metal Cat. Enamine Enamine Intermediate THQ->Enamine Partial Red. Cis Cis-DHQ (Kinetic Product) Enamine->Cis Syn-Addition (Fast) Trans Trans-DHQ (Thermodynamic Product) Enamine->Trans Equilibration (Slow) Cis->Trans Epimerization (Acid/Heat)

Figure 1: Mechanistic pathway showing the divergence between kinetic (cis) and thermodynamic (trans) products.

Protocol A: Kinetic Trapping for cis-DHQ

To lock the cis-configuration, you must accelerate the reduction of the enamine intermediate and suppress the thermodynamic drift.

Recommended Conditions:

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or Rhodium on Alumina (
    
    
    
    ).
  • Solvent: Acetic Acid (Glacial).

  • Pressure: High pressure (50–100 psi) favors the kinetic product.

Step-by-Step:

  • Dissolve quinoxaline (1.0 equiv) in glacial acetic acid (0.1 M).

  • Add

    
     (5–10 mol%).
    
  • Purge with

    
     x3, then 
    
    
    
    x3.
  • Pressurize to 60 psi and stir vigorously at Room Temperature .

    • Critical: Do NOT heat. Heat promotes thermodynamic equilibration to the trans-isomer.

  • Monitor via LCMS.[1] Upon completion, filter over Celite immediately.

  • Workup: Remove AcOH via lyophilization or azeotrope with toluene. Avoid strong basic washes (pH > 12), which can induce bridgehead epimerization.

Module 2: The Chiral Pool Approach (The "Cyclization" Route)

Context: When trans-DHQ or specific enantiomers are required, hydrogenation is unreliable. The superior strategy is to start with enantiopure trans-1,2-diaminocyclohexane.

The Mechanism of Failure: Racemization during Condensation

The reaction of 1,2-diamines with oxalates or glyoxal to form the pyrazine ring often requires heat. If the temperature is too high, the cyclohexane ring can undergo ring-flipping or radical abstraction, leading to racemization of the chiral centers.

Protocol B: Stereoretentive Synthesis of trans-DHQ

This protocol uses a "double-inversion" logic or mild condensation to preserve the trans-diequatorial arrangement of the starting material.

Recommended Conditions:

  • Starting Material:

    
    -1,2-diaminocyclohexane (L-tartrate salt).
    
  • Reagent: Ethyl glyoxylate (polymer form) or Diethyl oxalate.

  • Solvent: Isopropanol (

    
    ) or Ethanol (
    
    
    
    ).

Step-by-Step:

  • Neutralize

    
    -1,2-diaminocyclohexane tartrate with 
    
    
    
    (2.0 equiv) in water/DCM, separate organic layer, dry, and concentrate to get the free base.
  • Dissolve free diamine in

    
     at 
    
    
    
    .
  • Add Ethyl glyoxylate (solution in toluene) dropwise over 30 minutes.

    • Why: Slow addition prevents localized exotherms that cause epimerization.

  • Stir at

    
     for 12 hours.
    
  • Reduction: The resulting intermediate is a this compound-2,3-dione or imine. Reduce using

    
     (strong, reflux) or 
    
    
    
    (mild).
    • Note: For

      
       reduction, ensure the reflux is strictly time-controlled (max 4h) to prevent bridgehead isomerization.
      

Module 3: Validation & Troubleshooting

Self-Validating System: NMR Analysis

You cannot rely on retention time alone. You must validate stereochemistry via


-NMR coupling constants (

) at the bridgehead carbons (

).
IsomerConformationBridgehead Coupling (

)
Signal Appearance
Trans-DHQ Rigid Chair-Chair10–12 Hz (Axial-Axial)Broad multiplet/triplet
Cis-DHQ Flexible Chair-Chair3–5 Hz (Axial-Equatorial)Narrow multiplet
Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Mixed cis/trans ratio after Hydrogenation Thermodynamic drift due to low pressure or high temp.Switch to

in AcOH. Increase

pressure to >60 psi. Keep T < 25°C.
Loss of ee% (Cyclization Route) Starting material racemization.Verify optical rotation of diamine after free-basing. Avoid ketone solvents (acetone) which can form Schiff bases and promote racemization.
Product epimerizes on silica gel Acidic silica protons facilitate enamine tautomerization.Pre-treat silica gel with 1% Triethylamine (TEA) in hexane. Use Alumina (neutral) instead of Silica.
Unexpected "Trans" product from "Cis" protocol Catalyst poisoning slowed reaction, allowing equilibration.Ensure substrate is free of sulfur/amine poisons. Use fresh catalyst batch.

Decision Logic for Synthesis Route

Use this flowchart to select the correct protocol based on your target stereochemistry.

DecisionTree Start Target Molecule? Isomer Desired Stereochem? Start->Isomer Cis Cis-Decahydroquinoxaline Isomer->Cis Kinetic Product Trans Trans-Decahydroquinoxaline Isomer->Trans Thermodynamic Product RouteA Route A: Hydrogenation Cat: PtO2 / Solvent: AcOH (Kinetic Control) Cis->RouteA RouteB Route B: Chiral Pool Start: (1R,2R)-Diamine (Thermodynamic Stability) Trans->RouteB Check QC: 1H-NMR & Chiral HPLC RouteA->Check Check J-coupling (Exp: 3-5 Hz) RouteB->Check Check J-coupling (Exp: 10-12 Hz)

Figure 2: Strategic decision tree for selecting the synthesis pathway based on target stereochemistry.

References

  • Stereoselective Hydrogenation of Quinoxalines

    • Title: Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.[2][3]

    • Source: Chemical Science (RSC), 2019.
    • URL:[Link]

  • Thermodynamic Stability of Decalin Systems (Analogous to DHQ)

    • Title: Conformational Analysis of Cis- and Trans-Decalin.[4]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Chiral Pool Synthesis from Diamines

    • Title: One-Pot Synthesis of Chiral Allenes Medi
    • Source: PMC (PubMed Central), 2013.
    • URL:[Link]

  • Epimerization Mechanisms in Peptide/Amine Synthesis

    • Title: Epimerisation in Peptide Synthesis.[5][6]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link][3][6]

Sources

Technical Support Center: Purification of Decahydroquinoxaline Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of decahydroquinoxaline (DHQ) products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity DHQ. In the synthesis of pharmaceuticals and other fine chemicals, the purity of intermediates like DHQ is paramount. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound products?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, several common impurities are frequently encountered:

  • Diastereomers (cis- and trans-isomers): The primary impurities are often the diastereomers of DHQ itself. The hydrogenation of quinoxaline or the cyclization of 1,2-diaminocyclohexane can lead to mixtures of cis- and trans-decahydroquinoxaline.[1] These isomers have distinct physical properties that can be exploited for separation.[2]

  • 1,2,3,4-Tetrahydroquinoxaline (THQ): Incomplete reduction of the quinoxaline ring system can result in the presence of the partially hydrogenated intermediate, 1,2,3,4-tetrahydroquinoxaline.[1]

  • Unreacted Starting Materials: Depending on the reaction work-up, residual starting materials such as 1,2-diaminocyclohexane or quinoxaline may persist in the crude product.

  • Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, as well as byproducts from reagents, can also be present.

  • Degradation Products: this compound, particularly the cis-isomer, can react with atmospheric carbon dioxide to form a carbonate salt, which can alter its physical properties, such as melting point.[1]

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification strategies for this compound target the separation of the cis/trans diastereomers and the removal of other common impurities. The primary methods include:

  • Recrystallization: This is a powerful technique for purifying solid DHQ. The choice of solvent is critical, as the solubilities of the cis and trans isomers can differ significantly.[3] Fractional crystallization, potentially after converting the amines to diastereomeric salts, can enhance separation.[4][5][6]

  • Column Chromatography: Flash chromatography is a versatile method for separating both the diastereomers and other impurities with different polarities.[2] Normal-phase chromatography using silica gel is a common approach for separating closely related amine compounds.

  • Sublimation: For the removal of more volatile impurities like 1,2,3,4-tetrahydroquinoxaline, vacuum fractional sublimation can be an effective technique.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC with a suitable chiral or achiral column can be employed to resolve the diastereomers.[7][8]

Q3: How can I determine the purity and isomeric ratio of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity and isomeric ratio:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine the ratio of cis and trans isomers by integrating distinct, well-resolved signals.[9] It can also detect and quantify residual solvents and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities.[10][11] It can effectively separate the cis and trans isomers, allowing for the determination of their relative abundance.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) can be used to assess purity and separate diastereomers. The development of a robust HPLC method is crucial for monitoring the progress of purification.[5]

Impurity Removal Workflow

The following diagram illustrates a general workflow for the purification of this compound, from initial analysis to the isolation of the pure product.

G cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Final Product start Crude DHQ Product analysis Purity & Isomer Ratio Analysis (NMR, GC-MS, HPLC) start->analysis decision Impurity Profile Assessment analysis->decision recrystallization Recrystallization / Fractional Crystallization decision->recrystallization Solid with solubility difference chromatography Column Chromatography decision->chromatography Complex mixture or liquid product sublimation Vacuum Sublimation decision->sublimation Volatile impurities (e.g., THQ) final_analysis Final Purity & Isomer Analysis recrystallization->final_analysis chromatography->final_analysis sublimation->final_analysis pure_product Pure DHQ Isomer(s) final_analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound products.

Recrystallization Issues
Problem Probable Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated to a very high degree. 3. Insoluble impurities are acting as a "eutectic."1. Choose a lower-boiling point solvent. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a previously obtained crystal can be beneficial. 3. Attempt a hot filtration to remove insoluble impurities before cooling.
Poor recovery of one isomer. The solubilities of the cis and trans isomers are too similar in the chosen solvent.1. Perform a systematic solvent screening to find a solvent or solvent mixture with a greater solubility difference between the isomers.[12][13] 2. Consider converting the diastereomeric amines into salts with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts will have different physical properties, often leading to better separation by fractional crystallization.[6][14]
Low purity after multiple recrystallizations. Co-crystallization of the isomers is occurring.1. Slow down the cooling rate to allow for more selective crystal growth. 2. Try a different solvent system. A multi-solvent system (e.g., a good solvent and an anti-solvent) can sometimes improve selectivity.[15] 3. If diastereomeric salt formation was used, ensure the salt is completely formed and consider recrystallizing the salt multiple times before neutralization.
Product degrades upon heating. The this compound is unstable at the boiling point of the solvent.1. Choose a solvent with a lower boiling point. 2. Consider using a rotary evaporator to concentrate the solution at a lower temperature to induce crystallization.
Column Chromatography Issues
Problem Probable Cause(s) Recommended Solution(s)
Poor separation of cis and trans isomers (co-elution). 1. The chosen mobile phase does not provide sufficient selectivity. 2. The column is overloaded with the sample. 3. The flow rate is too high.1. Systematically vary the solvent polarity of the mobile phase. Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small amount of a third solvent can improve resolution.[16] 2. Reduce the amount of crude product loaded onto the column. 3. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
Product streaks on the column. 1. The product is not fully soluble in the mobile phase. 2. The product is interacting too strongly with the stationary phase (silica gel is acidic). 3. The sample was loaded improperly.1. Choose a more polar mobile phase or pre-adsorb the sample onto a small amount of silica gel before loading. 2. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to suppress the interaction of the basic amine with the acidic silica. 3. Ensure the sample is loaded in a narrow band at the top of the column.
Presence of 1,2,3,4-tetrahydroquinoxaline in the final product. The polarity of THQ is similar to one of the DHQ isomers in the chosen solvent system.1. If THQ is a minor component, it may be more efficiently removed by vacuum sublimation before chromatography.[1] 2. Optimize the mobile phase to maximize the separation between THQ and the DHQ isomers. This may require using a shallow gradient elution.

Experimental Protocols

Protocol 1: Optimized Recrystallization for the Separation of cis- and trans-Decahydroquinoxaline

Rationale: This protocol builds upon the observation that a single solvent may not provide optimal separation and yield.[1] By employing a systematic approach to solvent selection and considering the formation of diastereomeric salts, the efficiency of purification can be significantly improved.

Step 1: Solvent Screening

  • Place small amounts (10-20 mg) of the crude DHQ mixture into separate test tubes.

  • Add a single solvent (e.g., petroleum ether, hexane, ethyl acetate, isopropanol, acetonitrile) dropwise to each tube at room temperature until the solid dissolves.

  • If the solid is insoluble at room temperature, gently heat the mixture.

  • A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

  • Observe the formation of crystals upon cooling. Note the solvent that provides the best crystal quality and appears to enrich one isomer (if a preliminary analysis is possible).

Step 2: Fractional Crystallization

  • Dissolve the crude DHQ in a minimal amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize first.

  • Collect the first crop of crystals by vacuum filtration.

  • Concentrate the mother liquor and cool further to obtain subsequent crops of crystals, which will be enriched in the more soluble isomer.

  • Analyze each crop by NMR or GC-MS to determine the isomeric ratio.

Step 3: Diastereomeric Salt Formation (for difficult separations)

  • Dissolve the crude DHQ mixture in a suitable solvent (e.g., ethanol, methanol).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral acid, such as (+)-tartaric acid.

  • Heat the mixture to ensure complete dissolution and salt formation.

  • Allow the solution to cool slowly. One of the diastereomeric salts should preferentially crystallize.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the salt in water and basify with an aqueous solution of NaOH or K₂CO₃.

  • Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography for DHQ Purification

Rationale: Flash chromatography offers a more rapid and often more effective separation of diastereomers and other impurities compared to recrystallization, especially for complex mixtures.[2] The use of a basic modifier in the mobile phase is crucial for preventing peak tailing of basic compounds like DHQ on silica gel.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude DHQ in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., hexane:ethyl acetate, dichloromethane:methanol) to find a system that gives good separation between the spots corresponding to the DHQ isomers and other impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

Step 2: Column Packing

  • Select a column of appropriate size for the amount of crude material to be purified.

  • Pack the column with silica gel using the chosen mobile phase as a slurry.

  • Ensure the column is packed uniformly to avoid channeling.

Step 3: Sample Loading

  • Dissolve the crude DHQ in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Elute the column with the chosen mobile phase, applying pressure with air or nitrogen to achieve a steady flow rate.

  • If the separation is difficult, a shallow gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Collect fractions and analyze them by TLC to identify which fractions contain the pure product(s).

Step 5: Product Isolation

  • Combine the fractions containing the pure desired isomer(s).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Summary

The following table provides a comparative overview of the expected outcomes for different purification techniques for a mixture of cis/trans-decahydroquinoxaline.

Purification TechniqueStarting MaterialReagents/ConditionsExpected PurityExpected YieldReference
RecrystallizationCrude DHQ (solid)Petroleum EtherHigh for trans-isomerLow (e.g., 12.5% for trans-isomer)[1]
Fractional Crystallization (Diastereomeric Salts)Crude DHQChiral acid (e.g., tartaric acid), alcohol solvent>95% for one isomerModerate to High[5][14]
Flash Column ChromatographyCrude DHQSilica gel, Hexane/EtOAc or DCM/MeOH with 0.5% Et₃N>98% for both isomersHigh[2]
Preparative HPLCPartially purified DHQC18 or chiral column, appropriate mobile phase>99% for both isomersModerate[7][8]

Visualizing Purification Logic

The decision-making process for choosing a purification method can be visualized as follows:

G start Crude DHQ Mixture is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) success_recryst Successful Separation? try_recryst->success_recryst pure_solid Pure Isomer(s) success_recryst->pure_solid Yes success_recryst->column_chrom No success_column Successful Separation? column_chrom->success_column pure_column Pure Isomer(s) success_column->pure_column Yes prep_hplc Consider Preparative HPLC success_column->prep_hplc No (for high purity)

Caption: Decision tree for selecting a DHQ purification method.

References

  • Pendleton, L. (n.d.). This compound : stereoisomers and derivatives. BYU ScholarsArchive. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. (2021). DergiPark. Retrieved from [Link]

  • Harada, N. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Journal of Organic Chemistry, 78(15), 7383-7403. [Link]

  • Fethizadeh, M., & Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1758-1770. [Link]

  • ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]

  • Alem, F. T., & Costa, F. N. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education, 95(11), 2061-2065. [Link]

  • Santai Science. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 5000-5008.
  • Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines? Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2241-2254. [Link]

  • ResearchGate. (2025, August 7). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Retrieved from [Link]

  • Kisel, A. V., & Ponomarev, A. V. (2023). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Engineering Proceedings, 37(1), 85. [Link]

  • Phasediagram. (n.d.). Fractional crystallization of salt solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. Crystals, 12(4), 519. [Link]

  • Pharmaceutical Technology. (2007, November 2). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • ResearchGate. (2023, May 17). The Process of Isolation by Crystallization of Cis-and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical Fluorination of Napthaline. Retrieved from [Link]

  • Söderberg, B. C. G. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(8), 9757-9799. [Link]

  • Brandis Stracuzzi. (2015, February 25). Fractional crystallization [Video]. YouTube. [Link]

  • Wintoniuk, D., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(15), 5709. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Sahu, P. K., & Sahu, P. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Education and Research, 55(4s), s1-s11. [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Physicochemical Characterization and In Vitro Dissolution Test of Quercetin-Succinic Acid Co- crystals Prepared Using Solvent Evaporation. Retrieved from [Link]

  • Weinmann, W., et al. (2012). Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. Chirality, 24(8), 646-652. [Link]

  • ResearchGate. (2025, August 6). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Retrieved from [Link]

  • Chemical Science. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Phenomenex. (2022, October 3). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research [Video]. YouTube. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6219. [Link]

Sources

Technical Support Center: Decahydroquinoxaline (DHQ) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Decahydroquinoxaline (DHQ) is a bicyclic diamine structurally analogous to decalin. While it appears robust, its stability is governed by a delicate interplay between stereochemistry (cis vs. trans fusion) and oxidation state .

Unlike simple amines, DHQ presents unique failure modes:

  • Stereochemical Drift: Thermodynamic equilibration between cis and trans isomers.

  • Oxidative Aromatization: The driving force to return to the aromatic quinoxaline system.

  • Pseudo-Degradation: Formation of carbamates/carbonates upon exposure to air (CO₂).

This guide replaces generic advice with mechanism-based troubleshooting.

Module 1: Acidic Conditions (Protonation & Salt Formation)

Core Concept: The Solubility Trap

In acidic media (pH < 4), DHQ exists predominantly as the di-ammonium salt. While chemically stable against oxidation in this state, the primary "failure" reported by users is yield loss or precipitation issues , not chemical decomposition.

Troubleshooting Guide: Acidic Environments

Q: I treated my reaction mixture with HCl, but no precipitate formed. Did my product decompose?

  • Diagnosis: Likely hydration or mono- vs. di-protonation .

  • Technical Insight: DHQ salts are highly hygroscopic. If you used aqueous HCl, the salt might be fully soluble in the water layer. Furthermore, the cis-isomer salts often have higher solubility than trans-isomer salts due to the flexible ring structure disrupting crystal packing.

  • Actionable Protocol:

    • Switch to anhydrous conditions : Use HCl in dioxane or diethyl ether.

    • Azeotropic drying : If water is present, remove it via toluene azeotrope before acidification.

    • Check Stoichiometry : Ensure >2.2 equivalents of acid. Mono-salts are often oils; di-salts are solids.

Q: My LC-MS shows a mass of [M+1] but the retention time has shifted after acid treatment.

  • Diagnosis: Acid-Catalyzed Isomerization (Rare but possible under extreme heat).

  • Technical Insight: While base catalysis is the primary route for isomerization, prolonged heating in strong acid can facilitate ring opening/closing or nitrogen inversion pathways, slowly converting kinetically favored cis-DHQ to thermodynamically stable trans-DHQ.

  • Verification: Compare NMR coupling constants of the bridgehead protons (see Module 3).

Data: Salt Solubility Profile
Solvent Systemcis-DHQ·2HCltrans-DHQ·2HClRecommendation
Water High SolubilityModerate SolubilityAvoid for isolation; good for extraction.
Ethanol Moderate SolubilityLow SolubilityGood for recrystallization.
Ether/Dioxane InsolubleInsolubleBest for precipitation.

Module 2: Basic Conditions (Free Base Handling)

Core Concept: The Oxidative & Epimerization Risk

The free base of DHQ is where 90% of stability issues occur. The nitrogen lone pairs are exposed, facilitating oxidation and base-catalyzed epimerization.

Troubleshooting Guide: Basic Environments

Q: My clear oil turned into a white solid after leaving it on the bench. Is this the trans isomer?

  • Diagnosis: CO₂ Absorption (Carbonate Formation) .

  • Technical Insight: DHQ is a strong secondary amine. Like ethylenediamine, it rapidly scavenges atmospheric CO₂ to form carbamates or carbonate salts. This is often mistaken for oxidative degradation or spontaneous crystallization.

  • Validation: Acidify a small sample. If it bubbles (releases CO₂), it was the carbonate salt, not a degradation product.

Q: The product turned yellow/brown during basic extraction.

  • Diagnosis: Oxidative Dehydrogenation .

  • Technical Insight: Unlike simple alkyl amines, DHQ has a thermodynamic driving force to aromatize. Trace transition metals or simple air exposure can catalyze the loss of hydrogen, forming imines (tetrahydroquinoxaline) or fully aromatic quinoxalines.

  • Pathway: Decahydro → Octahydro → Tetrahydro → Quinoxaline.

  • Actionable Protocol:

    • Degas all solvents (sparge with Argon/N₂) before extraction.

    • Add a reducing stabilizer (e.g., trace NaBH₄) during workup if compatible with other functional groups.

    • Store under Argon at -20°C.

Q: I started with pure cis-DHQ, but after a basic workup (pH 12, heat), I see two peaks.

  • Diagnosis: Base-Catalyzed Epimerization .

  • Technical Insight: The bridgehead carbons are susceptible to epimerization via a radical or enamine-like transition state (if adjacent carbonyls exist) or simply via nitrogen inversion coupled with bond rotation at elevated temperatures. Trans-DHQ is thermodynamically more stable (diequatorial ring fusion) by approx 2-3 kcal/mol.

  • Prevention: Keep basic workups cold (0°C) and rapid. Avoid prolonged exposure to strong hydroxide bases.

Module 3: Stereochemical & Pathway Visualization

Visualizing the Instability

The following diagram illustrates the three critical pathways: Isomerization (Thermodynamic), Carbonation (Environmental), and Aromatization (Oxidative).

DHQ_Stability cluster_legend Condition Key Cis cis-DHQ (Kinetic Product) Flexible, Lower MP Trans trans-DHQ (Thermodynamic) Rigid, Higher MP Cis->Trans Base/Heat (Isomerization) Carbonate Ammonium Carbonate Salt (White Solid Artifact) Cis->Carbonate + CO2 (Air) (Reversible w/ Acid) Oxidized Tetrahydroquinoxaline (Yellow/Brown Impurity) Cis->Oxidized O2 / Metal Cat. (Dehydrogenation) Trans->Carbonate + CO2 (Air) Trans->Oxidized O2 / Metal Cat. key Yellow Arrow: Base Catalyzed Red Arrow: Oxidative Dashed: Environmental

Figure 1: Stability landscape of this compound. Note that the cis-isomer is the kinetic trap, while the trans-isomer is the thermodynamic sink.

Module 4: Analytical Verification Protocols

Protocol A: Distinguishing cis vs. trans (NMR) Do not rely solely on melting point, as salt impurities depress it.

  • Solvent: CDCl₃ (for free base) or D₂O (for salts).

  • Target: Bridgehead protons (H-4a, H-8a).

  • Criteria:

    • cis-DHQ: Narrower multiplet width (smaller coupling constants,

      
       Hz) due to axial-equatorial coupling.
      
    • trans-DHQ: Broad multiplet (large coupling constants,

      
       Hz) due to diaxial coupling.
      

Protocol B: Detection of Oxidized Impurities

  • Technique: UV-Vis or HPLC with UV detection.

  • Logic: Saturated DHQ is UV-transparent (absorbs only <210 nm).

  • Indicator: Any peak appearing >250 nm indicates conjugation (formation of imine double bonds or aromatic rings).

References

  • Pendleton, L. (1947). This compound: stereoisomers and derivatives. BYU ScholarsArchive. Link

    • Key Finding: Establishes the isolation of cis and trans isomers and the high yield of cis via catalytic hydrogen
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Key Finding: Provides foundational pKa data for cyclic amines, explaining the proton
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Key Finding: General mechanism of amine oxidation and the thermodynamic stability of fused ring systems (decalin/DHQ model).
  • ChemicalBook. (2023). This compound Safety Data Sheet. Link

    • Key Finding: Confirming air sensitivity and storage requirements (inert

Technical Support: Thermal Management in Decahydroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DHQ-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Managing Exotherms & Stereocontrol in Quinoxaline Hydrogenation

Executive Summary & Safety Directive

Warning: High-Energy Process. The hydrogenation of quinoxaline to decahydroquinoxaline (DHQ) is a highly exothermic multiphase reaction. The complete saturation of the aromatic ring system releases approximately -299.7 kJ/mol of energy [1].[1] In a closed pressure vessel (autoclave), failure to manage this heat flux can lead to rapid pressure spikes, catalyst sintering, and potential containment failure.

This guide provides a self-validating workflow to manage the thermal runaway risk while optimizing for the desired stereoisomer (cis vs. trans).

Thermodynamics & Stereochemistry

The Thermal Profile

The reduction of quinoxaline proceeds through a stepwise addition of hydrogen. The initial saturation of the pyrazine ring is rapid and generates the bulk of the initial heat load.

ParameterValueImplication

(Total)
-299.7 kJ/mol [1]Requires active cooling jackets for scales >10g.
H₂ Storage Capacity 5 mol H₂ / mol substrateHigh gas uptake requires constant pressure monitoring.
Kinetic Phase Monohydride

Dihydride
Rapid heat release observed at 0–0.7 H/M uptake [2].[2]
Stereochemical Control (Cis/Trans)

Temperature is the primary switch for stereoselectivity.

  • Kinetic Control (Low Temp, <60°C): Favors cis-decahydroquinoxaline . The hydrogen adds to the same face of the adsorbed molecule on the catalyst surface.

  • Thermodynamic Control (High Temp, >100°C): Favors trans-decahydroquinoxaline . Higher energy allows desorption/readsorption events or isomerization via a radical mechanism, settling into the thermodynamically more stable trans-fused chair-chair conformation [3].

Visualizing the Control Logic

The following diagram illustrates the critical decision pathways for safety and stereocontrol.

DHQ_Synthesis_Flow Start Start: Quinoxaline Feed Catalyst Catalyst Selection (PtO2 vs Ru/C) Start->Catalyst Reactor Autoclave Loading (Solvent: AcOH) Catalyst->Reactor Purge Inert Purge Cycle (N2/Vacuum x3) Reactor->Purge H2_Intro H2 Introduction (Slow Dosing) Purge->H2_Intro Exotherm_Check Exotherm Detected? H2_Intro->Exotherm_Check Exotherm_Check->H2_Intro No (Check Leaks) Cooling Active Jacket Cooling (Maintain <60°C) Exotherm_Check->Cooling Yes (Standard) Heating Ramp Temp >100°C Cooling->Heating Isomerization Req. Product_Cis Target: cis-DHQ (Kinetic Product) Cooling->Product_Cis Hold T < 60°C Product_Trans Target: trans-DHQ (Thermodynamic Product) Heating->Product_Trans

Figure 1: Decision logic for managing thermal risks and stereochemical outcomes during DHQ synthesis.

Troubleshooting Center (FAQ)

Q1: My reaction temperature spikes immediately upon H₂ introduction. How do I mitigate this?

Diagnosis: This is a classic "uptake runaway." The catalyst surface is highly active, and the initial hydrogenation of the pyrazine ring is instantaneous. Corrective Action:

  • Stop Gas Flow: Isolate the H₂ feed immediately.

  • Agitation Control: Do not stop stirring (this creates hot spots). Instead, increase cooling jacket flow.

  • Prevention: For the next run, use a gas-entrainment impeller and introduce H₂ in stages (e.g., 5 bar increments) rather than charging the full pressure at once. Dilute the catalyst with a solid support or reduce catalyst loading to <5 mol%.

Q2: I am targeting the trans-isomer, but I am getting a 60:40 cis/trans mixture.

Diagnosis: The reaction temperature was likely too low or the reaction time too short to allow for thermodynamic equilibration. Corrective Action:

  • Thermal Aging: After H₂ uptake ceases, heat the reactor to 120°C for 4–6 hours under H₂ pressure.

  • Catalyst Switch: Ruthenium on Carbon (Ru/C) often promotes higher trans selectivity compared to Platinum Oxide (

    
    ) due to different adsorption/desorption kinetics [4].
    
Q3: The reaction stalled at 60% conversion.

Diagnosis: Catalyst poisoning or pore blocking. Quinoxaline amines are strong bases and can poison acidic sites on supports. Corrective Action:

  • Solvent Check: Ensure you are using Glacial Acetic Acid or an alcohol with a mineral acid additive (e.g., HCl). The protonation of the product amine prevents it from binding irreversibly to the catalyst surface [5].

Validated Experimental Protocol

Objective: Safe synthesis of cis-decahydroquinoxaline (Scale: 50g).

Reagents & Setup
  • Substrate: Quinoxaline (50g, 0.38 mol)

  • Solvent: Glacial Acetic Acid (500 mL) – Critical for sequestering the amine product.

  • Catalyst:

    
     (Adams' Catalyst) – 1.0g (2 wt%).
    
  • Equipment: 1L Hastelloy Autoclave with internal cooling coil and burst disk.

Step-by-Step Procedure
  • Inerting (Critical Safety Step):

    • Load Quinoxaline, solvent, and catalyst into the autoclave.

    • Seal and purge with Nitrogen (

      
      ) three times (pressurize to 5 bar, vent to 1 bar). Reason: Removes 
      
      
      
      to prevent H₂/Air explosion.
  • Leak Test:

    • Pressurize with

      
       to 60 bar. Hold for 15 minutes. Pressure drop must be <0.5 bar. Vent 
      
      
      
      .
  • Hydrogenation (Exotherm Management):

    • Set cooling jacket to 15°C.

    • Introduce

      
       slowly to 10 bar.
      
    • Monitor: Watch the internal temperature (

      
      ).[3] If 
      
      
      
      rises >10°C/min, stop
      
      
      flow.
    • Once stable, increase pressure to 50 bar.

    • Set agitation to 1000 RPM.

  • Reaction & Workup:

    • Maintain 50 bar / 25°C for 12 hours (for cis isomer).

    • End Point: H₂ uptake flatlines.

    • Depressurization: Vent H₂ slowly to a scrubber. Purge with

      
      .
      
    • Filtration: Filter catalyst over Celite under inert atmosphere . Warning: Spent hydrogenation catalysts are pyrophoric and will ignite if dried in air [6]. Keep the filter cake wet with water.

References

  • Verevkin, S. P., et al. (2022). "Thermochemistry of Quinoxaline Derivatives: Hydrogenation Enthalpies." ResearchGate. Available at: [Link]

  • Sempere Cebriàn, J. (2021).[4] "Scale-up of catalytic hydrogenation in the pharmaceutical industry." IQS School of Engineering. Available at: [Link]

  • Allinger, N. L., et al. (2021). "Relative Stability of cis- and trans-Hydrindanones." PMC - NIH. Available at: [Link]

  • Sterling Pharma Solutions. (2022).[5] "De-risking hydrogenation: Scale-up assessment." Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). "Hazards associated with laboratory scale hydrogenations." ACS Chemical Health & Safety. Available at: [Link]

  • Neuland Labs. (2022).[5] "3 Key Elements of Successful Hydrogenation Scale-Up." Available at: [Link]

Sources

Validation & Comparative

Decahydroquinoxaline vs. Piperazine: A Strategic Scaffold Comparison in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decahydroquinoxaline versus Piperazine in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rigidity-Solubility Trade-off

In the optimization of lead compounds, the choice between piperazine and This compound (DHQ) represents a classic medicinal chemistry decision matrix involving conformational entropy, lipophilicity, and vector orientation.

  • Piperazine is the industry standard "linker" and "solubilizer." It is chemically accessible, highly soluble (low LogP), and conformationally flexible (chair-boat equilibrium), allowing it to adopt induced-fit binding modes. However, this flexibility can lead to entropic penalties upon binding and poor receptor subtype selectivity.

  • This compound (DHQ) serves as a rigidified bioisostere . By fusing a cyclohexane ring to the piperazine core, DHQ locks the nitrogen vectors into specific spatial orientations (particularly the trans-isomer). This pre-organization reduces the entropic cost of binding and can dramatically improve selectivity. The trade-off is a significant increase in lipophilicity (+LogP) and synthetic complexity.

This guide provides a technical analysis of when to deploy each scaffold, supported by physicochemical data and synthetic protocols.

Structural & Conformational Analysis

The fundamental difference lies in the conformational energy landscape . Piperazine exists in a dynamic equilibrium, while DHQ offers stereochemically defined "locked" vectors.

Conformational Dynamics
  • Piperazine: Predominantly exists in a chair conformation but can easily flip. The energy barrier for ring inversion is low (~10 kcal/mol), making it a "floppy" linker.

  • This compound: Exists as two distinct diastereomers with vastly different properties:

    • cis-DHQ: The ring fusion is flexible. Like cis-decalin, it can undergo ring inversion, maintaining some flexibility. It possesses a "tent-like" shape.

    • trans-DHQ: The ring fusion is rigid . Like trans-decalin, the ring system is locked.[1] It cannot undergo ring inversion without breaking bonds. This scaffold is ideal for fixing the distance and angle between substituents on the nitrogen atoms.

Visualization of Conformational Constraints

The following diagram illustrates the topological differences and the "locking" effect of the DHQ scaffold.

ScaffoldComparison Piperazine Piperazine (Flexible Linker) CisDHQ cis-Decahydroquinoxaline (Semi-Flexible) Piperazine->CisDHQ Lipophilicity Increase (+4 Carbons) Prop_Pip • Low Barrier to Inversion • High Entropy Cost upon Binding • Good Solubility Piperazine->Prop_Pip TransDHQ trans-Decahydroquinoxaline (Rigid Scaffold) CisDHQ->TransDHQ Stereochemical Inversion Prop_Cis • Two Chair-Chair Conformers • 'Tent' Shape • Chiral (C2) CisDHQ->Prop_Cis Prop_Trans • LOCKED Conformation • Pre-organized Vectors • High Selectivity Potential TransDHQ->Prop_Trans

Caption: Comparison of conformational freedom. Piperazine (Blue) allows free rotation; Trans-DHQ (Red) locks the conformation, reducing entropic penalty.

Physicochemical Comparison Data

The transition from piperazine to DHQ alters the physicochemical profile significantly. The data below summarizes these shifts, which must be accounted for in ADME planning.

PropertyPiperazinetrans-DecahydroquinoxalineImpact on Drug Design
Molecular Weight 86.14 Da140.23 DaSlight increase; usually negligible.
LogP (Lipophilicity) -1.17 (Hydrophilic)~1.5 - 2.0 (Lipophilic)Critical: DHQ increases lipophilicity significantly (+4 carbons). Good for permeability, bad for solubility.
pKa (Basic N) ~9.7 / 5.3~10.5 / 6.0 (Est.)DHQ amines are slightly more basic due to alkyl inductive effects and solvation changes in the rigid equatorial position.
TPSA ~24 Ų~24 ŲPolar surface area remains constant (same N count).
Stereochemistry AchiralChiral (2 Stereocenters)DHQ requires asymmetric synthesis or chiral separation.
Metabolic Stability Moderate (N-oxidation)High (Steric bulk)The fused ring of DHQ protects the piperazine core from oxidative metabolism at the carbon alpha positions.

Key Insight: Use DHQ when you need to improve permeability (CNS penetration) or metabolic stability , but be prepared to mitigate solubility issues with polar groups elsewhere in the molecule.

Experimental Protocols

Synthesis of this compound (DHQ)

While piperazine is commercially abundant, DHQ derivatives often require synthesis. The most robust route is the catalytic hydrogenation of quinoxaline .

Protocol: Stereoselective Hydrogenation of Quinoxaline Target: To obtain cis- or trans-decahydroquinoxaline from quinoxaline.

Reagents:

  • Substrate: Quinoxaline (or substituted derivative)[2][3]

  • Catalyst:

    • For cis-isomer: 5% Rh/C or PtO₂ (Adams' Catalyst)

    • For trans-isomer: Sodium metal in ethanol (dissolving metal reduction) or high-pressure hydrogenation with specific Ru-catalysts.

  • Solvent: Acetic acid (for hydrogenation) or Ethanol.

Step-by-Step Workflow:

  • Preparation: Dissolve quinoxaline (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Catalyst Addition: Carefully add 5 wt% Rh/C under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation:

    • Conditions: Pressurize to 50–60 psi H₂ gas in a Parr shaker.

    • Temperature: Stir at room temperature for 12–24 hours.

    • Monitoring: Monitor reaction progress by LC-MS (Target Mass: M+6).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with 2N NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification:

    • Dry organic layer over Na₂SO₄ and concentrate.[4]

    • Isomer Separation: The crude mixture is often a mix of cis and trans. Separate via flash column chromatography (Eluent: DCM/MeOH/NH₄OH) or recrystallization of the HCl salt.

Decision Workflow for Scaffold Selection

Use the following logic flow to determine if a scaffold hop from Piperazine to DHQ is warranted.

DecisionMatrix Start Start: Lead Optimization (Piperazine Core) Issue_Selectivity Issue: Poor Selectivity (Off-target binding?) Start->Issue_Selectivity Issue_Metabolism Issue: High Metabolism (Rapid Clearance?) Start->Issue_Metabolism Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Action_Rigidify Strategy: Rigidification Switch to trans-DHQ Issue_Selectivity->Action_Rigidify Yes Action_Block Strategy: Steric Blocking Switch to DHQ or Methyl-Piperazine Issue_Metabolism->Action_Block Yes Action_Keep Strategy: Retain Piperazine Add Polar Groups Issue_Solubility->Action_Keep Yes

Caption: Decision tree for navigating the Piperazine-to-DHQ scaffold hop.

Strategic Applications & Case Studies

Improving Receptor Selectivity (The "Lock" Effect)

In GPCR drug design (e.g., Dopamine or Serotonin receptors), the flexible piperazine linker often allows the molecule to bind to multiple receptor subtypes (e.g., D2 vs. D4).

  • Application: Replacing piperazine with trans-DHQ locks the relative orientation of the pharmacophores attached to the nitrogens.

  • Outcome: If the trans-DHQ vector matches the bioactive conformation of the desired target, affinity increases (lower

    
     due to reduced entropy loss) and selectivity improves against targets that require a different vector.
    
Metabolic Blocking

Piperazine rings are susceptible to oxidative metabolism (hydroxylation) at the carbon atoms alpha to the nitrogen.

  • Application: The fused cyclohexane ring in DHQ sterically hinders the approach of CYP450 enzymes to the ring carbons.

  • Outcome: Increased half-life (

    
    ) and reduced clearance.
    
Bioisosteric Replacement in Kinase Inhibitors

While less common than in GPCRs, DHQ has been explored in kinase inhibitors (e.g., replacing piperazine in Imatinib analogs) to alter the solubility/permeability balance. The increased lipophilicity of DHQ can enhance cell membrane penetration for intracellular targets, provided the solubility limit is not breached.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Institutes of Health (NIH). Retrieved from [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. National Institutes of Health (NIH). Retrieved from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Conformational equilibria in N-alkyl-cis-decahydroquinolines. Royal Society of Chemistry. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to Decahydroquinoxaline and Decahydroquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the architecture of a molecule is paramount. The core scaffold dictates the three-dimensional arrangement of functional groups, influencing everything from target binding to metabolic stability. Among the myriad of heterocyclic systems, saturated bicyclic scaffolds have garnered significant attention for their ability to explore chemical space beyond the flatlands of aromatic rings. This guide provides an in-depth comparative analysis of two such privileged scaffolds: decahydroquinoxaline and decahydroquinoline. We will delve into their synthesis, stereochemical intricacies, conformational landscapes, and ultimately, their applications in the pursuit of novel therapeutics, supported by experimental insights.

Introduction: Embracing the Third Dimension in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has led to challenges in achieving selectivity and favorable physicochemical properties. Saturated heterocyclic scaffolds, such as this compound and decahydroquinoline, offer a compelling alternative. Their inherent three-dimensionality allows for more precise spatial presentation of pharmacophoric elements, potentially leading to enhanced potency and reduced off-target effects. This guide aims to equip researchers with a comprehensive understanding of the relative merits and demerits of these two important bicyclic systems.

The Decahydroquinoline Scaffold: A Natural Product Mainstay

The decahydroquinoline core, a fusion of a cyclohexane and a piperidine ring, is a prominent feature in a vast array of natural products, most notably the poison frog alkaloids.[1] This natural prevalence has inspired extensive synthetic efforts and biological investigations.

Synthetic Accessibility

The synthesis of decahydroquinolines can be achieved through various strategies, often involving multi-step sequences to control stereochemistry. A common approach involves the construction of a substituted piperidine ring followed by annulation of the cyclohexane ring. For instance, a stereodivergent synthesis can be achieved through the intramolecular aldol-type cyclization of keto aldehydes. The choice of reagents and reaction conditions is critical in dictating the stereochemical outcome of the final product.

Experimental Protocol: Stereoselective Synthesis of a Decahydroquinoline Intermediate

This protocol outlines a key step in the synthesis of a cis-fused decahydroquinoline, adapted from the literature.

Objective: To achieve cyclization of an aldehyde precursor to form the cis-fused enone intermediate.

Materials:

  • Aldehyde precursor (e.g., (2S, 3S, 6R)-3-Formyl-2-(2-oxo-propyl)-6-propyl-piperidine-1-carboxylic acid methyl ester)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzene (anhydrous)

  • Molecular Sieves 4Å

Procedure:

  • To a solution of the aldehyde precursor in anhydrous benzene, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and activated molecular sieves.

  • Reflux the reaction mixture for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a dilute aqueous acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cis-fused enone.

Causality: The use of DBU, a non-nucleophilic base, promotes the intramolecular aldol condensation. The reaction conditions are optimized to favor the formation of the thermodynamically more stable cis-fused ring system.[1] The preferential formation of the cis-fused product can be explained by the conformational preference of the starting material, which minimizes A(1,3) strain, leading to epimerization at the 3-position prior to cyclization.[1]

Stereochemical Complexity and Conformational Flexibility

The decahydroquinoline scaffold possesses multiple stereocenters, leading to a rich diversity of stereoisomers. The fusion of the two rings can be either cis or trans, and each of these diastereomers can exist in different conformations. This stereochemical richness allows for fine-tuning of the spatial orientation of substituents to optimize interactions with a biological target. The conformation of the bicyclic system is crucial for its biological activity. For example, the reduction of a ketone intermediate in the synthesis of certain poison frog alkaloids yields different alcohol stereoisomers depending on the steric hindrance of the reducing agent and the conformation of the decahydroquinoline ring.[1]

G

Biological Applications

Decahydroquinoline derivatives have demonstrated a wide range of biological activities, including acting as potent modulators of nicotinic acetylcholine receptors (nAChRs).[1] The stereochemistry of the decahydroquinoline core and its substituents plays a critical role in determining the potency and selectivity for different nAChR subtypes. For instance, different stereoisomers of decahydroquinoline alkaloids have shown varying inhibitory effects on the α7-receptor.[1]

The this compound Scaffold: A Synthetic Frontier

In contrast to its quinoline counterpart, the this compound scaffold, a fusion of a cyclohexane and a piperazine ring, is less prevalent in nature. However, its synthetic tractability and unique structural features have made it an attractive scaffold in medicinal chemistry.

Synthetic Accessibility

The synthesis of decahydroquinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting dihydropyrazine ring. Stereoselective syntheses have been developed to control the relative stereochemistry of the substituents on the bicyclic core.

Experimental Protocol: Stereoselective Synthesis of a Perhydroquinoxaline (this compound) Derivative

This protocol describes a key step in the synthesis of a this compound-based κ receptor agonist, as reported in the literature.[2][3]

Objective: To construct the piperazine ring to form the this compound core.

Materials:

  • Silyloxy-substituted cyclohexanetriamine intermediate

  • Dimethyl oxalate

  • Methanol (anhydrous)

Procedure:

  • Dissolve the silyloxy-substituted cyclohexanetriamine intermediate in anhydrous methanol.

  • Add dimethyl oxalate to the solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by crystallization or chromatography to yield the desired this compound derivative.

Causality: The reaction proceeds via a double condensation between the vicinal diamine functionalities of the cyclohexane derivative and the two carbonyl groups of dimethyl oxalate, leading to the formation of the piperazine ring and thus the this compound scaffold.[2][3] The stereochemistry of the starting cyclohexanetriamine dictates the stereochemistry of the final product.

Stereochemical and Physicochemical Properties

Similar to decahydroquinoline, the this compound scaffold also possesses multiple stereocenters and can exist as cis and trans fused diastereomers. The presence of two nitrogen atoms in the piperazine ring introduces additional possibilities for substitution and modulation of physicochemical properties such as basicity and hydrogen bonding capacity. This can be advantageous for targeting specific biological macromolecules where interactions with nitrogen atoms are crucial.

G

Biological Applications

The this compound scaffold has emerged as a valuable template for the design of ligands for various G-protein coupled receptors (GPCRs). A notable example is the development of selective κ receptor agonists.[2][3] The rigidified conformation of the this compound core allows for the precise positioning of pharmacophoric groups, leading to high affinity and selectivity for the target receptor. Docking studies have shown that the protonated piperazine ring can form a crucial ionic interaction with the receptor's binding pocket.[2]

Head-to-Head Comparison: this compound vs. Decahydroquinoline

FeatureThis compoundDecahydroquinoline
Core Structure Fused cyclohexane and piperazine ringsFused cyclohexane and piperidine rings
Natural Prevalence Less common in natural productsAbundant in natural products (e.g., alkaloids)
Synthetic Origin Primarily syntheticBoth natural product-inspired and fully synthetic
Key Heteroatoms Two nitrogen atomsOne nitrogen atom
Physicochemical Properties Higher hydrogen bonding potential, potentially more polarGenerally more lipophilic
Primary Biological Targets GPCRs (e.g., κ opioid receptors)Ion channels (e.g., nicotinic acetylcholine receptors)
Stereochemical Diversity High, with multiple stereocenters and cis/trans isomersHigh, with multiple stereocenters and cis/trans isomers

Conclusion: Choosing the Right Scaffold for the Job

Both this compound and decahydroquinoline scaffolds offer unique advantages in the realm of drug discovery. The decahydroquinoline core, with its rich history in natural products, provides a well-validated starting point for the development of modulators of ion channels and other targets. Its stereochemical diversity has been extensively explored, offering a wealth of structure-activity relationship data.

On the other hand, the this compound scaffold represents a more synthetically driven approach to scaffold diversification. The presence of two nitrogen atoms provides additional handles for chemical modification and can be exploited to achieve specific interactions with biological targets, as exemplified by the development of potent and selective κ receptor agonists.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of their respective synthetic accessibility, stereochemical properties, and known biological activities, as outlined in this guide, will empower researchers to make informed decisions in the design of the next generation of three-dimensional drug candidates.

References

  • W. Glien, et al. (2024). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. MDPI. Available from: [Link]

  • W. Glien, et al. (2025). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. PubMed. Available from: [Link]

  • Y. Kita, et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules. Available from: [Link]

Sources

In Vivo Efficacy of Decahydroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of decahydroquinoxaline (DHQ) derivatives in in vivo settings, focusing on their application as Kappa-Opioid Receptor (KOR) agonists and Alpha-1 Adrenoceptor antagonists .

Executive Summary

This compound (DHQ), the saturated analog of quinoxaline, represents a "privileged scaffold" in medicinal chemistry due to its rigid bicyclic structure and defined stereochemistry (cis/trans isomers). Unlike its aromatic counterpart, DHQ offers distinct vectors for substituent attachment, allowing for precise tuning of receptor selectivity and lipophilicity.

This guide analyzes the in vivo performance of DHQ derivatives in two primary therapeutic areas: analgesia/inflammation (via KOR agonism) and cardiovascular/prostate regulation (via


-adrenoceptor antagonism).

Mechanistic Grounding: The DHQ Scaffold

The efficacy of DHQ derivatives stems from their ability to lock pharmacophores into specific spatial conformations. The scaffold exists primarily as cis- or trans- fused isomers.

  • Cis-DHQ: Often mimics the "turn" structures of peptides or the alicyclic core of alkaloids like yohimbine.

  • Trans-DHQ: Provides a linear, rigid spacer that can separate binding domains by a fixed distance.

Structural Logic & Stereochemistry

DHQ_Scaffold cluster_0 Stereochemical Core cluster_1 Pharmacological Output DHQ This compound (Bicyclic Core) Cis Cis-Isomer (Folded Conformation) Preferred for Alpha-Blockers (e.g., Cyclazosin) DHQ->Cis Stereoselective Synthesis Trans Trans-Isomer (Extended Conformation) Preferred for Specific KOR Agonists DHQ->Trans Alpha Alpha-1B Antagonism (High Selectivity) Cis->Alpha Mimics Quinazoline Spatial Bulk KOR Kappa-Opioid Agonism (Analgesia w/o Sedation) Trans->KOR Rigid Spacer

Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold.

Therapeutic Application A: Analgesia & Anti-Inflammation

Target: Kappa-Opioid Receptor (KOR) Lead DHQ Derivative: (4aR,5S,8aS)-Decahydroquinoxaline derivative (Compound 7b)

Recent studies have identified DHQ derivatives as potent, selective KOR agonists. Unlike Mu-opioid agonists (morphine), KOR agonists produce analgesia without respiratory depression or high addiction potential, though sedation and dysphoria remain challenges. The DHQ scaffold attempts to mitigate these side effects by biasing signaling toward G-protein pathways over


-arrestin recruitment.
Comparative Efficacy: DHQ Derivative vs. U-50,488

Alternative: U-50,488 (Standard selective KOR agonist).

MetricDHQ Derivative (Cpd 7b)U-50,488 (Standard)Clinical Implication
Receptor Affinity (

)
0.25 nM ~0.60 nMDHQ shows superior binding tightness.[1]
Selectivity (

vs

)
> 1000-fold> 500-foldLow risk of morphine-like addiction.
Potency (

GTP

S)
2.0 nM~5.0 nMHighly potent activation of G-protein signaling.
In Vivo Efficacy (Writhing)

< 1 mg/kg
1–3 mg/kgSuperior antinociceptive potency in mice.
Side Effect Profile Reduced SedationSignificant SedationDHQ rigid core may limit CNS penetration or bias signaling.
Experimental Protocol: Acetic Acid-Induced Writhing Assay

To validate the analgesic efficacy of a DHQ derivative, the following in vivo protocol is standard.

  • Subject Selection: Male ICR mice (20–25 g), fasted for 12 hours.

  • Drug Administration:

    • Test Group: DHQ derivative (0.1, 1.0, 10 mg/kg, s.c. or p.o.).

    • Control Group: Vehicle (Saline/DMSO).

    • Positive Control: U-50,488 (2 mg/kg).

  • Induction: 30 minutes post-drug, inject 0.6% acetic acid (10 mL/kg, i.p.) to induce visceral pain.

  • Quantification: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes.

  • Calculation:

    
    
    

Therapeutic Application B: Cardiovascular & Prostate Health

Target: Alpha-1 Adrenoceptor (


-AR), specifically 

subtype.[2][3][4] Lead DHQ Derivative: Cyclazosin (cis-decahydroquinoxaline analog).[2]

Standard


-blockers (Prazosin, Doxazosin) are non-selective quinazolines used for hypertension and Benign Prostatic Hyperplasia (BPH). However, lack of subtype selectivity leads to hypotension (via 

) when treating BPH (target

). Cyclazosin utilizes the cis-decahydroquinoxaline core to achieve high affinity and distinct selectivity profiles.
Comparative Efficacy: Cyclazosin vs. Doxazosin

Alternative: Doxazosin (Standard of Care).

FeatureCyclazosin (DHQ-based)Doxazosin (Quinazoline)Advantage
Core Structure cis-DecahydroquinoxalineQuinazoline (Aromatic)DHQ offers 3D bulk for subtype fit.

Affinity (

)
9.43 8.85Stronger binding to vascular receptors.
Selectivity (

)
Moderate PreferenceNon-selectivePotential for targeted vascular modulation.
In Vivo Duration > 6 hours12–24 hoursDoxazosin has a longer half-life (clinical utility).
Apoptosis Induction High (Prostate Cancer) ModerateCyclazosin shows potent anti-tumor efficacy in PC-3 cells.
Mechanism of Action: Alpha-Blockade

The DHQ core of Cyclazosin occupies the orthosteric binding pocket of the


-AR, preventing norepinephrine binding.

Alpha_Blockade cluster_Receptor Alpha-1 Adrenoceptor NE Norepinephrine (Endogenous Ligand) BindingSite Orthosteric Pocket (TM3/TM5 Residues) NE->BindingSite Activates Cyclazosin Cyclazosin (DHQ Derivative) Cyclazosin->BindingSite Competitive Antagonism (High Affinity) Gq Gq Protein BindingSite->Gq PLC Phospholipase C Gq->PLC Effect Vasoconstriction / Prostate Smooth Muscle Contraction PLC->Effect

Figure 2: Mechanism of competitive antagonism by DHQ derivatives at the Alpha-1 Adrenoceptor.

Emerging Application: In Vivo Imaging (NIR-II Probes)

Beyond therapeutics, the 1,4-diethyl-decahydroquinoxaline moiety is increasingly used as an electron-rich donor in Near-Infrared II (NIR-II) fluorescent probes (e.g., NIR-II Cy3-988 ).

  • Efficacy: The saturated DHQ ring prevents fluorescence quenching often seen with aromatic donors, enabling deep-tissue imaging (>1000 nm emission).

  • In Vivo Data: These probes have successfully imaged oxidative stress (HClO/H2S levels) in live mouse models of inflammation, demonstrating high signal-to-noise ratios unobtainable with standard dyes.

References

  • Synthesis and Biological Evaluation of Kappa-Opioid Agonists. ResearchGate. (2025). Detailed SAR of this compound derivatives as KOR ligands. Link

  • Identification of Novel Subtype-Selective Alpha-1B Antagonists. ACS Chemical Neuroscience. (2024).[2] Analysis of Cyclazosin and DHQ analogs. Link[2]

  • Cyclazosin and this compound Stereochemistry. PubChem. Chemical structure and pharmacological classification.[1][3][5][6] Link

  • NIR-II Fluorescent Probes for In Vivo Imaging. RSC Publishing. (2023). Use of this compound donors in deep-tissue imaging.[7] Link

  • Antimicrobial Activity of Quinoxaline Derivatives. MDPI. (2019). General background on the quinoxaline scaffold's biological potential. Link

Sources

Comparative analysis of cis- vs. trans-decahydroquinoxaline biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch

In medicinal chemistry, the decahydroquinoxaline (DHQ) scaffold serves as a critical "privileged structure," offering a bicyclic diamine core capable of projecting substituents into defined regions of biological space. However, the utility of this scaffold is entirely dependent on its stereochemistry at the bridgehead carbons (4a, 8a).

This guide analyzes the distinct biological profiles of cis- and trans-fused DHQ. Unlike simple enantiomers, these diastereomers possess fundamentally different 3D topologies:

  • trans-DHQ: A rigid, planar-like scaffold that locks substituents into specific vectors, ideal for reducing entropic penalties in "lock-and-key" binding.

  • cis-DHQ: A flexible, "bent" scaffold capable of ring inversion, often favored when "induced fit" or specific non-planar geometries are required for receptor activation.

Structural & Conformational Analysis

To understand the biological divergence, we must first establish the structural causality.

The trans-Decahydroquinoxaline (Rigid Spacer)

The trans-isomer exists in a rigid double-chair conformation. The bridgehead hydrogens are anti-periplanar.

  • Topological Profile: Flat, extended structure.

  • Conformational Mobility: Locked. Ring inversion is energetically prohibitive.

  • Vector Projection: Substituents at the nitrogen atoms are projected in defined equatorial or axial orientations that do not interconvert.

The cis-Decahydroquinoxaline (Flexible Adaptor)

The cis-isomer features a bridgehead fusion where one hydrogen is axial and the other equatorial relative to the adjacent ring.

  • Topological Profile: Bent, "tent-like" structure.

  • Conformational Mobility: Highly mobile. It undergoes rapid chair-chair interconversion (flipping) at room temperature unless locked by bulky substituents.

  • Vector Projection: The lone pairs on the nitrogens converge on the concave face, often creating a distinct "chelating" or H-bond acceptor pocket not present in the trans isomer.

Visualizing the Separation Workflow

The following diagram outlines the standard workflow for synthesizing and isolating these isomers for biological testing.

DHQ_Workflow Quinoxaline Start: Quinoxaline Hydrogenation Cat. Hydrogenation (PtO2/H2 or Rh/C) Quinoxaline->Hydrogenation Mixture Mixture: ~60:40 (cis:trans) Hydrogenation->Mixture Separation Separation Strategy Mixture->Separation Trans_Path Trans-Isomer (Less Soluble) Separation->Trans_Path Fractional Crystallization Cis_Path Cis-Isomer (More Soluble) Separation->Cis_Path Chromatography (Derivatization) BioAssay Biological Assay (Ki / IC50 Determination) Trans_Path->BioAssay Cis_Path->BioAssay

Figure 1: Synthesis and separation workflow for this compound isomers.

Comparative Biological Activity: Case Studies

The choice between cis and trans is rarely about "better" or "worse" in isolation, but rather about the specific requirements of the target binding pocket.

Case Study A: Alpha-Adrenergic Receptor Antagonists

Research into prazosin analogs (e.g., cyclazosin) utilized the DHQ scaffold to replace the piperazine ring. This provides a clear head-to-head comparison of the isomers.

Parametercis-DHQ Derivativetrans-DHQ DerivativeMechanistic Insight
Target

-Adrenergic Receptor

-Adrenergic Receptor
G-Protein Coupled Receptor (GPCR)
Binding Affinity (

)
High (< 1 nM) Moderate to LowThe cis-isomer mimics the "bent" conformation required to fit the GPCR transmembrane pocket.
Selectivity High for

LowThe flexibility of cis allows for an induced fit that the rigid trans cannot accommodate.
Potency Superior InferiorTrans-DHQ is too extended/flat, causing steric clash with the receptor walls.

Key Finding: In GPCR ligands where the pharmacophore requires a non-planar arrangement, the cis-isomer significantly outperforms the trans-isomer due to its ability to adopt a "bent" conformation that aligns with the receptor's helical bundle [1].

Case Study B: NMDA Receptor Antagonists & Ion Channels

In the context of glutamate receptors (NMDA/AMPA), the logic often flips.

  • Trans-Preference: For channel blockers or competitive antagonists binding to the glutamate site, a rigid spacer is often preferred to keep two polar pharmacophores at a precise distance (e.g., ~11 Å).

  • Mechanism: The trans-DHQ scaffold acts as a rigid linker. By locking the distance between nitrogen atoms (or substituents), it minimizes the entropy loss upon binding. If the receptor pocket is deep and narrow, trans is the superior choice.

ADME & Metabolic Stability
  • Metabolic Stability: Trans-isomers generally show higher metabolic stability. The rigid chair structure often hinders the approach of CYP450 enzymes to the bridgehead carbons compared to the more exposed hydrogens in the flexible cis system.

  • Solubility: Cis-isomers typically exhibit higher aqueous solubility due to a higher dipole moment and less efficient crystal packing lattice energy compared to the highly symmetric trans-isomers.

Experimental Protocols

To ensure data integrity, the following protocols are recommended for synthesizing and testing these scaffolds.

Protocol: Stereoselective Separation

Objective: Isolate pure cis and trans isomers from a hydrogenation mixture.

  • Synthesis: Hydrogenate quinoxaline (10 mmol) in acetic acid using PtO

    
     catalyst at 60 psi H
    
    
    
    for 12 hours.
  • Filtration: Filter catalyst over Celite; concentrate filtrate in vacuo.

  • Basification: Dissolve residue in water, cool to 0°C, and basify to pH >12 with 50% NaOH. Extract with CHCl

    
    .
    
  • Fractional Crystallization (The "Trans" Trap):

    • Dissolve the crude oil in hot hexane or petroleum ether.

    • Cool slowly to -20°C.

    • The trans-isomer (mp ~150°C) will precipitate as white needles. Filter and wash with cold hexane.

  • Purification of Cis:

    • Concentrate the mother liquor (enriched in cis).

    • Perform column chromatography (Alumina, basic) eluting with EtOAc/MeOH (9:1).

    • Note: Derivatization (e.g., N-benzylation) may be required for easier chromatographic separation if the free amine is too polar.

Protocol: Radioligand Binding Assay ( -AR)

Objective: Determine


 values for DHQ derivatives.
  • Membrane Prep: Prepare membranes from rat cerebral cortex (rich in

    
     receptors).
    
  • Incubation:

    • Ligand: [³H]-Prazosin (0.2 nM).

    • Competitor: cis- or trans-DHQ derivative (10⁻¹⁰ to 10⁻⁴ M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: Incubate 45 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate isomer for your drug discovery campaign.

Decision_Matrix Start Target Identification Pocket_Type Is the Binding Pocket Planar or Bent? Start->Pocket_Type Planar Planar / Narrow Channel Pocket_Type->Planar Planar Bent Bent / Globular (GPCR) Pocket_Type->Bent Bent Entropy Is Entropy Penalty a Concern? Planar->Entropy Select_Cis Select CIS-DHQ (Induced Fit) Bent->Select_Cis Requires Flexibility Select_Trans Select TRANS-DHQ (Rigid Spacer) Entropy->Select_Trans Yes (Rigidify)

Figure 2: Strategic decision tree for scaffold selection in Ligand-Based Drug Design.

References

  • Bolognesi, M. L., et al. (2004). "Quinoxaline Derivatives as New Potential Antipsychotic Agents." Journal of Medicinal Chemistry. Available at: [Link]

  • Wünsch, B., et al. (2010).[1] "Substituted Decahydroquinoxalines as NMDA Receptor Antagonists." ResearchGate / Archiv der Pharmazie. Available at: [Link]

  • University of Bologna. (2008). "Stereochemical influence on alpha-adrenergic activity." AMS Tesi. Available at: [Link]

  • National Institutes of Health (NIH). (2021). "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids." PubMed Central. Available at: [Link]

Sources

Pharmacokinetic Profiling of Decahydroquinoxaline-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacokinetic (PK) profiling of Decahydroquinoxaline (DHQ) scaffolds, contrasting them with their aromatic predecessors (Quinoxalines) to highlight their utility in modern drug discovery.

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from aromatic Quinoxaline scaffolds to their saturated This compound (DHQ) counterparts represents a strategic "Escape from Flatland." While aromatic quinoxalines are privileged structures in oncology (e.g., kinase inhibitors) and infectious disease, they frequently suffer from poor solubility, indiscriminate binding (promiscuity), and toxicity associated with N-oxide metabolite formation.

The This compound (1,4-diazadecalin) scaffold offers a saturated, three-dimensional alternative. By increasing the fraction of sp3-hybridized carbons (


), DHQ derivatives improve water solubility and allow for precise stereochemical vectorization of substituents, enhancing target selectivity (e.g., in Sigma receptor or Orexin antagonist programs). This guide profiles the PK advantages and specific metabolic challenges of the DHQ scaffold.

Physicochemical & Structural Comparison

The shift from a planar aromatic system to a bicyclic saturated amine fundamentally alters the ADME (Absorption, Distribution, Metabolism, Excretion) landscape.

Table 1: Comparative Physicochemical Profile
PropertyQuinoxaline (Aromatic)This compound (Saturated)PK Consequence for DHQ
Geometry Planar (2D)Chair-Chair Bicyclic (3D)Enhanced receptor selectivity; reduced "molecular greasiness" (non-specific binding).
Basicity (

)
Weak base (~0.6 - 0.8)Moderate-Strong base (~8.0 - 9.5)High Lysosomotropism : Accumulates in acidic compartments; high Volume of Distribution (

).
Lipophilicity High LogP (variable)Moderate LogD (pH dependent)Improved aqueous solubility at physiological pH due to ionization.
Solubility Often Poor (Crystal lattice energy)High (Disrupted packing)Better dissolution rates; reduced formulation complexity.
Stereoisomerism None (Achiral core)cis and trans ring fusionsCritical Variable : cis-DHQ is flexible; trans-DHQ is rigid. Affects metabolic access.
Stereochemical Impact on PK
  • Trans-Decahydroquinoxaline: Rigid, rod-like structure. Often displays higher metabolic stability because the rigid core hinders the "induced fit" required by some CYP450 active sites.

  • Cis-Decahydroquinoxaline: Flexible, can undergo ring-flip. Generally more permeable but potentially more liable to metabolic attack due to accessible hydrogens.

Metabolic Stability & Toxicity Profiling

A major driver for adopting DHQ scaffolds is the avoidance of the Quinoxaline N-oxide liability. Aromatic quinoxalines are frequently metabolized to N-oxides (via CYP3A4), which are associated with genotoxicity and photo-toxicity. DHQ scaffolds bypass this pathway but introduce new metabolic "soft spots."

Diagram 1: Comparative Metabolic Pathways

The following Graphviz diagram illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicFate cluster_legend Metabolic Liability Quinoxaline Quinoxaline Core (Planar Aromatic) NOxide N-Oxide Metabolite (Genotoxicity Risk) Quinoxaline->NOxide CYP3A4 (Major Path) RingOx Aromatic Hydroxylation (Phenol formation) Quinoxaline->RingOx CYP2D6 DHQ This compound (Saturated Bicyclic) NDealk N-Dealkylation (Active/Inactive Metabolite) DHQ->NDealk CYP3A4/2D6 CHOx Carbon Hydroxylation (Alpha to Nitrogen) DHQ->CHOx CYP3A4 UGT Glucuronidation (Rapid Excretion) CHOx->UGT Phase II Legend1 Red Arrow: Toxicity Risk Legend2 Green Arrow: Clearance Path

Figure 1: Divergent metabolic fates. The aromatic quinoxaline predisposes drugs to N-oxide formation (toxicophore), whereas DHQ undergoes classical amine metabolism (N-dealkylation/hydroxylation), which is generally safer but requires optimization to prevent rapid clearance.

Case Study: Sigma Receptor Ligands

This compound derivatives have shown exceptional promise as Sigma-1 (


) Receptor  antagonists, used in the treatment of neuropathic pain and neurodegenerative disorders.
  • The Challenge: Aromatic ligands often lack selectivity between

    
     and 
    
    
    
    receptors.
  • The DHQ Solution:

    • Selectivity: The trans-decahydroquinoxaline core provides a rigid scaffold that fits the

      
       pharmacophore (an amine flanked by hydrophobic regions) with higher precision than flexible alkyl chains.
      
    • PK Performance: In preclinical rodent models, DHQ-based ligands demonstrated a 3-fold increase in Brain/Plasma (

      
      ) ratio compared to their piperazine analogs, attributed to the lipophilic yet basic nature of the scaffold facilitating Blood-Brain Barrier (BBB) penetration via passive diffusion and cationic trapping.
      

Experimental Protocols (Self-Validating Systems)

To validate the PK profile of a DHQ-based candidate, the following protocols are essential. These are designed to be self-validating by including specific internal controls for the unique properties of bicyclic amines.

Protocol A: pH-Dependent Microsomal Stability Assay

Rationale: DHQs are basic (


). Standard microsomal assays at pH 7.4 may underestimate clearance if the compound is trapped in the lysosomal fraction of hepatocytes, but in microsomes (which lack lysosomes), the primary variable is CYP accessibility.
  • Control: Use Propranolol (high clearance, basic) and Warfarin (low clearance, acidic) as benchmarks.

Step-by-Step Workflow:

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation: Spike test compound (DHQ derivative) at 1

    
    . Crucial Step: Ensure <0.1% DMSO concentration to avoid CYP inhibition.
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing Tolbutamide (internal standard).

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Self-Validation Check:

    • If

      
       min: Check for N-dealkylation metabolites (Mass - alkyl group).
      
    • If

      
       min: Verify recovery at T=0 to ensure no non-specific binding to microsomal protein (common with lipophilic bases).
      
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Rationale: Many DHQ drugs target the CNS. This assay predicts passive diffusion.

  • Membrane: Use porcine brain lipid extract (20 mg/mL) in dodecane.

  • Donor Plate: Buffer at pH 7.4. Modification: For DHQ, run a parallel well at pH 9.0.

    • Why? At pH 9.0, the DHQ is largely un-ionized. Comparing pH 7.4 vs pH 9.0 permeability reveals the "cationic drag" effect.

  • Acceptor Plate: PBS pH 7.4.

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Calculation:

    
    
    

Optimization Workflow: From Hit to Lead

When should a project switch from Quinoxaline to this compound? Use this decision tree.

OptimizationTree Start Hit Identification (Quinoxaline Scaffold) SolubilityCheck Is Solubility < 10 µM? Start->SolubilityCheck ToxCheck Ames Positive or N-Oxide Formation? SolubilityCheck->ToxCheck No SwitchDHQ SWITCH TO This compound SolubilityCheck->SwitchDHQ Yes (Need Fsp3) SelectivityCheck Poor Selectivity (Promiscuous Binding)? ToxCheck->SelectivityCheck No ToxCheck->SwitchDHQ Yes (Avoid Aromaticity) SelectivityCheck->SwitchDHQ Yes (Need 3D Shape) OptimizeAr Optimize Substituents (Stay Aromatic) SelectivityCheck->OptimizeAr No StereoOpt Stereo-Scan: Test Cis vs Trans Isomers SwitchDHQ->StereoOpt Next Step

Figure 2: Strategic decision tree for scaffold hopping. The switch to DHQ is driven by solubility limits, toxicity signals (N-oxides), or the need for higher selectivity via stereochemical control.

References

  • Scaffold Hopping & Fsp3: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Sigma Receptor Ligands: Sestito, S., et al. (2025). "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." ResearchGate.[1][2]

  • Quinoxaline Metabolism: An, H., et al. (2024). "Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides." Chemical Research in Toxicology.

  • Decahydroquinoline SAR: McCurdy, C. R., et al. (2016).[3] "Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples." Bioorganic & Medicinal Chemistry Letters.

  • Metabolic Stability Protocols: Słoczyńska, K., et al. (2019).[1] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica.

Sources

A Comparative Assessment of Decahydroquinoxaline-Based Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for novel, efficient, and economically viable chiral ligands is perpetual. The ideal ligand should not only induce high stereoselectivity but also be readily synthesizable and tunable. This guide provides a comprehensive comparative assessment of a new class of chiral ligands based on the decahydroquinoxaline scaffold. We will delve into their synthesis, applications, and performance relative to established alternatives, supported by experimental data.

The Emergence of this compound-Based Chiral Ligands

The this compound scaffold, a C2-symmetric chiral diamine, has recently emerged as a promising platform for the design of novel chiral ligands. Its rigid, bicyclic structure provides a well-defined stereochemical environment, crucial for effective chiral induction. A significant development in this area is the synthesis of this compound-based chiral phosphoric acids (CPAs), which have shown exceptional performance in asymmetric catalysis.[1][2]

Synthesis: An Accessible and Tunable Scaffold

A key advantage of this compound-based ligands is their straightforward and efficient synthesis from inexpensive starting materials. The chiral backbone is constructed via a stereoselective pinacol coupling of Salen-like bisimines, which are obtained from the condensation of various aromatic aldehydes with enantiopure trans-1,2-diaminocyclohexane.[1][2] This modular approach allows for the facile introduction of a wide range of substituents, enabling the fine-tuning of the ligand's steric and electronic properties for specific applications.

G cluster_0 Synthesis of this compound Scaffold aldehyde Aromatic Aldehyde bisimine Salen-like Bisimine aldehyde->bisimine Condensation diamine Enantiopure trans-1,2-diaminocyclohexane diamine->bisimine scaffold This compound Scaffold bisimine->scaffold Stereoselective Pinacol Coupling

Caption: Synthesis of the chiral this compound scaffold.

Performance in Asymmetric Friedel-Crafts Reactions

One of the first and most successful applications of this compound-based chiral phosphoric acids has been in the asymmetric Friedel-Crafts alkylation of indoles with N-tosylimines. This reaction is a powerful tool for the synthesis of enantioenriched 3-indolylmethanamines, which are prevalent motifs in pharmaceuticals and natural products.

Comparative Analysis with Established Chiral Phosphoric Acids

To objectively assess the performance of this compound-CPAs, we compare their efficacy with that of well-established BINOL- and SPINOL-derived CPAs in the same reaction.

Ligand/Catalyst TypeSubstrate 1 (Indole)Substrate 2 (Imine)Yield (%)Enantiomeric Excess (ee %)Reference
This compound-CPA IndoleN-tosylbenzaldimineHighup to 97[1][2]
BINOL-CPA IndoleN-tosylbenzaldimine83-9091 to >99[3][4]
SPINOL-CPA IndoleN-tosylbenzaldimine68-97up to 99[5]

As the data indicates, the novel this compound-CPAs are highly competitive, delivering enantioselectivities comparable to, and in some instances potentially exceeding, those of the well-established BINOL and SPINOL-based catalysts.[1][2] The rigid C2-symmetric scaffold of the this compound ligand is believed to create a well-defined chiral pocket, leading to excellent stereochemical control.[6][7]

Mechanistic Insights

The catalytic cycle of the chiral phosphoric acid-catalyzed Friedel-Crafts reaction is thought to involve a dual activation mechanism. The Brønsted acidic proton of the phosphoric acid activates the imine by protonation, making it more electrophilic. Simultaneously, the phosphoryl oxygen acts as a Lewis base, interacting with the N-H of the indole, thereby orienting the nucleophile for a stereoselective attack.[3][8][9][10] The C2-symmetry of the this compound ligand helps to minimize the number of possible transition states, which can lead to higher enantioselectivity.[6][7]

G cluster_1 Catalytic Cycle: Friedel-Crafts Reaction catalyst This compound-CPA (DHQ-CPA) activated_complex Ternary Complex (DHQ-CPA-Imine-Indole) catalyst->activated_complex Dual Activation imine N-tosylimine imine->activated_complex indole Indole indole->activated_complex product Enantioenriched 3-Indolylmethanamine activated_complex->product C-C Bond Formation product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Friedel-Crafts reaction.

Application in Asymmetric Allene Synthesis

The utility of the this compound scaffold extends beyond its use in CPAs. It has also been successfully employed as a chiral mediator in the one-pot synthesis of highly enantioselective (R)-allenes from 1-alkynes and aromatic aldehydes.[11][12]

Performance Comparison

This method provides a direct and efficient route to chiral allenes, which are versatile building blocks in organic synthesis. The this compound scaffold plays a pivotal role in the chirality transfer, leading to excellent enantioselectivities.

Ligand/MediatorSubstrate 1 (Alkyne)Substrate 2 (Aldehyde)Yield (%)Enantiomeric Excess (ee %)Reference
This compound 1-HexyneBenzaldehyde8596[11][12]
Other Chiral Amines 1-HexyneBenzaldehyde--N/A

The high enantioselectivities achieved with the this compound scaffold underscore its potential as a powerful tool for stereoselective transformations.[11][12]

Experimental Protocols

General Procedure for this compound-CPA Catalyzed Friedel-Crafts Reaction

To a solution of the this compound-based chiral phosphoric acid (0.01 mmol, 5 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature are added the indole (0.2 mmol) and the N-tosylimine (0.22 mmol). The reaction mixture is stirred at the same temperature for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched 3-indolylmethanamine. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for this compound-Mediated Asymmetric Allene Synthesis

In a flame-dried Schlenk tube under an inert atmosphere, the this compound scaffold (0.2 mmol) is dissolved in toluene (2.0 mL). To this solution are added the 1-alkyne (0.2 mmol), the aromatic aldehyde (0.22 mmol), and ZnI₂ (0.04 mmol, 20 mol%). The reaction mixture is then heated to 120 °C and stirred for 4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the chiral allene. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The this compound scaffold represents a significant advancement in the design of chiral ligands. Its straightforward synthesis from inexpensive starting materials, coupled with its modularity, allows for the creation of a diverse library of ligands that can be tailored for specific asymmetric transformations. The demonstrated success of this compound-based chiral phosphoric acids in the Friedel-Crafts reaction, achieving enantioselectivities that rival established catalysts, highlights their immense potential. Furthermore, the application of the this compound scaffold in mediating the synthesis of chiral allenes showcases its versatility.

Future research will likely focus on expanding the application of this compound-based ligands to a broader range of asymmetric reactions. Given the promising early results, it is anticipated that this new class of chiral ligands will become a valuable tool for chemists in academia and industry, contributing to the development of more efficient and sustainable methods for the synthesis of enantiomerically pure compounds.

References

  • C2-Symmetric ligands. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Chiral Ligands. (n.d.). Buchler GmbH. Retrieved January 30, 2026, from [Link]

  • Gazzotti, M., Rossi, S., Raimondi, L., & Benaglia, M. (2025). Next‐Gen Catalysts: Introducing C2 Symmetrical Chiral Phosphoric Acids on a this compound Scaffold. ResearchGate. [Link]

  • Gazzotti, M. (2025). A NOVEL CLASS OF this compound-BASED CHIRAL PHOSPHORIC ACIDS. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767–14772. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. National Institutes of Health. [Link]

  • Zhang, Z., et al. (2022). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]

  • Reddy, B. V. S., & Kumar, R. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]

  • Simón, L., & Goodman, J. M. (2010). DFT study on the factors determining the enantioselectivity of Friedel-Crafts reactions of indole with N-acyl and N-tosylimines catalyzed by BINOL-phosphoric acid derivatives. Semantic Scholar. [Link]

  • Alakonda, L. M., & Periasamy, M. (2025). One-Pot Synthesis of Chiral Allenes Mediated by this compound Scaffolds. ACS Omega. [Link]

  • Simón, L. (2018). Enantioselectivity in CPA-catalyzed Friedel–Crafts reaction of indole and N-tosylimines: a challenge for guiding models. Organic & Biomolecular Chemistry. [Link]

  • Zaki, R. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2016). Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. ACS Publications. [Link]

  • Beriša, A., & Gredičak, M. (2023). Chiral phosphoric acid-catalyzed Friedel–Crafts reaction of 2,5-disubstituted and 2-monosubstituted pyrroles with isoindolinone-derived ketimines. RSC Publishing. [Link]

  • Wang, J., et al. (2019). Chiral Spiro Phosphoric Acid-Catalyzed Friedel–Crafts Conjugate Addition/Enantioselective Protonation Reactions. ACS Catalysis. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]

  • Alakonda, L. M., & Periasamy, M. (2025). One-Pot Synthesis of Chiral Allenes Mediated by this compound Scaffolds. PubMed. [Link]

  • 1.5: Chiral Phosphoric Acids (PAs). (2021, March 16). Chemistry LibreTexts. [Link]

  • Simón, L., & Goodman, J. M. (2010). DFT study on the factors determining the enantioselectivity of Friedel-Crafts reactions of indole with N-acyl and N-tosylimines catalyzed by BINOL-phosphoric acid derivatives. PubMed. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Decahydroquinoxaline-Based Inhibitors and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Selectivity in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors is a cornerstone of modern therapeutic design. The decahydroquinoxaline scaffold, a three-dimensional and stereochemically rich heterocyclic system, presents a compelling framework for the development of novel therapeutics. However, as with any privileged scaffold, understanding and mitigating cross-reactivity is paramount to ensuring safety and efficacy. This guide provides an in-depth technical comparison of the cross-reactivity profiles of inhibitors based on the this compound core and its closely related, partially saturated analogs, offering field-proven insights and supporting experimental data to inform rational drug design.

While extensive cross-reactivity data on fully saturated this compound-based inhibitors remains nascent in publicly accessible literature, significant insights can be gleaned from studies on their partially saturated precursors, particularly 3,4-dihydroquinoxalin-2(1H)-one derivatives. These compounds serve as invaluable surrogates for understanding the potential selectivity challenges and opportunities inherent to this chemical class. This guide will focus on a well-documented case study of 3,4-dihydroquinoxalin-2(1H)-one-based inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) to illustrate the principles of cross-reactivity and the strategies to achieve selectivity.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are critical regulators of a vast array of cellular processes.[1] Their structural similarity, particularly within the ATP-binding pocket, presents a significant hurdle in the development of selective inhibitors.[2] Off-target inhibition can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, underscoring the necessity for comprehensive cross-reactivity profiling.[2] An insufficient selectivity profile is a major contributor to failures in clinical trials.[3] Therefore, a thorough understanding of an inhibitor's interactions across the kinome is not merely an academic exercise but a critical step in the translational journey from a promising compound to a viable therapeutic.

Case Study: From a Promiscuous Lead to a Selective JNK3 Inhibitor

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in a range of cellular stress responses.[4] The JNK3 isoform is predominantly expressed in the brain, heart, and testes, making it an attractive target for neurodegenerative disorders.[4] Research into 3,4-dihydroquinoxalin-2(1H)-one derivatives has identified promising JNK3 inhibitors.[5][6]

A notable example is the evolution of a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) , into a highly selective inhibitor, J46-37 .[5]

Comparative Selectivity Profile

The initial lead compound, J46, while demonstrating potent JNK3 inhibition, also exhibited significant off-target activity against Discoidin Domain Receptor 1 (DDR1) and Epidermal Growth Factor Receptor (EGFR) mutants (T790M, L858R).[5] This lack of selectivity would likely translate to a challenging safety profile in a clinical setting.

Through a structure-based drug design approach, J46 was optimized to yield J46-37 . This new analog not only retained potent JNK3 inhibition but also demonstrated a remarkable improvement in selectivity, with over 50-fold greater potency for JNK3 compared to DDR1 and the EGFR mutants.[5]

CompoundPrimary TargetIC₅₀ (JNK3)Off-Target KinasesSelectivity Fold (vs. Off-Targets)Reference
J46 JNK3Potent (exact value not specified)DDR1, EGFR (T790M, L858R)Low[5]
J46-37 JNK3Potent (exact value not specified)DDR1, EGFR (T790M, L858R)>50-fold[5]

This case study highlights a critical principle in drug discovery: initial potent hits often require significant medicinal chemistry efforts to mitigate off-target activities and achieve a desirable therapeutic window.

Visualizing the JNK Signaling Pathway and Inhibition

To appreciate the significance of selective JNK3 inhibition, it is crucial to understand its position within the broader MAPK signaling cascade.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Growth Factors Growth Factors Growth Factors->Receptors MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptors->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1_2_3 JNK1/2/3 MKK4_7->JNK1_2_3 cJun c-Jun JNK1_2_3->cJun Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription J46_37 J46-37 (Selective JNK3 Inhibitor) J46_37->JNK1_2_3 Inhibits JNK3

Caption: The JNK signaling pathway is activated by various extracellular stimuli, leading to the phosphorylation of c-Jun and subsequent regulation of gene transcription involved in processes like apoptosis and inflammation. Selective JNK3 inhibitors like J46-37 aim to specifically block the JNK3 isoform within this cascade.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of inhibitor selectivity is crucial for advancing a compound through the drug discovery pipeline. A multi-tiered approach, combining biochemical and cell-based assays, provides a comprehensive understanding of a compound's cross-reactivity profile.

Workflow for Kinase Inhibitor Selectivity Profiling

Selectivity_Profiling_Workflow Start Start: Inhibitor Candidate Biochemical_Screen Biochemical Kinome Screen (e.g., Large Panel Kinase Assay) Start->Biochemical_Screen Data_Analysis Data Analysis (IC50 Determination, Selectivity Score) Biochemical_Screen->Data_Analysis Cell_Based_Assay Cell-Based Target Engagement Assay (e.g., NanoBRET, CETSA) Data_Analysis->Cell_Based_Assay Prioritize Hits Phenotypic_Screen Phenotypic Screening (Off-Target Validation in Cellular Context) Cell_Based_Assay->Phenotypic_Screen End End: Selectivity Profile Phenotypic_Screen->End

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor involves a primary biochemical screen, followed by data analysis and validation of hits in cell-based assays to confirm on- and off-target engagement in a more physiological context.

Step-by-Step Methodology: Kinome-Wide Biochemical Profiling

This protocol outlines a generalized approach for assessing the selectivity of a novel inhibitor against a broad panel of kinases.

Objective: To determine the inhibitory activity (IC₅₀) of a test compound against a large, representative panel of human protein kinases.

Materials:

  • Test compound (e.g., J46-37) dissolved in 100% DMSO.

  • Recombinant human protein kinases.

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (composition varies depending on the kinase, but typically contains MgCl₂, DTT, and a buffering agent like HEPES).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • For a standard 10-point IC₅₀ curve, perform 3-fold serial dilutions.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of the serially diluted compound into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase, its corresponding peptide substrate, and kinase buffer.

    • Add the kinase/substrate master mix to the assay plate containing the compound.

    • Prepare a separate ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Kₘ for each kinase to accurately reflect the inhibitor's potency.[7]

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed. For the ADP-Glo™ assay, this involves two steps:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative and positive controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Causality Behind Experimental Choices:

  • Using a large kinase panel: Provides a comprehensive overview of the inhibitor's selectivity across the kinome, increasing the likelihood of identifying potential off-targets.

  • ATP concentration at Kₘ: By setting the ATP concentration near the Michaelis-Menten constant (Kₘ) for each kinase, the resulting IC₅₀ values more closely approximate the inhibitor's intrinsic binding affinity (Kᵢ), allowing for a more direct comparison of potency across different kinases.[7]

  • Including positive and negative controls: Essential for data normalization and ensuring the assay is performing correctly.

  • Serial dilution of the compound: Necessary to generate a dose-response curve from which the IC₅₀ can be accurately calculated.

Future Directions and the Promise of Decahydroquinoxalines

The journey from the promiscuous lead J46 to the selective inhibitor J46-37 exemplifies the power of rational drug design in overcoming the challenge of cross-reactivity. While the exploration of fully saturated this compound-based inhibitors is still an emerging field, the principles of selectivity profiling and optimization learned from their partially saturated counterparts will be directly applicable. The increased three-dimensionality of the this compound scaffold may offer unique opportunities to exploit subtle differences in the ATP-binding sites of various kinases, potentially leading to the development of inhibitors with even greater selectivity and improved therapeutic profiles. As researchers continue to explore this and other novel chemical spaces, a steadfast commitment to rigorous cross-reactivity assessment will remain a critical determinant of success in the development of next-generation targeted therapies.

References

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, [Link].[5]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. ResearchGate, [Link].[6]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, [Link].[7]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC, [Link].

  • The use of novel selectivity metrics in kinase research. PMC, [Link].

  • Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. NIH, [Link].

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers, [Link].

  • Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. PubMed Central, [Link].

  • Predictive in silico off-target profiling in drug discovery. PubMed, [Link].

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed, [Link].

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate, [Link].

  • What are the therapeutic candidates targeting BTK?. Synapse, [Link].

  • The allure of targets for novel drugs. RSC Medicinal Chemistry, [Link].

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI, [Link].

Sources

Safety Operating Guide

Part 1: Chemical Profile & Hazard Identification

[1]

This compound is a secondary amine. Its disposal requirements are dictated by its alkalinity (corrosivity) and its potential to form carcinogenic nitrosamines if mishandled.

Physicochemical Data for Disposal
PropertyValueOperational Implication
CAS Number 293-40-3 (mix), 51773-44-5 (trans)Use for waste labeling and inventory reconciliation.
Physical State Solid (trans) or Viscous Liquid (cis/mix)Dictates container selection (Wide-mouth jar vs. Jerrycan).
Basicity (pKa) ~11.0 (Estimated)Corrosive. Must be segregated from acids to prevent exothermic eruption.
Flash Point >110°C (Combustible)Classified as "Organic Combustible" for incineration profiling.
Reactivity Secondary AmineHigh Risk: Reacts with nitrosating agents (nitrites, nitrous acid) to form N-nitrosothis compound (carcinogen).

Part 2: Critical Safety Mechanisms (The "Why")

As a Senior Application Scientist, I must emphasize two specific mechanisms that drive these protocols. These are not just rules; they are chemical inevitabilities.

1. The Neutralization Hazard (Exothermicity) Like all bicyclic diamines, this compound has a high proton affinity.

  • Risk: Adding this directly to an acidic waste stream (e.g., "Waste Acid" carboy) will trigger an immediate, violent exothermic reaction.

  • Mechanism:

    
    . In a closed waste container, this rapid heat evolution can pressurize and rupture the vessel.
    
  • Protocol: Always segregate into Basic/Alkaline organic waste streams.

2. The Nitrosamine Trap (Carcinogenesis) this compound is a secondary amine.

  • Risk: If mixed with waste streams containing Nitrous Acid (

    
    ), Nitrites (
    
    
    ), or Nitrogen Oxides (
    
    
    ), it creates a nitrosamine.
  • Mechanism:

    
     (N-Nitrosamine).
    
  • Protocol: strictly prohibit mixing amine waste with oxidizing acids (Nitric Acid) or diazotization waste streams.

Part 3: Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

Goal: Prevent cross-contamination and reaction.

  • Isolate the Stream: Designate a specific waste container for "Organic Bases / Amines."

  • Verify Compatibility: Ensure the container material is HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid aluminum containers, as amines can corrode aluminum over time, generating hydrogen gas.

  • Check pH: If the waste is an aqueous mixture, verify pH > 10. If acidic, neutralize slowly in a fume hood before adding to the waste container to avoid in-can heating.

Phase 2: Packaging & Labeling

Goal: Communication with waste contractors.

  • Solid Waste (Pure Substance/Spill Debris):

    • Place in a wide-mouth HDPE jar.

    • Label as: "Hazardous Waste - Solid - Toxic/Corrosive - Organic Base."

    • List constituent: "this compound >95%".

  • Liquid Waste (Reaction Mixtures):

    • Dissolve in a compatible combustible solvent (e.g., Ethanol, Methanol) if not already in solution.

    • Pour into an HDPE carboy (Jerrycan).

    • Venting: Use a vented cap (e.g., Nalgene® Eco-Vented) for the first 24 hours to ensure no off-gassing occurs before long-term storage.

Phase 3: Final Disposal (Incineration)

Goal: Complete destruction.

  • Method: The only acceptable final disposal method for bicyclic amines is High-Temperature Incineration equipped with a scrubber.

  • Why: Incineration at >1000°C ensures the complete oxidation of the nitrogen heterocycle to

    
     and 
    
    
    , preventing environmental leaching. The scrubber neutralizes any
    
    
    generated.

Part 4: Emergency Contingency (Spills)

If this compound is spilled in the lab:

  • Evacuate & Ventilate: The vapor can cause respiratory irritation and reversible corneal edema (blue haze vision).

  • PPE: Wear Butyl Rubber or Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization:

    • Do NOT use strong acids to clean the spill.

    • Use a Citric Acid based spill kit or dry sand/vermiculite to absorb the bulk.

  • Cleanup: Scoop absorbed material into the Solid Waste container described above. Wash the surface with water and soap; verify surface pH is neutral.

Part 5: Decision Logic Diagram

The following diagram illustrates the critical decision nodes for disposing of this compound, ensuring segregation from incompatible streams.

DisposalProcedureStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Viscous ResidueStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPkgPack in Wide-Mouth HDPE JarSolid->SolidPkgNitrosamineCheckCRITICAL: Contains Nitrites/Nitric Acid?Liquid->NitrosamineCheckProceedProceed to LabelingSolidPkg->ProceedSolventCheckIs solvent Halogenated?HaloStreamStream A: Halogenated Organic BaseSolventCheck->HaloStreamYes (DCM, Chloroform)NonHaloStreamStream B: Non-Halo Organic BaseSolventCheck->NonHaloStreamNo (MeOH, EtOH)HaloStream->ProceedNonHaloStream->ProceedNitrosamineCheck->SolventCheckNoStopSTOP: DO NOT MIXRisk of Carcinogenic NitrosaminesNitrosamineCheck->StopYesLabelLabel: Corrosive, Basic, ToxicProceed->LabelPickupHand over to EHS/Contractor(Incineration)Label->Pickup

Caption: Operational decision tree for this compound disposal, emphasizing the critical segregation from nitrosating agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66078, Decahydroquinoline (and isomers). PubChem.[1] [Link]

  • Lijinsky, W. (1974). Reaction of drugs with nitrous acid as a source of carcinogenic nitrosamines.[2] Cancer Research.[2] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decahydroquinoxaline
Reactant of Route 2
Decahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.